Calcium Channel antagonist 2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C23H25FN2O4S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-9-11-26(12-10-15)31(28,29)19-7-8-21-20(13-19)16(2)22(30-21)23(27)25-14-17-3-5-18(24)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
JMKMEDRXKRPMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of L-type Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanism of action of L-type calcium channel (LTCC) antagonists, a critical class of therapeutics primarily used in the management of cardiovascular diseases such as hypertension and angina.[1][2] We will delve into the molecular structure of the LTCC, the signaling pathways it governs, and the modalities by which antagonists elicit their effects. This document also presents quantitative data on antagonist potency and detailed protocols for key experimental assays.
The L-type Calcium Channel: Structure and Function
Voltage-gated calcium channels are crucial transducers of membrane potential changes, converting electrical signals into intracellular calcium transients that trigger a myriad of physiological events.[3] The LTCC, also known as the dihydropyridine receptor, is a high-voltage activated calcium channel. The "L" designation signifies its long-lasting activation.[4]
The LTCC is a heteromultimeric protein complex composed of several distinct subunits:
-
α1 subunit: This is the principal subunit that forms the ion-conducting pore and contains the voltage sensor and the binding sites for calcium channel antagonists.[5][6] It is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3]
-
α2δ subunit: This subunit is located extracellularly and is anchored to the membrane. It plays a role in channel trafficking and modulation.
-
β subunit: This is an intracellular subunit that interacts with the α1 subunit and modulates channel gating properties.
-
γ subunit: The function of this subunit is not as well-characterized but is thought to influence channel activity.
The influx of calcium through LTCCs is a critical step in excitation-contraction coupling in skeletal, smooth, and cardiac muscle.[4] In cardiac myocytes, for instance, the entry of Ca2+ via LTCCs triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction.[4]
Mechanism of Action of L-type Calcium Channel Antagonists
LTCC antagonists exert their effects by binding to the α1 subunit of the channel, thereby inhibiting the influx of calcium into the cell. There are three main classes of organic LTCC blockers, each with distinct chemical structures and binding sites on the α1 subunit:[1][6]
-
Dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine): These compounds bind to a specific site on the channel, and their binding is voltage-dependent. They show a higher affinity for the inactivated state of the channel, which contributes to their vascular selectivity.[1]
-
Phenylalkylamines (e.g., Verapamil): These antagonists access their binding site from the intracellular side of the membrane and exhibit use-dependent block, meaning their inhibitory effect is enhanced at higher frequencies of channel opening.
-
Benzothiazepines (e.g., Diltiazem): This class of drugs has a binding site that is allosterically linked to the other two.[6]
By blocking calcium entry, these antagonists lead to vasodilation of arterial smooth muscle, resulting in a decrease in blood pressure.[2] In the heart, they can reduce cardiac contractility (negative inotropy) and heart rate.[7]
Signaling Pathways
The regulation of LTCCs is complex and involves various signaling pathways. G-protein coupled receptors (GPCRs) can modulate channel activity. For example, β-adrenergic receptor stimulation in cardiac cells leads to protein kinase A-dependent phosphorylation of the channel, enhancing calcium current and heart rate.[8] The influx of calcium through LTCCs itself acts as a second messenger, activating a host of downstream signaling cascades that regulate processes like gene expression and neurotransmitter release.
Quantitative Data: Antagonist Potency
The potency of LTCC antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the calcium current by 50%. The following table summarizes the IC50 values for several dihydropyridine antagonists in rat aorta.
| Compound | IC50 (nM) |
| Nifedipine | 2.9[4] |
| SQ 32,547 | 5.5[4] |
| SQ 32,926 | 8.1[4] |
| Nitrendipine | 160 - 450[9] |
| Felodipine | 160 - 450[9] |
| Nimodipine | 160 - 450[9] |
| Amlodipine | 7400[9] |
Experimental Protocols
The study of LTCC antagonists relies on various experimental techniques. Below are detailed protocols for two key methods: patch-clamp electrophysiology and fluorescence-based calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity.[10]
Objective: To measure the effect of an LTCC antagonist on calcium currents in isolated cells.
Materials:
-
Cell line expressing LTCCs (e.g., HEK293 cells stably transfected with the LTCC subunits)
-
External solution (containing Ba²⁺ as the charge carrier to enhance current and block K⁺ channels)
-
Internal solution (pipette solution)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Protocol:
-
Cell Preparation: Culture cells on glass coverslips to an appropriate density.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fire-polish the tip.[11] Fill the pipette with the internal solution.
-
Seal Formation: Approach a cell with the micropipette while applying positive pressure. Once in contact with the cell membrane, release the pressure to form a high-resistance "gigaohm" seal.[11]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[10][11]
-
Data Recording:
-
Switch the amplifier to voltage-clamp mode.[11]
-
Apply a voltage protocol to elicit LTCC currents (e.g., hold the membrane potential at -80 mV and apply depolarizing steps).[11]
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the test antagonist at various concentrations.
-
Record the inhibition of the calcium current at each concentration.
-
Perform a washout with the control solution to assess the reversibility of the block.[11]
-
-
Data Analysis:
-
Measure the peak current amplitude at each antagonist concentration.
-
Plot the percentage of current inhibition as a function of antagonist concentration.
-
Fit the data with a dose-response curve to determine the IC50 value.
-
Fluo-4 AM Calcium Imaging Assay
This high-throughput method allows for the measurement of intracellular calcium concentration changes in a population of cells.[10]
Objective: To assess the inhibitory effect of an LTCC antagonist on depolarization-induced calcium influx.
Materials:
-
Adherent cells expressing LTCCs
-
Fluo-4 AM calcium indicator dye[12]
-
Pluronic® F-127
-
Physiological saline buffer
-
Depolarizing solution (e.g., high potassium buffer)
-
Fluorescence microplate reader or microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the physiological saline buffer.[12] Pluronic® F-127 can be included to aid in dye solubilization.[12]
-
Wash the cells once with the buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C or room temperature.[12]
-
Wash the cells to remove excess dye.[12]
-
-
Compound Incubation: Incubate the cells with various concentrations of the LTCC antagonist or vehicle control.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Add the depolarizing solution to all wells to activate the LTCCs.
-
Measure the change in fluorescence intensity over time. The excitation and emission wavelengths for Fluo-4 are approximately 494 nm and 516 nm, respectively.[13]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the response in the antagonist-treated wells to the control wells.
-
Plot the normalized response as a function of antagonist concentration and fit the data to determine the IC50 value.
-
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Purification of Dihydropyridine Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of a representative second-generation dihydropyridine calcium channel antagonist, referred to herein as "Calcium Channel Antagonist 2." This document details the widely employed Hantzsch synthesis for the creation of the dihydropyridine core, followed by advanced purification techniques essential for isolating the pharmacologically active enantiomer. Experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate understanding and practical application in a research and development setting.
Synthesis of this compound via Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic and efficient one-pot multicomponent reaction for the preparation of dihydropyridines.[1][2] This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2] For the synthesis of a nifedipine analogue, a common "this compound," the reaction proceeds by reacting 2-nitrobenzaldehyde with two equivalents of methyl acetoacetate and concentrated aqueous ammonia in a suitable solvent like methanol.
Reaction Mechanism
The mechanism of the Hantzsch synthesis is a multi-step process that involves several key intermediates.[3] An initial Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the product of the Knoevenagel condensation, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[3]
Experimental Protocol: Synthesis of a Nifedipine Analogue
This protocol details the synthesis of a representative "this compound" based on the Hantzsch synthesis of nifedipine.[3]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.
-
Add 1.6 mL (35 mmol) of concentrated ammonia to the mixture.
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using a heating mantle or oil bath.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If no precipitate forms upon cooling, place the flask in an ice-water bath to induce crystallization.
-
Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Allow the product to air dry completely.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR).
| Reactant | Molecular Weight ( g/mol ) | Amount (g or mL) | Moles (mmol) |
| 2-Nitrobenzaldehyde | 151.12 | 2.27 g | 15.0 |
| Methyl acetoacetate | 116.12 | 4.0 mL | 37.1 |
| Concentrated Ammonia (35%) | 17.03 | 1.6 mL | ~35 |
| Methanol | 32.04 | 4 mL | - |
Table 1: Reactants for Hantzsch Synthesis of a Nifedipine Analogue.
Purification of this compound
Many second-generation dihydropyridine calcium channel antagonists are chiral molecules, and their enantiomers often exhibit different pharmacological activities and side-effect profiles. Therefore, the separation of these enantiomers is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common and effective methods for this purpose.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the enantioseparation of dihydropyridines. Polysaccharide-based and protein-based chiral stationary phases (CSPs) are widely used.[6] The choice of the mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation.[6]
This protocol is based on the chiral separation of amlodipine, a structurally related dihydropyridine, and can be adapted for "this compound".
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral AGP column (100 x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 50 µL.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the synthesized "this compound" in the mobile phase to prepare a sample solution.
-
Inject the sample onto the column.
-
Monitor the separation and record the chromatogram.
-
Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the organic modifier) and pH as needed.
| Parameter | Value |
| Column | Chiral AGP (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 50 µL |
Table 2: Typical Chiral HPLC Parameters for Dihydropyridine Separation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[7][8] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol.[5]
A typical workflow for chiral SFC purification involves an initial analytical-scale screening of different chiral stationary phases and mobile phase compositions to find the optimal separation conditions.[7] Once the analytical method is developed, it is scaled up to a preparative scale for the purification of larger quantities of the compound.
Key Steps in Chiral SFC Method Development:
-
Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Modifier Screening: Evaluate different organic modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations.
-
Additive Screening: Investigate the effect of small amounts of additives (e.g., amines or acids) to improve peak shape and resolution.
-
Optimization: Fine-tune the back pressure, temperature, and flow rate to achieve the best separation.
-
Scale-up: Transfer the optimized analytical method to a preparative SFC system.
| Parameter | Typical Range/Value |
| Mobile Phase | |
| Main Component | Supercritical CO2 |
| Modifier | Methanol, Ethanol, Acetonitrile (5-40%) |
| Stationary Phase | Polysaccharide-based chiral columns |
| Back Pressure | 100-200 bar |
| Temperature | 30-40 °C |
| Flow Rate (Prep) | 50-150 mL/min |
Table 3: General Parameters for Chiral SFC of Dihydropyridines.
Mechanism of Action: L-Type Calcium Channel Blockade
Dihydropyridine calcium channel antagonists exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[9] The Cav1.2 channel is a heteromultimeric protein complex, with the α1C subunit (encoded by the CACNA1C gene) forming the pore through which calcium ions pass.[10][11][12]
Signaling Pathway
The binding of a dihydropyridine antagonist to the α1C subunit inhibits the influx of extracellular calcium into the smooth muscle cell.[13][14][15] This reduction in intracellular calcium concentration prevents the binding of calcium to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). In the absence of activated MLCK, the myosin light chain is not phosphorylated, which in turn prevents the interaction of myosin with actin, leading to smooth muscle relaxation and vasodilation.[16][17]
References
- 1. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. aditum.org [aditum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. CACNA1C - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
- 12. CACNA1C calcium voltage-gated channel subunit alpha1 C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Molecular localization of regions in the L-type calcium channel critical for dihydropyridine action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating "Calcium Channel Antagonist 2": A Technical Guide to Second-Generation Dihydropyridines
The term "Calcium Channel Antagonist 2" is not a standard nomenclature in pharmacology. It can refer to a specific research compound, designated "this compound" (CAS No. 874370-15-7), or it may be interpreted as a reference to second-generation calcium channel blockers.[1][2][3] Given the limited publicly available data on the specific research compound, this guide will focus on the latter interpretation, providing an in-depth technical overview of a representative and widely studied second-generation calcium channel antagonist, Amlodipine. This class of drugs represents a significant advancement over first-generation agents, offering improved pharmacokinetic profiles and enhanced vascular selectivity.[1][4]
Second-generation calcium channel blockers, particularly the dihydropyridines, are characterized by their longer-acting effects and greater selectivity for vascular smooth muscle over cardiac tissue.[1][5] This profile results in a reduced incidence of reflex tachycardia and other side effects associated with their predecessors.[5]
Amlodipine: A Prototypical Second-Generation Calcium Channel Antagonist
Amlodipine is a third-generation dihydropyridine calcium channel blocker, often grouped with second-generation agents due to its slow onset and long duration of action.[4] It is widely prescribed for the treatment of hypertension and angina.[6][7] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[8][9]
Amlodipine's chemical structure confers a high degree of lipophilicity and a basic character, contributing to its slow absorption and long half-life. These properties are key to its once-daily dosing regimen.
| Property | Value | Reference |
| IUPAC Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| CAS Number | 88150-42-9 | |
| Molecular Formula | C20H25ClN2O5 | |
| Molecular Weight | 408.88 g/mol | |
| Melting Point | 178-179 °C | |
| pKa | 8.6 | |
| LogP | 3.0 | |
| Solubility | Sparingly soluble in water, soluble in ethanol |
| Parameter | Value | Reference |
| Bioavailability | 64-90% | |
| Protein Binding | ~97.5% | |
| Half-life | 30-50 hours | |
| Time to Peak | 6-12 hours | |
| Metabolism | Extensively metabolized in the liver by CYP3A4 | |
| Excretion | Primarily renal (60% as metabolites, 10% as unchanged drug) |
Signaling Pathway of Amlodipine
Amlodipine exerts its therapeutic effect by modulating calcium influx into vascular smooth muscle cells. The primary target is the L-type voltage-gated calcium channel.
Caption: Amlodipine's inhibitory action on L-type calcium channels.
Experimental Protocols
The characterization of Amlodipine and other calcium channel antagonists relies on a variety of in vitro and in vivo experimental techniques.
This technique is fundamental for studying the direct interaction of a compound with ion channels.
Caption: Workflow for whole-cell patch-clamp analysis of Amlodipine.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta).
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with a solution mimicking the intracellular ionic environment.
-
Seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Protocol: A voltage-clamp amplifier imposes a series of depolarizing voltage steps to activate L-type calcium channels.
-
Data Acquisition: The resulting inward calcium currents are recorded before and after the application of varying concentrations of Amlodipine.
-
Analysis: The concentration-dependent inhibition of the calcium current is fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
To assess the antihypertensive effects of Amlodipine in a physiological context, animal models of hypertension are commonly used.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model.
-
Cannulation: A catheter is surgically implanted into the carotid artery or femoral artery for direct and continuous blood pressure monitoring.
-
Drug Administration: Amlodipine is administered orally or via intravenous infusion.
-
Data Collection: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system.
-
Analysis: Changes in mean arterial pressure and heart rate are quantified and compared to vehicle-treated control animals.
This in-depth guide provides a foundational understanding of second-generation calcium channel antagonists, using Amlodipine as a prime example. The presented data and protocols offer a starting point for researchers and drug development professionals working in the field of cardiovascular pharmacology.
References
- 1. Calcium channel antagonists. Part V: Second-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 874370-15-7 | MOLNOVA [molnova.com]
- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 5. ahajournals.org [ahajournals.org]
- 6. bhf.org.uk [bhf.org.uk]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium Antagonists (Calcium Channel Blockers) | Thoracic Key [thoracickey.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Calcium Channel Antagonist 2 (CCA-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Channel Antagonist 2 (CCA-2) is a third-generation dihydropyridine calcium channel blocker designed for the management of hypertension and angina pectoris.[[“]][2] Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[[“]][3][4] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CCA-2, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows. The data presented herein are representative of a model compound, amlodipine, a well-characterized drug in this class.[5]
Pharmacokinetics
The pharmacokinetic profile of CCA-2 is characterized by its gradual absorption, high bioavailability, extensive metabolism, and slow elimination, which supports a once-daily dosing regimen.[6][7][8][9]
Absorption
Following oral administration, CCA-2 is slowly and almost completely absorbed from the gastrointestinal tract.[[“]][10]
-
Bioavailability: The absolute oral bioavailability is estimated to be between 64% and 90%.[5][11] The presence of food does not significantly alter the bioavailability of CCA-2.[5][11]
-
Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations are typically achieved between 6 and 12 hours post-administration.[5][8][11]
Distribution
CCA-2 exhibits a large volume of distribution and high plasma protein binding.
-
Volume of Distribution (Vd): The apparent volume of distribution is approximately 21 L/kg, indicating extensive distribution into peripheral tissues.[6][12]
-
Plasma Protein Binding: CCA-2 is highly bound to plasma proteins, with approximately 93-98% of the circulating drug bound, primarily to albumin.[5][6][11]
Metabolism
CCA-2 undergoes extensive hepatic metabolism into inactive metabolites.[5][6][11]
-
Metabolic Pathway: The primary metabolic pathway is the dehydrogenation of the dihydropyridine moiety to a pyridine derivative.[13]
-
Key Enzymes: The metabolism of CCA-2 is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][10][13][14][15] CYP3A4 plays a more significant role in its metabolic clearance.[13]
Excretion
The elimination of CCA-2 is characterized by a biphasic pattern with a long terminal half-life.
-
Elimination Half-Life (t½): The terminal elimination half-life is approximately 30 to 50 hours.[5][11][16] This is prolonged in patients with hepatic impairment.[5][11][16]
-
Excretion Route: About 10% of the parent compound and 60% of its inactive metabolites are excreted in the urine.[5][11]
Pharmacokinetic Data Summary
| Parameter | Value | Reference |
| Oral Bioavailability | 64% - 90% | [5][11] |
| Time to Peak Plasma (Tmax) | 6 - 12 hours | [5][8][11] |
| Volume of Distribution (Vd) | ~21 L/kg | [6][12] |
| Plasma Protein Binding | 93% - 98% | [5][6][11] |
| Elimination Half-Life (t½) | 30 - 50 hours | [5][11][16] |
| Metabolizing Enzymes | CYP3A4, CYP3A5 | [5][10][13][14][15] |
| Primary Excretion Route | Renal (as metabolites) | [5][11] |
Pharmacodynamics
Mechanism of Action
CCA-2 is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[3][4][5] This leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[3][4]
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Amlodipine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Amlodipine: pharmacokinetic profile of a low-clearance calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine: a once daily calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Genes Influence The Breakdown Of Amlodipine - Xcode Life [xcode.life]
- 15. dovepress.com [dovepress.com]
- 16. droracle.ai [droracle.ai]
Target Identification and Validation for Novel Calcium Channel Antagonists: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the essential methodologies for the target identification and validation of novel calcium channel antagonists. While the specific compound "Calcium Channel Antagonist 2" (CAS No. 874370-15-7) has been noted, publicly available data on its specific molecular targets and mechanism of action are limited. Therefore, this guide will utilize the well-characterized class of T-type calcium channel antagonists as a representative example to illustrate the principles and experimental workflows involved in this critical phase of drug discovery. The methodologies described herein are broadly applicable to the characterization of novel ion channel modulators.
T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that play crucial roles in neuronal excitability, cardiac pacemaking, and hormone secretion.[1][2] Their dysregulation has been implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and certain types of cancer, making them attractive therapeutic targets.[3][4][5]
Section 1: Initial Target Hypothesis Generation
The initial step in target identification often involves computational and comparative analyses to generate a hypothesis about the likely molecular target of a novel compound.
1.1. In Silico Target Prediction
Computational methods can provide initial clues about the potential targets of a small molecule based on its chemical structure.
-
Pharmacophore Modeling: This involves creating a 3D model of the essential features of a molecule required for biological activity. This model is then used to screen databases of known protein structures to identify potential binding partners.[6]
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. By simulating the interaction between the novel compound and various ion channel structures, a binding affinity can be estimated.[7]
1.2. Literature and Database Mining
A thorough review of scientific literature and chemical databases can reveal information about structurally similar compounds and their known biological targets. This can help to narrow down the list of potential targets for the novel antagonist.
Section 2: Primary Target Identification
Once an initial hypothesis is formed, experimental methods are employed to identify the direct molecular target(s) of the compound.
2.1. Affinity-Based Methods
These techniques rely on the specific binding interaction between the drug and its target protein.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Covalently attach the calcium channel antagonist (or a suitable analog with a linker) to a solid support (e.g., agarose or magnetic beads).
-
Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue known to express various calcium channels.
-
Affinity Capture: Incubate the immobilized ligand with the protein lysate to allow for the specific binding of target proteins.
-
Washing: Wash the solid support extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the support, typically by changing the pH, ionic strength, or by adding a competing ligand.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[8][9]
Logical Workflow for Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.
2.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement in a cellular context. The principle is that a ligand binding to its target protein will increase the thermal stability of the protein.[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the calcium channel antagonist or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the antagonist indicates direct binding.[12]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Target Validation
Once a primary target has been identified, it is crucial to validate that the observed physiological effects of the antagonist are indeed mediated by this target.
3.1. Electrophysiology
For ion channel targets, patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use a cell line (e.g., HEK-293) heterologously expressing the specific T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) or primary neurons known to endogenously express the target channel.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record the ionic currents flowing through the target channel.
-
Voltage Protocol: Apply a specific voltage protocol to elicit T-type calcium currents. For example, hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state, and then apply depolarizing voltage steps to activate the channels.[13][14]
-
Compound Application: Perfuse the cell with a solution containing the calcium channel antagonist at various concentrations.
-
Data Acquisition and Analysis: Measure the effect of the antagonist on the current amplitude and kinetics. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.
Signaling Pathway: Regulation of Neuronal Excitability by T-type Calcium Channels
Caption: T-type calcium channels mediate calcium influx upon membrane depolarization, influencing neuronal excitability. Antagonists block this influx.
3.2. Genetic Approaches
Genetic knockdown or knockout of the putative target can provide strong evidence for its role in the mechanism of action of the antagonist.
-
siRNA/shRNA: Small interfering RNAs or short hairpin RNAs can be used to transiently reduce the expression of the target protein. The effect of the antagonist should be diminished in cells with reduced target expression.
-
CRISPR/Cas9: This gene-editing technology can be used to create cell lines or animal models in which the gene encoding the target protein is permanently knocked out. The antagonist should have no effect in these knockout models if the target is correctly identified.[15]
3.3. Off-Target Profiling
It is essential to assess the selectivity of a novel antagonist by screening it against a panel of other potential targets, such as other ion channels, receptors, and enzymes. This helps to identify any potential off-target effects that could contribute to the observed phenotype or lead to undesirable side effects.
Section 4: Quantitative Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Inhibitory Potency of Representative T-type Calcium Channel Antagonists
| Compound | Target Isoform | IC50 (nM) | Assay Condition | Reference |
| TTA-A2 | CaV3.1 | 89 | Electrophysiology, holding potential -80 mV | [TTA-A2 |
| CaV3.2 | 92 | Electrophysiology, holding potential -80 mV | [TTA-A2 | |
| CaV3.3 | ~100 | Patch-clamp experiments | --INVALID-LINK-- | |
| Z944 | CaV3.1 | 50 | Not specified | --INVALID-LINK-- |
| CaV3.2 | 160 | Not specified | --INVALID-LINK-- | |
| CaV3.3 | Not specified | Not specified | --INVALID-LINK-- |
The target identification and validation process for a novel calcium channel antagonist is a multi-faceted endeavor that requires a combination of computational, biochemical, and functional approaches. By systematically applying the methodologies outlined in this guide, researchers can confidently identify the molecular target of a novel compound, validate its mechanism of action, and build a strong foundation for further preclinical and clinical development. While "this compound" remains to be fully characterized, the principles and techniques described here provide a clear roadmap for its future investigation.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type Calcium Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. plexera.co.jp [plexera.co.jp]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. benchchem.com [benchchem.com]
- 13. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc [openmicrobiologyjournal.com]
- 15. benchchem.com [benchchem.com]
Preclinical Safety and Toxicology of a Novel Dihydropyridine Calcium Channel Antagonist: CCA2
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of a representative dihydropyridine calcium channel antagonist, herein referred to as Calcium Channel Antagonist 2 (CCA2). The information presented is a synthesis of data from non-clinical studies on well-established dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, and is intended to serve as a reference for researchers, scientists, and drug development professionals.
Executive Summary
This compound (CCA2) is a dihydropyridine calcium channel blocker with potent vasodilatory effects, making it a promising candidate for the treatment of hypertension and angina. This document details the comprehensive preclinical safety and toxicology program undertaken to support its clinical development. The program was designed to identify potential target organ toxicities, establish a safety margin, and provide the necessary data for regulatory submissions. The studies demonstrate a well-characterized safety profile for CCA2, consistent with the dihydropyridine class of calcium channel antagonists. The key findings are summarized in the subsequent sections, with detailed quantitative data and experimental protocols provided for reference.
Mechanism of Action and Signaling Pathway
CCA2, like other dihydropyridine calcium channel antagonists, exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium across the membranes of vascular smooth muscle cells and cardiac myocytes. It primarily targets L-type voltage-gated calcium channels.[1][2][3][4][5] By blocking these channels, CCA2 reduces the intracellular calcium concentration, leading to a cascade of downstream effects that result in vasodilation and a reduction in blood pressure.[1][2][3][4][5]
At supratherapeutic doses, the selectivity of CCA2 may be diminished, potentially leading to effects on other tissues, including the pancreatic islet cells, where it can inhibit insulin release.[1][2]
Preclinical Safety and Toxicology Data
A comprehensive battery of in vitro and in vivo studies were conducted to evaluate the safety and toxicological profile of CCA2. The quantitative results from these studies are summarized in the following tables.
Acute Toxicity
Acute toxicity studies were performed in multiple species to determine the median lethal dose (LD50) and to identify the clinical signs of acute overdose.
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference(s) |
| Mouse | Oral | 494 | 421-572 | [6] |
| Intravenous | 4.2 | 3.8-4.6 | [6] | |
| Rat | Oral | 1022 | 950-1087 | [6][7] |
| Intravenous | 15.5 | 13.7-17.5 | [6] | |
| Rabbit | Oral | 250-500 | - | [6] |
| Intravenous | 2-3 | - | [6] | |
| Cat | Oral | ~100 | - | [6] |
| Intravenous | 0.5-8 | - | [6] | |
| Dog | Oral | >250 | - | [6] |
| Intravenous | 2-3 | - | [6] |
Table 1: Acute Toxicity (LD50) of a Representative Dihydropyridine Calcium Channel Antagonist.
Repeated-Dose Toxicity
Subchronic and chronic toxicity studies were conducted in both rodent and non-rodent species to characterize the toxicological profile of CCA2 following repeated administration.
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings / NOAEL (mg/kg/day) | Reference(s) |
| Rat | 13 weeks | Oral | 0, 5, 25, 100 | No significant adverse effects observed. NOAEL: 100 | [8] |
| Rat | 2 years | Oral (in diet) | 0, 5-9, 29-39, 156-210 | No toxic effects at the lowest dose. | [8] |
| Dog | 13 weeks | Oral | 0, 0.5, 5, 50 | No significant adverse effects observed. NOAEL: 50 | [8] |
| Dog | 1 year | Oral | 0, 2.5, 20, 100 | No indication of toxic damage. NOAEL: 100 | [8] |
Table 2: Summary of Repeated-Dose Toxicity Studies.
Genetic Toxicology
A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the mutagenic and clastogenic potential of CCA2.
| Assay | Test System | Concentration/Dose Range | Result | Reference(s) |
| Ames Test | S. typhimurium & E. coli | Up to 12,500 µ g/plate | Negative | [8][9] |
| Chromosomal Aberration | Human Lymphocytes | Up to 10 µg/ml | Negative | [10] |
| In vivo Micronucleus Test | Mouse Bone Marrow | 50 and 100 mg/kg (oral) | Negative | [8] |
| Dominant Lethal Test | Mouse | 100 mg/kg/day for 5 days (oral) | Negative | [8] |
Table 3: Summary of Genetic Toxicology Studies.
Carcinogenicity
Long-term carcinogenicity studies were conducted in rodents to evaluate the carcinogenic potential of CCA2.
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference(s) |
| Rat | 2 years | Oral (in diet) | 0, 5-9, 29-39, 156-210 | No evidence of a carcinogenic effect. | [8] |
| Mouse | 2 years | Oral (in diet) | 0.5, 1.25, 2.5 | No evidence of a carcinogenic effect. | [11] |
Table 4: Summary of Carcinogenicity Studies.
Reproductive and Developmental Toxicology
The potential effects of CCA2 on fertility, embryonic and fetal development, and pre- and postnatal development were assessed in a series of reproductive and developmental toxicology studies.
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference(s) |
| Fertility and Early Embryonic Development | Rat | Up to 10 | No adverse effects on fertility. | 10 | [10] |
| Embryo-Fetal Development | Rat | 10, 30, 100 | Reduced fetal weight and increased fetal loss at 30 mg/kg. Teratogenic effects at maternally toxic doses. | - | [8] |
| Embryo-Fetal Development | Mouse | 10, 30, 100 | Increased fetal resorptions and malformations at all dose levels. | - | [8] |
| Embryo-Fetal Development | Rabbit | Up to 10 | No teratogenic effects noted. | 10 | [10] |
| Pre- and Postnatal Development | Rat | 3, 10, 30, 100 | Prolonged gestation and decreased litter size at ≥10 mg/kg. Impaired postnatal development at ≥30 mg/kg. | 3 | [8] |
Table 5: Summary of Reproductive and Developmental Toxicology Studies.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of CCA2 on vital physiological functions.
| Study Type | Species | Dose | Key Findings | Reference(s) |
| Cardiovascular | Conscious Dog (Telemetry) | 250, 500, 1000 µg/kg IV | Dose-related reductions in systemic vascular resistance, reflex increases in heart rate and cardiac output. | [11] |
| Cardiovascular | Anesthetized Dog | 25-1600 µg/kg IV | Dose-related reductions in systemic and coronary vascular resistances with corresponding increases in cardiac output and coronary flow. | [11] |
| Cardiovascular | Conscious Hypertensive Rat | 15 µg/kg IV | Maximal mean blood pressure reduction of 32-37% without significant change in heart rate. | [4] |
| Central Nervous System | Rodent (Irwin Test) | - | No significant behavioral or neurological changes at therapeutic doses. | [12] |
| Respiratory | Rodent (Plethysmography) | - | No adverse effects on respiratory rate or tidal volume. | [12] |
Table 6: Summary of Safety Pharmacology Studies.
Experimental Protocols
The following sections provide an overview of the methodologies for the key preclinical safety and toxicology studies, based on international guidelines and published literature.
Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[13][14][15][16]
-
Test System: Wistar rats (female), fasted overnight prior to dosing.[13]
-
Procedure: A single oral dose of CCA2 is administered by gavage. The study follows a stepwise procedure with the use of 3 animals of a single sex per step.[13][14] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).[15]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.[13][14] Gross necropsy is performed on all animals at the end of the study.[14]
Repeated Dose 90-Day Oral Toxicity in Rodents (OECD 408)
-
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[2][7][17][18][19]
-
Test System: At least 20 rats (10 male, 10 female) per group.[2][17]
-
Procedure: CCA2 is administered daily via oral gavage or in the diet for 90 days. At least three dose levels and a control group are used.[7][17]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.[7][19] Ophthalmoscopy, hematology, clinical chemistry, and urinalysis are conducted at specified intervals.[2] At termination, a full necropsy is performed, and designated organs are weighed and subjected to histopathological examination.[7]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Objective: To detect damage induced by the test substance to the chromosomes or the mitotic apparatus of erythroblasts.[3][5][20][21][22]
-
Test System: Mice or rats (typically 5 males and 5 females per group).[3]
-
Procedure: Animals are exposed to CCA2 via an appropriate route (e.g., oral gavage or intraperitoneal injection).[21] A vehicle control and a positive control group are included.[3] Bone marrow is typically collected 24 and 48 hours after treatment.[3]
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) is also assessed as an indicator of cytotoxicity.[20]
Cardiovascular Safety Pharmacology (ICH S7A/S7B)
-
Objective: To assess the potential adverse effects of CCA2 on the cardiovascular system.[1][6][8][12][23]
-
Core Battery:
-
In vivo cardiovascular assessment: Typically conducted in conscious, telemetered non-rodents (e.g., dogs, non-human primates) to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.[12][24] This allows for the assessment of effects on hemodynamics and cardiac electrophysiology without the confounding influence of anesthesia.[24]
-
In vitro hERG assay: To evaluate the potential for QT interval prolongation.[12]
-
-
Procedure: Animals are surgically implanted with telemetry transmitters. Following a recovery period, baseline cardiovascular parameters are recorded. CCA2 is then administered at multiple dose levels, and cardiovascular parameters are monitored for a specified period.
-
Data Analysis: Changes in blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to baseline and vehicle control data.
Preclinical Development Workflow
The preclinical safety and toxicology evaluation of a new chemical entity like CCA2 follows a structured workflow designed to gather the necessary data to support an Investigational New Drug (IND) application.[10][25][26][27][28]
Conclusion
The comprehensive preclinical safety and toxicology program for CCA2 has established a well-defined safety profile that is consistent with the dihydropyridine class of calcium channel antagonists. The data presented in this guide, including acute and repeated-dose toxicity, genetic toxicology, carcinogenicity, reproductive toxicology, and safety pharmacology findings, provide a robust foundation for the continued clinical development of CCA2. The identified hazards and the established no-observed-adverse-effect levels will be crucial for guiding safe starting doses in human clinical trials and for risk assessment throughout the drug development process.
References
- 1. database.ich.org [database.ich.org]
- 2. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Effects of nifedipine on blood pressure and heart rate in conscious neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ask-force.org [ask-force.org]
- 8. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 9. The effect of nifedipine on arterial pressure and reflex cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 11. The hemodynamic properties of amlodipine in anesthetised and conscious dogs: comparison with nitrendipine and influence of beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 25. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. nebiolab.com [nebiolab.com]
- 28. noblelifesci.com [noblelifesci.com]
An In-depth Technical Guide to the α2δ-2 Subunit (CACNA2D2) and its Role in Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Calcium Voltage-Gated Channel Auxiliary Subunit Alpha2delta 2 (CACNA2D2), also known as the α2δ-2 subunit, is a critical component of the voltage-gated calcium channel (VGCC) complex. While initially characterized as an auxiliary subunit that modulates channel trafficking and biophysical properties, emerging evidence has illuminated its multifaceted role in a variety of signal transduction pathways. Beyond its canonical function in regulating calcium influx, CACNA2D2 is deeply involved in synapse formation, apoptosis, and gene expression, making it a pivotal protein in both normal physiology and a range of pathologies. Mutations and altered expression of CACNA2D2 are linked to neurological disorders such as epilepsy and cerebellar ataxia, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of the molecular functions of CACNA2D2, its involvement in key signaling cascades, relevant quantitative data, and detailed experimental protocols used to elucidate its functions.
Core Molecular Function of the α2δ-2 Subunit
The CACNA2D2 gene encodes the α2δ-2 protein, an auxiliary subunit of the VGCC complex.[1] This complex is primarily composed of the pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits.[2][3] The α2δ-2 protein itself is post-translationally cleaved into the extracellular α2-2 peptide and a membrane-anchored δ-2 polypeptide.[4] Its fundamental role is to ensure the proper assembly, membrane localization, and function of the VGCC.[2][4] By associating with the α1 subunit, α2δ-2 modulates calcium current density and the kinetics of channel activation and inactivation.[2][5][6] This regulatory function is crucial for controlling the precise influx of calcium ions into cells upon membrane depolarization, a fundamental process in excitable cells like neurons.[7]
CACNA2D2 in Key Signal Transduction Pathways
CACNA2D2's influence extends beyond basic channel modulation into complex signaling networks that govern cell fate and function.
Regulation of Neuronal Excitability and Synaptic Transmission
In the central nervous system, CACNA2D2 is a critical regulator of neuronal signaling. By controlling the functional expression of presynaptic VGCCs, it directly influences calcium influx at the axon terminal, a rate-limiting step for neurotransmitter release.[8] Loss-of-function mutations in CACNA2D2, as seen in the ducky mouse model, lead to reduced Purkinje cell calcium currents, cerebellar ataxia, and absence epilepsy, highlighting its role in maintaining the excitatory-inhibitory balance in the brain.[4][7][8]
Furthermore, α2δ-2 has functions independent of its role with calcium channels, acting as a synaptogenic protein. It can regulate the formation, maturation, and molecular composition of synapses through trans-synaptic mechanisms.[2][8] For instance, α2δ-2 directly interacts with the kainate receptor subunit GluK1, potentiating its surface expression and activity in Purkinje cells, thereby regulating motor coordination.[5]
Role in Apoptosis and Tumor Suppression
Beyond the nervous system, CACNA2D2 functions as a tumor suppressor, particularly in non-small cell lung cancer (NSCLC) and cervical carcinoma.[4][9] Its expression is often silenced in these cancers.[4] Re-expression of CACNA2D2 in NSCLC cell lines triggers a pro-apoptotic signaling cascade. This pathway is initiated by an elevation of intracellular calcium levels, which in turn leads to the depolarization of the mitochondrial membrane.[4] This mitochondrial disruption results in the release of cytochrome c into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[4][9]
Quantitative Data Summary
The function of CACNA2D2 is intrinsically linked to its expression patterns and its interactions with other proteins.
Protein-Protein Interactions
CACNA2D2's primary interactions are with the α1 subunits of VGCCs, but it also engages with other proteins to mediate its diverse functions.
| Interacting Protein | Gene Name | Function of Interactor | Interaction Type | Confidence |
| CaV2.1 (P/Q-type) | CACNA1A | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |
| CaV2.2 (N-type) | CACNA1B | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |
| CaV1.2 (L-type) | CACNA1C | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |
| Thrombospondin-1 | THBS1 | Extracellular matrix protein | Direct | High[10] |
| Thrombospondin-4 | THBS4 | Extracellular matrix protein | Direct | High[10] |
| GluK1 | GRIK1 | Kainate glutamate receptor subunit | Direct | High[5] |
Tissue Expression Profile
The expression of CACNA2D2 is not uniform, which accounts for its tissue-specific roles.
| Tissue | Expression Level | Associated Function |
| Cerebellum (Purkinje cells) | High | Motor coordination, synaptic plasticity[8][11] |
| Brain (general) | Moderate to High | Neuronal excitability, neurotransmission[8][12] |
| Lung | High | Potential tumor suppression[12] |
| Testis | High | Uncharacterized |
| Heart | Moderate | Cardiac conduction[1][12] |
| Pancreas | Moderate | Regulation of insulin secretion[1][12] |
Key Experimental Protocols
The following methodologies have been instrumental in characterizing the function of CACNA2D2.
Electrophysiological Recording of Calcium Currents
This protocol is used to measure the effect of CACNA2D2 on the function of VGCCs.
-
Objective: To determine how co-expression of CACNA2D2 modulates the current properties of a specific VGCC α1 subunit.
-
Methodology:
-
Heterologous Expression: cRNA for the desired pore-forming α1 subunit (e.g., CACNA1B) and β subunit are microinjected into Xenopus laevis oocytes or transfected into a mammalian cell line (e.g., tsA201 cells), with or without cRNA for CACNA2D2.[12]
-
Cell Culture: Cells are incubated for 2-4 days to allow for protein expression.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The membrane potential is held at a negative resting potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -40 mV to +60 mV) to activate the VGCCs.
-
Data Acquisition: Inward currents (carried by Ba²⁺ or Ca²⁺) are recorded. Key parameters analyzed include peak current amplitude (a measure of channel density at the membrane) and the kinetics of activation and inactivation.[6]
-
Analysis: Currents from cells expressing the α1/β subunits alone are compared to those co-expressing α1/β/α2δ-2 to quantify the effect of CACNA2D2.[6][12]
-
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
This protocol is used to verify direct protein-protein interactions, such as between CACNA2D2 and GluK1.[5]
-
Objective: To determine if CACNA2D2 forms a stable complex with a target protein in native tissue or a heterologous system.
-
Methodology:
-
Lysate Preparation: Cerebellar tissue or transfected HEK293 cells are homogenized in a non-denaturing lysis buffer containing protease inhibitors to release proteins while preserving their native interactions.[5]
-
Pre-clearing: The lysate is incubated with control beads (e.g., Protein A/G-agarose) to remove non-specifically binding proteins.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-CACNA2D2) overnight at 4°C.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, which in turn is bound to the bait protein and any interacting partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (e.g., anti-GluK1) to confirm its presence in the complex.[5]
-
References
- 1. CACNA2D2 - Wikipedia [en.wikipedia.org]
- 2. A biallelic mutation in CACNA2D2 associated with developmental and epileptic encephalopathy affects calcium channel‐dependent as well as synaptic functions of α2δ‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Gene - CACNA2D2 [maayanlab.cloud]
- 5. CACNA2D2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Biallelic CACNA2D2 variants in epileptic encephalopathy and cerebellar atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epilepsygenetics.blog [epilepsygenetics.blog]
- 8. researchgate.net [researchgate.net]
- 9. CACNA2D2 calcium voltage-gated channel auxiliary subunit alpha2delta 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- 11. α2δ-2 Protein Controls Structure and Function at the Cerebellar Climbing Fiber Synapse | Journal of Neuroscience [jneurosci.org]
- 12. Functional Properties of a New Voltage-dependent Calcium Channel α2δ Auxiliary Subunit Gene (CACNA2D2) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of a Third-Generation Calcium Channel Antagonist: Amlodipine
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of amlodipine, a third-generation dihydropyridine calcium channel blocker.[1] Amlodipine serves as a representative example of a "Calcium Channel Antagonist 2" for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
Amlodipine was developed by Pfizer during a research initiative to create a long-acting and potent calcium channel blocker.[2] The journey from its initial synthesis to becoming a widely prescribed medication for hypertension and angina is a notable case study in pharmaceutical development.[2][3]
Key Milestones:
-
1987: Amlodipine besylate was approved by the United States Food and Drug Administration (FDA).[4]
-
1990: The drug was approved for prescription use and marketed under the brand name Norvasc.[2][3]
The selection of the besylate salt was a critical step in its development, as it provided a superior combination of solubility, stability, non-hygroscopicity, and processability compared to other salt forms initially considered, such as maleate.[2]
Mechanism of Action and Signaling Pathways
Amlodipine's primary therapeutic effects are achieved through its interaction with L-type calcium channels, but it also engages with other signaling pathways that contribute to its cardiovascular protective effects.[1]
Primary Mechanism: L-type Calcium Channel Blockade
Amlodipine is a long-acting dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][4][5] This action is more pronounced in vascular smooth muscle, leading to peripheral arterial vasodilation and a reduction in blood pressure.[1]
The signaling cascade is as follows:
-
Influx of Ca2+ through L-type channels.[1]
-
The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).[1][5]
-
MLCK phosphorylates the myosin light chain, leading to vascular smooth muscle contraction.[1][5]
Amlodipine disrupts this process at the initial step by blocking the Ca2+ influx.[1]
References
Investigating Off-Target Effects of Novel Calcium Channel Blockers: A Technical Guide
Introduction
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. They exert their therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload. However, as with any pharmacologically active agent, the potential for off-target effects—unintended interactions with molecular targets other than the primary therapeutic target—is a significant concern in drug development. These off-target activities can lead to adverse drug reactions (ADRs) and unexpected toxicities. For novel CCBs, a thorough investigation of their off-target profile is crucial to ensure a favorable risk-benefit ratio and to prevent late-stage clinical failures.[1][2]
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the methodologies used to investigate and characterize the off-target effects of novel calcium channel blockers. It includes detailed experimental protocols, a summary of potential off-target liabilities, and visual representations of key pathways and workflows.
Common Off-Target Liabilities for Calcium Channel Blockers
While designed to be selective, many CCBs can interact with other receptors, ion channels, and enzymes. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[3] Some of the most clinically relevant off-target interactions for CCBs include:
-
hERG Potassium Channels: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern as it can prolong the QT interval of the electrocardiogram, leading to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[4] Several CCBs, including verapamil, diltiazem, and bepridil, are known to block hERG channels.[5][6][7]
-
Other Ion Channels: Off-target effects can extend to other voltage-gated ion channels, such as sodium channels, which can lead to unexpected electrophysiological responses.[7]
-
G-Protein Coupled Receptors (GPCRs): Many drugs exhibit polypharmacology, with activity at more than one receptor target.[8] Off-target interactions with GPCRs, such as adrenergic or serotonergic receptors, can lead to a variety of side effects.
-
Enzymes (e.g., Kinases, Cytochrome P450): Inhibition or induction of metabolic enzymes like Cytochrome P450 (CYP) isoforms can lead to drug-drug interactions and altered pharmacokinetics.[3][9] For example, amlodipine is a substrate of CYP3A4, and its plasma concentrations can be affected by inhibitors or inducers of this enzyme.[9] Kinase inhibition is another potential off-target activity that can have widespread cellular effects.[10]
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects involves a battery of in vitro assays. These assays are crucial for identifying potential liabilities early in the drug development pipeline.[3][11]
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for measuring the affinity of a compound for a specific receptor.[12] They are used to determine if a novel CCB competes with a known radiolabeled ligand for binding to a panel of off-target receptors, channels, and transporters.
Detailed Methodology:
-
Receptor Preparation:
-
Prepare membrane homogenates from tissues or cultured cells expressing the target of interest.[12]
-
Homogenize frozen tissue or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]
-
Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet.[13]
-
Determine the protein concentration of the final membrane preparation using a suitable method like the BCA assay.[13]
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[13]
-
To each well, add the membrane preparation, a fixed concentration of a specific radioligand (usually at or below its Kd value), and a range of concentrations of the novel CCB (test compound).[12][14]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[13]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand to displace all specific binding of the radioligand.[14]
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.[13]
-
Plot the specific binding as a function of the test compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Enzyme Inhibition Assays (Example: Kinase Inhibition)
These assays determine if a novel CCB inhibits the activity of specific enzymes, such as protein kinases. Luminescence-based assays that measure ATP consumption are a common format.[15][16]
Detailed Methodology (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[15]
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.[15]
-
Prepare a serial dilution of the novel CCB in DMSO.[15]
-
Prepare the ATP solution at a concentration relevant to the kinase's Km.[15]
-
-
Kinase Reaction:
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[17]
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP and simultaneously initiates a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.[17]
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.[17]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the novel CCB.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15]
-
Cellular Functional Assays (Example: GPCR Second Messenger Assays)
Functional assays measure the downstream consequences of a drug binding to a receptor in a cellular context.[18] For GPCRs, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.
Detailed Methodology (cAMP Assay for Gs or Gi-coupled receptors):
-
Cell Culture:
-
Culture a cell line stably expressing the GPCR of interest.
-
Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For antagonist mode, pre-incubate the cells with a serial dilution of the novel CCB.
-
Stimulate the cells with a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
For agonist mode, incubate the cells directly with a serial dilution of the novel CCB.
-
Incubate the plate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
These kits typically involve competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the concentration of the novel CCB.
-
For antagonists, calculate the IC50 value. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Data Presentation: Off-Target Profiles of Selected CCBs
The following tables summarize publicly available data on the off-target interactions of some calcium channel blockers. It is important to note that assay conditions can vary, and these values should be considered as indicative.
| Compound | Off-Target | Assay Type | Activity (IC50 / Ki) | Reference |
| Verapamil | hERG Channel | Patch Clamp | ~300 nM | [5] |
| Diltiazem | hERG Channel | Patch Clamp | >10 µM | [5] |
| Bepridil | hERG Channel | Patch Clamp | ~1 µM | [5] |
| Amlodipine | CYP3A4 | Metabolic Assay | Substrate | [9] |
| Lercanidipine | - | - | - | [19][20][21][22][23] |
| Cilnidipine | - | - | - |
Note: Comprehensive quantitative off-target data for newer CCBs like Lercanidipine and Cilnidipine is less readily available in the public domain and often resides in proprietary databases of pharmaceutical companies.[3] Lercanidipine is known to cause side effects such as flushing, headaches, dizziness, and swollen ankles.[19][20][21][23]
Mandatory Visualizations
Experimental Workflow for Off-Target Profiling
Signaling Pathway: hERG Channel Blockade
Logical Relationship: On-Target vs. Off-Target Effects
References
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. ulab360.com [ulab360.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. What are the side effects of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 20. Side effects of lercanidipine - NHS [nhs.uk]
- 21. nps.org.au [nps.org.au]
- 22. vinmec.com [vinmec.com]
- 23. www2.hse.ie [www2.hse.ie]
An In-depth Technical Guide on Nifedipine and its Impact on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nifedipine, a dihydropyridine calcium channel antagonist. It details its mechanism of action, impact on intracellular calcium ([Ca²⁺]i) levels, relevant signaling pathways, and the experimental protocols used to quantify these effects.
Core Mechanism of Action
Nifedipine is a first-generation dihydropyridine calcium channel blocker that primarily targets L-type voltage-gated calcium channels.[1][2] Its principal mechanism involves binding to these channels, which reduces the influx of extracellular calcium ions into cells, particularly in vascular smooth muscle and cardiac muscle.[1][2] This inhibition leads to vasodilation of peripheral and coronary arteries, resulting in reduced systemic vascular resistance and an increase in myocardial oxygen delivery.[1][3]
While its primary action is on L-type channels, some evidence suggests Nifedipine can also block T-type calcium channels, though with lower potency.[4] Interestingly, some studies have reported effects independent of L-type channel blockade, such as the inhibition of Ca²⁺ store refilling and facilitation of neurotransmitter release through pathways downstream of calcium entry.[5][6]
Impact on Intracellular Calcium Levels
The primary impact of Nifedipine is the reduction of intracellular calcium concentration by preventing its influx through L-type calcium channels.[7] This effect is the foundation of its therapeutic use in hypertension and angina.[8]
However, the effect of Nifedipine on [Ca²⁺]i can be complex. In one study on human smooth muscle cells, 10 µM of Nifedipine paradoxically increased [Ca²⁺]i from a basal level of 48.68 ± 6.45 nM to 202.77 ± 23.98 nM.[9] This was attributed to a thapsigargin-like effect, causing a release of calcium from intracellular stores and activating store-operated calcium entry.[9] In contrast, another study in patients with primary hyperparathyroidism and essential hypertension showed that a 10 mg dose of Nifedipine significantly reduced elevated [Ca²⁺]i levels.[10] Specifically, in hypertensive patients, [Ca²⁺]i decreased from 343 ± 50 nM to 188 ± 35 nM following Nifedipine administration.[10]
These contrasting findings highlight that Nifedipine's effect on intracellular calcium can be cell-type and context-dependent, involving not just the blockade of influx but also potential modulation of intracellular store dynamics.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Nifedipine's effects on calcium channels and intracellular calcium levels.
Table 1: Inhibitory Concentrations (IC₅₀) of Nifedipine on Calcium Channels
| Channel Type | Cell/Tissue Type | IC₅₀ Value | Holding Potential | Reference |
| L-type Ca²⁺ Current | Guinea Pig Ventricular Myocytes | 0.3 µM | Not Specified | [11] |
| L-type Ca²⁺ Current | Guinea Pig Ventricular Myocytes | 50 nM | -40 mV | [11] |
| T-type (Caᵥ3.2) | Recombinant (HEK-293 cells) | 5 µM | Not Specified | [4] |
| T-type (Caᵥ3.1) | Recombinant (HEK-293 cells) | 109 µM | Not Specified | [4] |
| T-type (Caᵥ3.3) | Recombinant (HEK-293 cells) | 243 µM | Not Specified | [4] |
| L-type (Vascular) | Human Small Arteries | ~16.6 nM (pIC₅₀ 7.78) | N/A | [12] |
| L-type (Cardiac) | Human Right Atrial Trabeculae | ~112.2 nM (pIC₅₀ 6.95) | N/A | [12] |
Table 2: Effect of Nifedipine on Intracellular Calcium Concentration ([Ca²⁺]i)
| Cell/Subject Type | Condition | Basal [Ca²⁺]i | [Ca²⁺]i after Nifedipine | Nifedipine Conc./Dose | Reference |
| Human Smooth Muscle Cells | In Vitro | 48.68 ± 6.45 nM | 202.77 ± 23.98 nM | 10 µM | [9] |
| Essential Hypertension Patients | In Vivo | 343 ± 50 nM | 188 ± 35 nM | 10 mg (sublingual) | [10] |
| Primary Hyperparathyroidism Patients | In Vivo | 276 ± 56 nM | 173 ± 36 nM | 10 mg (sublingual) | [10] |
Signaling Pathways and Logical Relationships
Nifedipine's modulation of intracellular calcium affects several downstream signaling pathways.
Mechanism of Action Leading to Vasodilation
The primary pathway involves the direct blockade of L-type calcium channels in vascular smooth muscle cells, which leads to muscle relaxation and vasodilation.
Inhibition of VSMC Dedifferentiation via Akt Signaling
Nifedipine has also been shown to inhibit vascular smooth muscle cell (VSMC) dedifferentiation, a process involved in neointimal thickening, by suppressing the Akt signaling pathway.[13][14]
Experimental Protocols
Quantifying the effects of Nifedipine on intracellular calcium relies on established methodologies such as calcium imaging with fluorescent dyes and patch-clamp electrophysiology.
Protocol 1: Measurement of Intracellular Ca²⁺ using Fura-2 AM
This protocol is adapted from methodologies used in studies measuring [Ca²⁺]i changes in response to pharmacological agents.[9][15][16]
Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent dye used to measure intracellular calcium.[17] Once inside the cell, esterases cleave the AM group, trapping the dye. Fura-2's fluorescence excitation maximum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with emission consistently at ~505 nm.[18] The ratio of fluorescence intensity at these two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration, allowing for quantitative analysis that minimizes issues like uneven dye loading or photobleaching.[17][18]
Methodology:
-
Cell Preparation: Plate cells (e.g., human smooth muscle cells) onto glass-bottom dishes and culture for 24-48 hours to achieve 70-80% confluency.[15]
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in anhydrous DMSO).[19]
-
Prepare a loading buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS).[18]
-
For a final concentration of 1-3 µM Fura-2 AM, dilute the stock solution in the loading buffer.[15][19]
-
Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization.[15]
-
-
Cell Loading:
-
Wash cells once with the loading buffer.[15]
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[15][19]
-
After incubation, wash the cells with the buffer to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye by intracellular esterases.[19]
-
-
Imaging and Data Acquisition:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm.
-
Establish a stable baseline fluorescence ratio recording.
-
Perfuse the cells with a Nifedipine-containing solution (e.g., 10 µM) and continue recording to measure the change in the 340/380 ratio.[9]
-
-
Data Analysis:
-
Calculate the 340/380 fluorescence ratio for each time point.
-
Convert the ratio values to absolute [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).[19] Calibration parameters (Rmin, Rmax, etc.) are determined using ionophores like ionomycin in Ca²⁺-free (with EGTA) and Ca²⁺-saturating conditions.[19]
-
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is for directly measuring the effect of Nifedipine on L-type Ca²⁺ currents (Ica). It is based on standard patch-clamp procedures.[20][21][22]
Principle: The whole-cell patch-clamp technique allows for the measurement of the sum of ionic currents across the entire cell membrane.[22] By using a voltage-clamp, the cell membrane potential is held at a specific level, and the current required to maintain this voltage is measured. This allows for the direct characterization of voltage-gated ion channels. To isolate Ca²⁺ currents, other channels (like Na⁺ and K⁺) are blocked pharmacologically.
Methodology:
-
Solution Preparation:
-
External Solution: A solution containing a charge carrier for Ca²⁺ channels (e.g., Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation) and blockers for Na⁺ (e.g., Tetrodotoxin, TTX) and K⁺ channels (e.g., Tetraethylammonium, TEA).[20]
-
Internal (Pipette) Solution: A solution designed to mimic the intracellular environment, containing a Cs⁺-based salt to block K⁺ channels from the inside, a Ca²⁺ buffer like EGTA, and ATP/GTP for cell health.[23]
-
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fire-polish the tip. Fill with the internal solution.[20]
-
Cell Preparation: Place a coverslip with adherent cells (e.g., ventricular myocytes) in the recording chamber on a microscope stage and perfuse with the external solution.[11][20]
-
Establishing Whole-Cell Configuration:
-
Approach a cell with the pipette tip while applying positive pressure.
-
Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[20]
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.[22]
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage protocol to elicit L-type Ca²⁺ currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to +10 mV).[11][20]
-
Record a stable baseline Ica in the control external solution.
-
Perfuse the cell with the external solution containing Nifedipine at various concentrations to determine the dose-dependent block and calculate the IC₅₀.[11][20]
-
-
Data Analysis: Measure the peak amplitude of the Ica before and after Nifedipine application. Plot the percentage of current inhibition against the Nifedipine concentration to generate a dose-response curve and determine the IC₅₀.
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. droracle.ai [droracle.ai]
- 8. Nifedipine - Wikipedia [en.wikipedia.org]
- 9. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Nifedipine reduces the increase of free intracellular calcium in primary hyperparathyroidism: role of calcium channels and PTH] [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. benchchem.com [benchchem.com]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: Characterization of "Calcium Channel Antagonist 2" (CCA2) in Cell Culture
These application notes provide a comprehensive set of protocols for characterizing a novel or experimental L-type calcium channel antagonist, herein referred to as "Calcium Channel Antagonist 2" (CCA2), in a relevant cell culture model. The described experiments are designed to assess the compound's cytotoxicity, its efficacy in blocking calcium influx, and its impact on downstream signaling pathways.
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in the preclinical evaluation of ion channel modulators.
Cell Line Recommendation: For studying L-type calcium channels, cell lines such as vascular smooth muscle cells (A7r5), neuroblastoma cells (SH-SY5Y), or HEK293 cells stably expressing the Cav1.2 channel are recommended. The following protocols assume the use of A7r5 cells.
Experimental Overview & Workflow
The characterization of CCA2 involves a multi-step process beginning with the determination of its toxicity profile to identify a non-toxic working concentration range. Subsequently, its functional efficacy as a calcium channel blocker is quantified. Finally, its effect on downstream molecular signaling pathways is assessed to understand its mechanism of action.
Figure 1: Experimental workflow for the characterization of CCA2.
Data Presentation: Summary of Quantitative Results
The following tables summarize hypothetical data obtained from the experimental protocols detailed below.
Table 1: Cytotoxicity of CCA2 on A7r5 Cells
| CCA2 Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
|---|---|
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 0.01 | 99.1 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1.0 | 97.3 ± 3.9 |
| 10.0 | 95.2 ± 5.1 |
| 50.0 | 65.4 ± 6.3 |
| 100.0 | 32.1 ± 5.8 |
Table 2: Inhibition of KCl-induced Calcium Influx by CCA2
| CCA2 Concentration (µM) | % Inhibition of Ca2+ Influx (Mean ± SD, n=3) |
|---|---|
| 0.001 | 8.2 ± 2.1 |
| 0.01 | 25.6 ± 3.5 |
| 0.1 | 51.2 ± 4.2 |
| 1.0 | 88.9 ± 2.9 |
| 10.0 | 96.4 ± 1.8 |
Calculated IC50 Value: Approximately 0.095 µM.
Table 3: Effect of CCA2 on Downstream Signaling Protein Phosphorylation
| Treatment Group | p-ERK / Total ERK (Relative Density) | p-CREB / Total CREB (Relative Density) |
|---|---|---|
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| KCl (50 mM) | 3.52 ± 0.21 | 2.89 ± 0.19 |
| CCA2 (0.1 µM) + KCl (50 mM) | 1.21 ± 0.15 | 1.15 ± 0.13 |
Signaling Pathway
L-type calcium channels (LTCCs) are voltage-gated ion channels that mediate the influx of Ca2+ into the cell upon membrane depolarization. This influx of calcium acts as a second messenger, triggering various downstream signaling cascades, including the MAPK/ERK and CREB pathways, which are crucial for processes like gene expression and cell proliferation. CCA2, as an antagonist, blocks this initial influx, thereby inhibiting these downstream events.
In Vivo Dosing and Administration of Amlodipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine is a long-acting dihydropyridine calcium channel blocker widely utilized in preclinical research to investigate its effects on the cardiovascular system and other physiological processes.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] These application notes provide a comprehensive guide to the in vivo dosing and administration of amlodipine in common animal models, complete with detailed experimental protocols and a summary of quantitative data.
Data Presentation: In Vivo Dosing of Amlodipine
The following tables summarize typical dosing regimens for amlodipine in various animal models and experimental contexts. It is crucial to note that optimal dosage can vary depending on the specific research question, animal strain, and experimental conditions.
Table 1: Oral Administration of Amlodipine in Rodent Models
| Animal Model | Dosage Range | Administration Route | Frequency | Typical Duration | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 2 - 20 mg/kg/day | Oral Gavage | Once daily | 6 - 12 weeks | [1] |
| Dahl Salt-Sensitive (DSS) Rats | 1 - 10 mg/kg/day | Oral Gavage | Once daily | 4 - 5 weeks | [1] |
| DBA/2 Mice (Viral Myocarditis Model) | Not Specified | Oral | Daily | 2 weeks | [4] |
| BALB/c Mice (Visceral Leishmaniasis Model) | 10 mg/kg | Oral | Weekly for 4 weeks | 30 days post-treatment | [5] |
| Wistar Rats (Reproductive Function Study) | 0.7 mg/kg | Oral | Daily | 21 and 50 days | [6] |
| Sprague-Dawley Rats (Pharmacokinetic Study) | 1 mg/kg | Intragastric | Single dose | 24 hours | [7] |
Table 2: Intravenous Administration of Amlodipine in Various Animal Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Bolus: 50 - 100 µg/kg; Infusion: 50-100 µg/kg/hour | Intravenous | Acute effects on blood pressure and heart rate | [1] |
| Anesthetized Dogs | 25 - 1600 µg/kg (bolus) | Intravenous | Dose-related reduction in vascular resistance | [8] |
| Conscious Dogs | 250, 500, 1000 µg/kg | Intravenous | Persistent reduction in systemic vascular resistance | [8] |
| Anesthetized Dogs (Heart Failure Model) | 150 µg/kg (repetitive) | Intravenous | Increased vascular capacitance in control, decreased in HF | [9] |
| Normotensive and Hypertensive Rats | 200 µg/kg + 50 µg/kg/h; 400 µg/kg + 100 µg/kg/h | Intravenous | Decreased blood pressure, increased urine flow and sodium excretion | [10] |
Table 3: Amlodipine Dosing in Canine Models of Cardiovascular Disease
| Condition | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Myxomatous Mitral Valve Degeneration (MMVD) | 0.1 - 0.5 mg/kg | Oral | Once or twice daily | Reduced left ventricular and atrial diameter | [11] |
| Chronic Kidney Disease (CKD) with/without Hypertension | Mean: 0.22 - 0.27 mg/kg/day | Oral | Not specified | Improved symmetric dimethylarginine (SDMA) levels | [12] |
| Regional Myocardial Ischemia | 150 µg/kg | Intravenous | Single dose before reperfusion | Reduced infarct size | [13] |
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Effect of Amlodipine in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a typical chronic study to assess the efficacy of orally administered amlodipine in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive control rats (e.g., Wistar-Kyoto)
-
Amlodipine besylate
-
Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose)[14]
-
Oral gavage needles
-
Animal restraining device
-
Tail-cuff plethysmography system for blood pressure measurement[1][14]
Procedure:
-
Animal Acclimatization:
-
House the SHRs and control rats in a temperature- and light-controlled environment for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Accustom the rats to the restraining device and tail-cuff procedure for several days to minimize stress-induced blood pressure variations.[14]
-
-
Drug Preparation:
-
Prepare a homogenous suspension of amlodipine in the chosen vehicle at the desired concentration. For example, to achieve a 10 mg/kg dose in a 200g rat with an administration volume of 1 ml, the concentration would be 2 mg/ml.
-
-
Administration:
-
Divide the SHRs into a vehicle control group and one or more amlodipine treatment groups (e.g., 5 mg/kg/day and 10 mg/kg/day).
-
Administer the prepared amlodipine suspension or vehicle once daily via oral gavage.
-
-
Blood Pressure Measurement:
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate over the treatment period.
-
Compare the data from the amlodipine-treated groups with the vehicle-treated SHR group and the normotensive control group.
-
Signaling Pathways and Experimental Workflows
Amlodipine's Primary Mechanism of Action
Amlodipine primarily functions by blocking the influx of extracellular calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[2] This inhibition prevents the activation of myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[3][15]
Amlodipine's primary mechanism of action on L-type calcium channels.
Experimental Workflow for In Vivo Antihypertensive Studies
The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the antihypertensive effects of a compound like amlodipine.
A typical experimental workflow for in vivo antihypertensive studies.
Secondary Signaling Pathways
Beyond its primary role as a calcium channel blocker, amlodipine has been shown to engage other signaling pathways that contribute to its therapeutic effects. For instance, it can enhance the production of nitric oxide (NO) by modulating endothelial nitric oxide synthase (eNOS) activity.[16] Amlodipine promotes the phosphorylation of eNOS at its activating site (Serine 1177) and decreases phosphorylation at an inhibitory site.[16] Additionally, it can inhibit the proliferation of vascular smooth muscle cells by interfering with the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[16]
This guide provides a foundational understanding for the in vivo application of amlodipine. Researchers are encouraged to consult the primary literature for more specific details related to their particular experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beneficial effects of amlodipine in a murine model of congestive heart failure induced by viral myocarditis. A possible mechanism through inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Therapy with Amlodipine and Lacidipine, 1,4-Dihydropyridine Derivatives Showing Activity against Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronopharmacokinetics of Amlodipine in Rats [journal11.magtechjournal.com]
- 8. The hemodynamic properties of amlodipine in anesthetised and conscious dogs: comparison with nitrendipine and influence of beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular and cardiac effects of amlodipine in acute heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amlodipine decreases mitral regurgitation volume in dogs over 7 days: A study of 24 dogs with myxomatous mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Amlodipine improves symmetric dimethylarginine in dogs with chronic kidney disease [frontiersin.org]
- 13. Cardioprotective effects of amlodipine in animal models of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying a Novel L-Type Calcium Channel Antagonist (CCA2) using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx in various excitable cells, playing a pivotal role in processes such as muscle contraction, neurotransmitter release, and gene expression.[1][2] These channels, particularly the CaV1.2 isoform, represent a major therapeutic target for cardiovascular diseases like hypertension.[3] This document provides a detailed methodology for characterizing the inhibitory effects of a novel dihydropyridine-like L-type calcium channel antagonist, referred to as Calcium Channel Antagonist 2 (CCA2), using the gold-standard whole-cell patch-clamp electrophysiology technique.[4]
Data Presentation: Quantitative Analysis of CCA2 Activity
The following tables summarize hypothetical but expected quantitative data from a series of patch-clamp experiments designed to characterize the inhibitory properties of CCA2 on L-type calcium channels.
Table 1: Concentration-Response of CCA2 on Peak L-Type Calcium Current
| CCA2 Concentration (nM) | Peak Current (pA) | % Inhibition |
| 0 (Control) | -512 ± 25 | 0 |
| 1 | -460 ± 22 | 10.2 |
| 10 | -358 ± 18 | 30.1 |
| 100 | -245 ± 15 | 52.1 |
| 1000 | -112 ± 9 | 78.1 |
| 10000 | -25 ± 5 | 95.1 |
| IC50 (nM) | - | 85.4 |
Data are presented as mean ± SEM. The IC50 value is calculated from a sigmoidal dose-response curve fit.[5]
Table 2: Voltage-Dependence of L-Type Calcium Channel Block by CCA2 (100 nM)
| Holding Potential (mV) | Test Potential (mV) | Peak Current (pA) - Control | Peak Current (pA) - CCA2 | % Inhibition |
| -80 | +10 | -505 ± 28 | -242 ± 17 | 52.1 |
| -40 | +10 | -280 ± 15 | -210 ± 12 | 25.0 |
This demonstrates the state-dependent nature of the block, with higher efficacy at more depolarized holding potentials where more channels are in the inactivated state.[6]
Experimental Protocols
Cell Culture and Preparation
For the study of L-type calcium channels, human embryonic kidney (HEK293) cells stably expressing the human CaV1.2 channel are a commonly used and effective model system.[1]
-
Cell Culture: Culture HEK293 cells stably expressing CaV1.2, the α2δ-1, and β2 subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Twenty-four to forty-eight hours prior to the experiment, plate the cells onto glass coverslips at a suitable density to achieve 50-70% confluency on the day of recording.[4]
Solutions and Reagents
External Solution (in mM):
-
140 TEA-Cl
-
10 HEPES
-
10 Glucose
-
2 CaCl2
-
1 MgCl2
-
pH adjusted to 7.4 with TEA-OH
-
Osmolarity adjusted to ~310 mOsm
Internal (Pipette) Solution (in mM):
-
120 Cs-aspartate
-
10 EGTA
-
5 MgCl2
-
10 HEPES
-
4 Mg-ATP
-
0.3 Na-GTP
-
pH adjusted to 7.2 with CsOH
-
Osmolarity adjusted to ~290 mOsm
Note: Ba²⁺ can be used as a charge carrier in the external solution to increase current amplitude and reduce calcium-dependent inactivation.[4]
CCA2 Stock Solution:
-
Prepare a 10 mM stock solution of CCA2 in dimethyl sulfoxide (DMSO).
-
Make serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[4] Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.[4]
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with the external solution.
-
Giga-Seal Formation: Under microscopic guidance, approach a target cell with the patch pipette while applying positive pressure.[7] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance ( >1 GΩ) seal (giga-seal).[4]
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[4]
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.[4]
-
Estimate and compensate for 70-80% of the series resistance.[4]
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals (e.g., every 10 seconds).[5]
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the cell with the CCA2-containing solution and record the drug's effect until a steady-state block is achieved.
-
To determine the IC50, apply CCA2 at increasing concentrations.[5]
-
Perform a washout by perfusing with the control solution to check for the reversibility of the block.[4]
-
Data Analysis
-
Measure the peak inward current amplitude in the absence and presence of different concentrations of CCA2.[5]
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the CCA2 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp analysis of CCA2.
Signaling Pathway of L-Type Calcium Channel Blockade
Caption: Mechanism of L-type calcium channel antagonism by CCA2.
References
- 1. benchchem.com [benchchem.com]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes and Protocols for Fluorescence Microscopy Imaging of CaV2 Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing fluorescence microscopy to identify and characterize antagonists of the CaV2 family of voltage-gated calcium channels, which includes N-type (CaV2.2), P/Q-type (CaV2.1), and R-type (CaV2.3) channels. These channels are critical in neurotransmission and are significant targets for therapeutic intervention in conditions such as chronic pain and neurological disorders.
I. High-Throughput Screening (HTS) for CaV2 Channel Antagonists using Calcium Flux Assays
A primary method for identifying novel CaV2 channel antagonists is through high-throughput screening (HTS) of large compound libraries. These assays measure the inhibition of calcium influx through the channel upon depolarization.
Signaling Pathway: CaV2 Channel Activation and Blockade
Application Notes and Protocols for High-Throughput Screening of Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of high-throughput screening (HTS) assays targeting calcium channel antagonists. Two primary methodologies are covered: fluorescence-based calcium influx assays and automated patch-clamp screening. These protocols are designed to be adaptable for various research and drug discovery applications.
Introduction
Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] Their dysregulation is implicated in a range of cardiovascular and neurological disorders, making them a significant target for therapeutic intervention.[1] High-throughput screening assays are essential for the efficient identification and characterization of novel calcium channel modulators from large compound libraries.
This guide details two robust HTS methodologies:
-
Fluorescence-Based Calcium Influx Assays: These assays utilize calcium-sensitive fluorescent dyes to detect changes in intracellular calcium levels upon channel activation and modulation. They are well-suited for primary screening of large compound libraries due to their high throughput and simplified workflow.[2][3][4]
-
Automated Patch-Clamp Electrophysiology: Considered the gold standard for ion channel research, automated patch-clamp systems provide high-fidelity functional data on ion channel activity.[5][6] This technique is invaluable for secondary screening, lead optimization, and detailed mechanistic studies.
Section 1: Fluorescence-Based Calcium Influx Assay using a FLIPR® System
This protocol describes a no-wash, fluorescence-based assay for identifying calcium channel antagonists using a Fluorometric Imaging Plate Reader (FLIPR®). The assay relies on a calcium-sensitive dye that increases in fluorescence upon binding to intracellular calcium.
Signaling Pathway
Voltage-gated calcium channels open in response to membrane depolarization, allowing an influx of extracellular calcium. This increase in intracellular calcium concentration is the signal detected in this assay. Antagonists will block this influx, resulting in a reduced fluorescence signal.
Calcium Channel Antagonist Signaling Pathway
Experimental Workflow
The workflow for the fluorescence-based assay is a streamlined process designed for high-throughput applications.
Fluorescence-Based Assay Workflow
Materials and Reagents
| Reagent/Material | Suggested Source/Specifications |
| Cell Line | HEK293 cells stably expressing the target calcium channel (e.g., CaV1.2) |
| Cell Culture Medium | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| Assay Plates | 384-well, black-wall, clear-bottom microplates |
| Compound Plates | 384-well polypropylene plates |
| FLIPR® Calcium Assay Kit | e.g., FLIPR® Calcium 6 Assay Kit (Molecular Devices) |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES |
| Probenecid | (Optional) Anion-exchange pump inhibitor |
| Depolarizing Agent | Potassium Chloride (KCl) solution |
| Reference Antagonist | e.g., Nifedipine, Verapamil |
| FLIPR® System | FLIPR® Tetra or similar |
Experimental Protocol
Day 1: Cell Plating
-
Culture cells expressing the target calcium channel to ~80-90% confluency.
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in culture medium and determine cell density.
-
Plate cells into 384-well black-wall, clear-bottom assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[7][8]
Day 2: Assay Execution
-
Prepare Loading Buffer:
-
Equilibrate the FLIPR® Calcium Assay Kit components to room temperature.[7][8]
-
Prepare the dye loading buffer according to the manufacturer's instructions, typically by dissolving the dye component in the provided assay buffer.[7][8] Probenecid can be added at this stage if required for the cell line to prevent dye leakage.[8]
-
-
Dye Loading:
-
Prepare Compound Plates:
-
Prepare serial dilutions of test compounds and the reference antagonist in the assay buffer in a 384-well polypropylene compound plate. Include vehicle controls (e.g., DMSO).
-
-
FLIPR® Measurement:
-
Set up the FLIPR® instrument with the appropriate excitation (~485 nm) and emission (~525 nm) wavelengths.
-
Program the instrument to perform the following additions and readings:
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the test compounds from the compound plate and incubate for a predetermined time (e.g., 10-20 minutes) to allow for compound binding.[1]
-
Add the depolarizing agent (e.g., KCl) to activate the calcium channels.
-
Immediately record the fluorescence signal for 2-3 minutes to capture the calcium influx.[9]
-
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulus addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of an antagonist that inhibits 50% of the maximal response. | Compound-dependent |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |
Section 2: Automated Patch-Clamp Screening
Automated patch-clamp systems offer a higher-throughput alternative to conventional patch-clamping for the functional characterization of ion channel modulators.[10] This section provides a general protocol for screening calcium channel antagonists using an automated patch-clamp platform.
Experimental Workflow
The automated patch-clamp workflow involves automated cell handling, seal formation, whole-cell recording, and compound application.
Automated Patch-Clamp Workflow
Materials and Reagents
| Reagent/Material | Suggested Source/Specifications | | :--- | :--- | :--- | | Cell Line | HEK293 cells stably expressing the target calcium channel | | Cell Detachment Solution | e.g., Trypsin, Accutase | | Extracellular Solution | Specific to the calcium channel subtype and recording conditions | | Intracellular Solution | Specific to the calcium channel subtype and recording conditions | | Test Compounds | Serial dilutions in extracellular solution | | Automated Patch-Clamp System | e.g., QPatch, PatchXpress |
Experimental Protocol
-
Cell Preparation:
-
Culture cells to an optimal confluency.
-
Harvest the cells using a gentle, non-enzymatic cell dissociation solution to ensure a high-quality single-cell suspension.
-
Wash and resuspend the cells in the appropriate extracellular solution at the concentration recommended by the instrument manufacturer.
-
-
System Setup:
-
Prime the instrument's fluidics with the prepared extracellular and intracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Patch-Clamp Run:
-
Initiate the automated experimental run. The instrument will perform the following steps for each well:
-
Cell trapping and formation of a giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit calcium channel currents and record a stable baseline. A typical voltage protocol for L-type calcium channels involves holding the cell at a negative potential (e.g., -80 mV) and stepping to a depolarizing potential (e.g., 0 mV).[5]
-
Application of increasing concentrations of the test compound.
-
Recording of the calcium channel currents in the presence of the compound.
-
-
Data Analysis
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| Holding Potential | The membrane potential at which the cell is held between voltage steps. | -60 to -80 mV |
| Test Pulse | The depolarizing voltage step used to activate the calcium channels. | 0 to +20 mV |
| Current Density | The peak current amplitude normalized to the cell capacitance (pA/pF). | Varies by cell type and channel expression |
| IC₅₀ | Concentration of an antagonist that inhibits 50% of the peak current. | Compound-dependent |
Summary of Assay Characteristics
| Feature | Fluorescence-Based Assay (FLIPR®) | Automated Patch-Clamp |
| Principle | Measures changes in intracellular calcium using a fluorescent dye. | Directly measures ion channel currents. |
| Throughput | High (384- to 1536-well plates) | Medium to High (16 to 384 parallel recordings) |
| Data Quality | Indirect measure of channel activity. | Direct, high-fidelity functional data. |
| Application | Primary HTS, hit identification. | Hit-to-lead, lead optimization, safety pharmacology. |
| Cost per Data Point | Lower | Higher |
By leveraging these detailed protocols, researchers and drug development professionals can effectively establish robust and reliable high-throughput screening assays for the discovery and characterization of novel calcium channel antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. unitedrelay.org [unitedrelay.org]
- 3. agilent.com [agilent.com]
- 4. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 5. Optimization of Ca(v)1.2 screening with an automated planar patch clamp platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. protocols.io [protocols.io]
- 10. Automated patch-clamp technique: increased throughput in functional characterization and in pharmacological screening of small-conductance Ca2+ release-activated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Channel Antagonist 2 (CCA-2, Amlodipine) in Animal Models of Hypertension
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and animal models are crucial for understanding its pathophysiology and for the preclinical evaluation of antihypertensive drugs.[1] Calcium channel antagonists are a cornerstone in the management of hypertension.[2][3] This document provides detailed application notes and protocols for the use of a representative second-generation dihydropyridine calcium channel antagonist, referred to here as Calcium Channel Antagonist 2 (CCA-2), with Amlodipine as the specific agent. Amlodipine is a long-acting L-type calcium channel blocker that effectively lowers blood pressure by inducing peripheral vasodilation.[2][4][5] These guidelines are intended to assist researchers in designing and executing preclinical studies to investigate the efficacy and mechanisms of action of CCA-2 (Amlodipine) in rodent models of hypertension.
Mechanism of Action
CCA-2 (Amlodipine) is an angioselective calcium channel blocker.[5] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[4][5] By binding to L-type calcium channels, it prevents the influx of calcium, which is essential for muscle contraction.[2][6] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[3][4][5] Amlodipine has a greater effect on vascular smooth muscle cells than on cardiac muscle cells.[5] Beyond its primary function, amlodipine has also been shown to modulate signaling pathways involved in vascular smooth muscle cell proliferation, such as the MAPK/ERK pathway.[7][8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Amlodipine
| Parameter | Value | Species | Reference |
| Bioavailability | 64-90% | Human | [2] |
| Plasma Protein Binding | 93% | Human | [2] |
| Metabolism | Extensively hepatic (CYP3A4/3A5) | Human | [2] |
| Half-life | 30-50 hours | Human | [2] |
Table 2: Efficacy of Amlodipine in Spontaneously Hypertensive Rats (SHRs)
| Dose | Route of Administration | Duration | Blood Pressure Reduction (Systolic) | Reference |
| 0.2 mg/kg/day | Oral | 15 weeks | From 190±15 to 101±8 mmHg | [9] |
| 0.5, 1, and 2 mg/kg | Oral (single dose) | 24 hours | Dose-dependent decrease | [10] |
| 10 mg/kg/day | Oral gavage | 6-12 weeks | Significant reduction | [11] |
| 50-100 µg/kg | Intravenous (bolus) | Acute | Dose-related decrease in MAP | [12] |
| 50-100 µg/kg/hour | Intravenous (infusion) | 2-3 hours | Parallel decrease in MAP, RSNA, and HR | [12] |
Table 3: Efficacy of Amlodipine in Dahl Salt-Sensitive (DSS) Rats
| Dose | Route of Administration | Duration | Key Findings | Reference |
| 1, 3, 10 mg/kg/day | Oral gavage | 4-5 weeks | Dose-dependent attenuation of salt-induced hypertension | [11] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Animal Models
Several rodent models are available to study different aspects of human hypertension.[11]
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model that mimics human essential hypertension.[11][13] Hypertension develops spontaneously without any external stimuli.[11]
-
Dahl Salt-Sensitive (DSS) Rat: This genetic model is ideal for studying salt-sensitive hypertension, as they develop high blood pressure on a high-salt diet.[11][13]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a non-genetic model where hypertension is induced by a combination of unilateral nephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet.[1][11][14]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: A surgical model of renin-dependent hypertension induced by constricting one renal artery.[1][11]
-
L-NAME-Induced Hypertension: Chronic administration of N G-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, leads to sustained hypertension.[15]
Protocol 2: Long-Term Oral Administration of CCA-2 (Amlodipine) in SHRs
Objective: To evaluate the chronic effects of CCA-2 (Amlodipine) on blood pressure, cardiac hypertrophy, and fibrosis in a genetic model of hypertension.[11]
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 4 or 36 weeks of age.[11]
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[11]
-
CCA-2 (Amlodipine besylate).
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose).[11][16]
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Acclimatize animals for at least one week.
-
Randomly divide SHRs into a vehicle control group and one or more CCA-2 (Amlodipine) treatment groups. Include a WKY control group.
-
Prepare the CCA-2 (Amlodipine) solution by crushing tablets and dissolving them in the chosen vehicle.[11] A common dose is 10 mg/kg/day, but a dose-response study may be performed with doses ranging from 2 to 20 mg/kg/day.[11]
-
Administer the solution once daily via oral gavage.[11] The treatment duration can range from 6 to 12 weeks or longer.[11]
-
Measure systolic blood pressure weekly or bi-weekly using the tail-cuff method.[11]
-
At the end of the study, euthanize the animals and collect heart and other relevant tissues for analysis of hypertrophy (e.g., heart weight to body weight ratio) and fibrosis (e.g., Sirius red staining).[11]
Protocol 3: Acute Intravenous Administration of CCA-2 (Amlodipine) in SHRs
Objective: To investigate the acute effects of CCA-2 (Amlodipine) on mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA).[11]
Materials:
-
Conscious, male SHRs with implanted catheters in a femoral or jugular vein.
-
CCA-2 (Amlodipine) dissolved in a suitable vehicle for intravenous injection.
-
System for continuous recording of MAP, HR, and RSNA.
Procedure:
-
Allow animals to recover from surgery and acclimatize to the recording setup.
-
Record baseline MAP, HR, and RSNA.
-
Administer CCA-2 (Amlodipine) as a bolus injection (e.g., 50 to 100 µg/kg) or as a continuous infusion (e.g., 50 µg/kg/hour for 3 hours, followed by 100 µg/kg/hour for 2 hours).[11][12]
-
Continuously monitor and record MAP, HR, and RSNA during and after drug administration.[11]
Visualizations
Signaling Pathway of CCA-2 (Amlodipine) in Vascular Smooth Muscle Cells
Caption: Mechanism of action of CCA-2 (Amlodipine) leading to vasodilation.
Experimental Workflow for Evaluating CCA-2 (Amlodipine) in SHRs
Caption: Workflow for long-term evaluation of CCA-2 in hypertensive rats.
Logical Relationship for Dose-Response Analysis
Caption: Logical flow for analyzing the dose-response of CCA-2.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amlodipine Besylate? [synapse.patsnap.com]
- 4. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Amlodipine - Wikipedia [en.wikipedia.org]
- 6. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amlodipine preserves the glomerular number in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of atenolol and amlodipine on lowering and stabilizing blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Radioligand Binding Assay for L-type Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating calcium influx into cells, playing a vital role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their significance in cardiovascular function makes them a primary target for the development of drugs to treat conditions such as hypertension, angina, and cardiac arrhythmias. Radioligand binding assays are a robust and sensitive method for characterizing the interaction of novel compounds with LTCCs. These assays are instrumental in determining the affinity (Kᵢ), receptor density (Bₘₐₓ), and dissociation constant (K𝒹) of potential drug candidates. This document provides a detailed protocol for a competitive radioligand binding assay using [³H]nitrendipine, a potent dihydropyridine antagonist, to characterize the binding of unlabeled test compounds to L-type calcium channels.
Signaling Pathway of L-type Calcium Channels
L-type calcium channels are hetero-oligomeric protein complexes embedded in the cell membrane. Upon membrane depolarization, these channels undergo a conformational change, opening a pore that allows for the influx of extracellular calcium ions. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, leading to various cellular responses. Calcium channel antagonists, such as dihydropyridines, phenylalkylamines, and benzothiazepines, bind to specific sites on the channel protein, allosterically modulating its function and inhibiting calcium influx.
Caption: Signaling pathway of L-type calcium channel activation and inhibition.
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the L-type calcium channel.
Materials and Reagents
-
Radioligand: [³H]Nitrendipine (Specific Activity: 70-90 Ci/mmol)
-
Membrane Preparation: Rat cortical membranes or other tissue/cell line expressing L-type calcium channels
-
Unlabeled Ligand: Nifedipine (for non-specific binding determination)
-
Test Compounds: Stock solutions of unlabeled calcium channel antagonists
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Membrane Preparation
-
Euthanize rats and dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay (to determine K𝒹 and Bₘₐₓ of [³H]Nitrendipine)
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM Nifedipine (for non-specific binding).
-
50 µL of varying concentrations of [³H]Nitrendipine (e.g., 0.01 - 5 nM).
-
150 µL of membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the K𝒹 and Bₘₐₓ values.
Competitive Binding Assay (to determine Kᵢ of test compounds)
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]Nitrendipine at a fixed concentration (typically at its K𝒹 value, e.g., 0.2 nM).
-
150 µL of membrane preparation (50-100 µg of protein).
-
Include wells for total binding (no test compound) and non-specific binding (1 µM Nifedipine).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation and measure radioactivity as described in the saturation binding assay.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹) , where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
Data Presentation
The following tables summarize representative binding data for [³H]nitrendipine in various tissues.
Table 1: Saturation Binding Parameters of [³H]Nitrendipine in Different Tissues
| Tissue | K𝒹 (nM) | Bₘₐₓ (fmol/mg protein) | Reference |
| Rat Cerebral Cortex | ~0.1-0.2 | 13 | [1][2] |
| Rat Heart | ~0.1-0.2 | - | [1] |
| Rat Ileum | ~0.1-0.2 | - | [1] |
| Rat Skeletal Muscle | ~2 | - | [1] |
| Human Prefrontal Cortex | 0.62 | 57.5 | [3] |
| Human Caudate | 0.82 | 32.3 | [3] |
| Mouse Heart | - | 16.8 (fmol/mg tissue) | [4] |
| Mouse Brain | - | 10.7 (fmol/mg tissue) | [4] |
| Bovine Adrenal Medulla (Plasma Membrane) | 0.48 | 128 | [5] |
Table 2: Inhibitory Constants (Kᵢ) of Various Calcium Channel Antagonists for [³H]Nitrendipine Binding
| Compound | Tissue | Kᵢ (nM) | Reference |
| Nifedipine | Rat Cerebral Cortex | ~2 | [1] |
| Nimodipine | Rat Cerebral Cortex | ~1 | [1] |
| Nisoldipine | Rat Cerebral Cortex | ~0.1 | [1] |
| Verapamil | Rat Cerebral Cortex | ~100 | |
| Diltiazem | Rat Cerebral Cortex | ~500 | |
| Lidoflazine | Skeletal Muscle | Lower Kᵢ vs. other tissues | [1] |
| Cinnarizine | Skeletal Muscle | Lower Kᵢ vs. other tissues | [1] |
| Flunarizine | Skeletal Muscle | Lower Kᵢ vs. other tissues | [1] |
| Prenylamine | Skeletal Muscle | Lower Kᵢ vs. other tissues | [1] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Principle of Competitive Binding Assay
Caption: Principle of the competitive radioligand binding assay.
References
- 1. Tissue heterogeneity of calcium channel antagonist binding sites labeled by [3H]nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regional distribution of [3H]nitrendipine binding in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ontogeny of specific binding sites for the calcium channel antagonist, nitrendipine, in mouse heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separate [3H]-nitrendipine binding sites in mitochondria and plasma membranes of bovine adrenal medulla - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets of Calcium Channel Antagonist 2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium channel antagonists, or calcium channel blockers (CCBs), are a class of drugs that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels.[1][2] These channels are crucial for various cellular functions, including muscle contraction, neurotransmission, and gene expression.[3] The L-type voltage-gated calcium channel is a primary target for most CCBs.[1][4] By blocking these channels, CCBs reduce the influx of calcium into the cell, thereby modulating downstream signaling pathways.[5] This document provides a detailed protocol for analyzing the downstream effects of a novel dihydropyridine-like compound, "Calcium Channel Antagonist 2," using western blot analysis to quantify changes in key signaling proteins. Based on the known mechanisms of similar compounds, potential downstream signaling cascades affected include those regulating cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[6]
Hypothesized Signaling Pathways of this compound
This compound is hypothesized to inhibit L-type calcium channels, leading to a decrease in intracellular calcium concentration. This reduction in calcium can interfere with calcium-dependent signaling cascades that are often implicated in cell growth and survival. The diagram below illustrates the potential impact of this compound on the MAPK/ERK and PI3K/Akt signaling pathways.
Caption: Hypothesized signaling cascade affected by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the comprehensive workflow for investigating the effects of this compound on downstream target proteins using western blotting. This process ensures a systematic approach from sample preparation to quantitative data analysis.[7]
Caption: Standard workflow for quantitative western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture a suitable cell line (e.g., vascular smooth muscle cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.[6]
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[6]
-
Serum Starvation: Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling activity.[6]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined duration (e.g., 30 minutes, 1, 6, or 24 hours).[6] The "0" concentration sample serves as the vehicle control.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[8]
-
Aspirate the PBS and add 100 µL of ice-cold RIPA buffer to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Agitate the lysate for 30 minutes at 4°C.[9]
-
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 15-20 minutes at 4°C to pellet cellular debris.[6][9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8][10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution of primary antibodies diluted in blocking buffer. Target proteins could include:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[6]
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[6]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis on the resulting bands using appropriate software. It is critical to ensure that the signal is within the linear range of detection and not saturated.[7][12]
-
Normalize the signal of the target protein to the signal of the loading control for each lane.[13][14]
-
Data Presentation and Quantitative Analysis
For quantitative western blotting, data must be carefully normalized to account for variations in protein loading and transfer.[12] The results should be presented in a clear, tabular format to facilitate comparison between different treatment conditions. Replicate experiments are essential to confirm the validity of observed changes.[14]
Table 1: Densitometric Analysis of Key Downstream Targets Following Treatment with this compound
| Treatment Condition | Target Protein | Raw Densitometry (Arbitrary Units) | Loading Control (GAPDH) Densitometry | Normalized Target Protein Expression | Fold Change (vs. Control) |
| Control (0 nM) | p-ERK | 15,230 | 18,500 | 0.823 | 1.00 |
| Total ERK | 16,100 | 18,500 | 0.870 | 1.00 | |
| p-Akt | 12,880 | 18,500 | 0.696 | 1.00 | |
| Total Akt | 13,500 | 18,500 | 0.730 | 1.00 | |
| CCA2 (10 nM) | p-ERK | 13,150 | 18,650 | 0.705 | 0.86 |
| Total ERK | 16,250 | 18,650 | 0.871 | 1.00 | |
| p-Akt | 10,990 | 18,650 | 0.589 | 0.85 | |
| Total Akt | 13,610 | 18,650 | 0.730 | 1.00 | |
| CCA2 (100 nM) | p-ERK | 8,450 | 18,400 | 0.459 | 0.56 |
| Total ERK | 16,050 | 18,400 | 0.872 | 1.00 | |
| p-Akt | 6,550 | 18,400 | 0.356 | 0.51 | |
| Total Akt | 13,490 | 18,400 | 0.733 | 1.00 | |
| CCA2 (1000 nM) | p-ERK | 4,120 | 18,550 | 0.222 | 0.27 |
| Total ERK | 16,180 | 18,550 | 0.872 | 1.00 | |
| p-Akt | 3,330 | 18,550 | 0.180 | 0.26 | |
| Total Akt | 13,580 | 18,550 | 0.732 | 1.00 |
Note: Data presented are hypothetical and for illustrative purposes only. Normalized Target Protein Expression = (Raw Densitometry of Target) / (Densitometry of Loading Control) Fold Change = (Normalized Expression of Treated Sample) / (Normalized Expression of Control Sample)
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. licorbio.com [licorbio.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
"Calcium Channel Antagonist 2" in CRISPR/Cas9 gene-editing workflows
Application Notes: CRISPR/Cas9-Mediated Knockout of CACNA2D2
Topic: CRISPR/Cas9-Mediated Gene Knockout of the Voltage-Gated Calcium Channel Subunit α2δ-2 (CACNA2D2)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Calcium Voltage-Gated Channel Auxiliary Subunit Alpha2delta 2 (CACNA2D2) gene encodes the α2δ-2 subunit, a critical component of the voltage-dependent calcium channel complex.[1] This subunit plays a significant role in the proper assembly and membrane localization of the channel, as well as modulating calcium currents.[2] Dysregulation of CACNA2D2 has been implicated in a variety of neurological disorders, including epilepsy and ataxia, and has also been identified as a potential tumor suppressor in certain cancers.[2][3][4] The CRISPR/Cas9 system offers a precise and efficient method for knocking out CACNA2D2, enabling researchers to create robust in vitro and in vivo models to study its function in both healthy and diseased states.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated knockout of CACNA2D2 in a human cell line.
Principle of the Method
The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, an early exon of the CACNA2D2 gene. The Cas9 protein introduces a double-strand break (DSB) in the DNA.[7] The cell's natural repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, attempts to repair this break. This often results in small insertions or deletions (indels) at the target site.[8] When these indels cause a frameshift mutation within the coding sequence, a premature stop codon is introduced, leading to the production of a truncated, non-functional protein and thus, a gene knockout.[8]
Quantitative Data Summary
Successful knockout of CACNA2D2 can be assessed at the genomic, transcript, protein, and functional levels. The following tables present representative data from a hypothetical knockout experiment in a human neuroblastoma cell line (e.g., SH-SY5Y).
Table 1: gRNA Design and Predicted On-Target Efficiency
| gRNA ID | Target Exon | Sequence (5' - 3') | Predicted On-Target Score* |
| C2D2-g1 | 2 | GAGCGTGATCCCGAGCTACAGG | 89 |
| C2D2-g2 | 2 | TCGAGCTACAGGTGGCCGTGGT | 85 |
| C2D2-g3 | 3 | GCTGGACATCGGCCGCAACTGG | 92 |
*Scores are hypothetical and based on common bioinformatic prediction tools.[9]
Table 2: Quantification of Gene Editing Efficiency
| gRNA ID | Transfection Method | Indel Frequency (%)* |
| C2D2-g1 | Lipofection | 28 |
| C2D2-g3 | Electroporation | 45 |
*Determined by TIDE (Tracking of Indels by Decomposition) analysis of Sanger sequencing data from a pooled cell population 72 hours post-transfection.
Table 3: Validation of Monoclonal Knockout Cell Lines
| Clone ID | Genotype | CACNA2D2 mRNA Expression (Relative to WT) | α2δ-2 Protein Level (Relative to WT) |
| WT | Wild-Type | 1.00 | 1.00 |
| C2D2-KO-1 | Biallelic frameshift | 0.12 | Not Detected |
| C2D2-KO-2 | Biallelic frameshift | 0.15 | Not Detected |
| C2D2-HET-1 | Monoallelic frameshift | 0.58 | 0.45 |
*mRNA expression quantified by RT-qPCR. Protein levels quantified by Western Blot densitometry.
Experimental Protocols
Protocol 1: Generation of CACNA2D2 Knockout Cell Lines
This protocol outlines the steps for creating CACNA2D2 knockout cells using transient transfection of a plasmid expressing both Cas9 and the gRNA.[10]
1. gRNA Design and Plasmid Construction: a. Design gRNAs targeting an early coding exon of CACNA2D2 using a web-based tool (e.g., Benchling, CRISPOR). Select gRNAs with high predicted on-target scores and low off-target potential.[7][9] b. Synthesize and clone the selected gRNA sequences into a Cas9 expression vector (e.g., pX459, which also contains a puromycin resistance cassette for selection).[10] c. Verify the correct insertion of the gRNA sequence into the plasmid by Sanger sequencing.
2. Cell Culture and Transfection: a. Culture a human cell line of interest (e.g., SH-SY5Y neuroblastoma cells) in the recommended medium and conditions. b. One day before transfection, seed the cells to achieve 70-80% confluency on the day of transfection. c. Transfect the cells with the Cas9-gRNA plasmid using a suitable method, such as lipofection (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions.[10] Include a mock-transfected control (no plasmid) and a negative control (plasmid with a scrambled gRNA).
3. Selection of Transfected Cells: a. 24-48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. b. Maintain the selection for 2-3 days, or until the mock-transfected control cells are completely eliminated.
4. Single-Cell Cloning: a. After selection, lift the surviving cells and perform serial dilutions in 96-well plates to isolate single cells. b. Culture the single-cell clones until visible colonies form (typically 2-3 weeks).
5. Screening and Expansion of Clones: a. When colonies are large enough, aspirate a small portion of each clone for genomic DNA extraction and analysis. b. Expand the remaining cells from promising clones to larger culture vessels. c. Analyze the genomic DNA from each clone by PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift mutations. d. Select clones with biallelic frameshift mutations for further validation and expansion.
Protocol 2: Validation of CACNA2D2 Knockout
1. Western Blot Analysis: a. Prepare protein lysates from wild-type (WT) and putative knockout (KO) cell clones. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the α2δ-2 protein. d. Use a loading control, such as an anti-β-actin or anti-GAPDH antibody, to ensure equal protein loading. e. Incubate with a secondary antibody and visualize the protein bands. A complete loss of the α2δ-2 band in the KO clones confirms a successful knockout at the protein level.
2. RT-qPCR Analysis: a. Extract total RNA from WT and KO cell clones. b. Synthesize cDNA using a reverse transcription kit. c. Perform quantitative PCR (qPCR) using primers specific for CACNA2D2 and a housekeeping gene (e.g., GAPDH). d. Analyze the data using the ΔΔCt method to determine the relative expression of CACNA2D2 mRNA.[11] A significant reduction in mRNA levels in KO clones is expected due to nonsense-mediated decay.
Visualizations
Signaling Pathway
Caption: Role of the α2δ-2 subunit in voltage-gated calcium channel signaling.
Experimental Workflow
Caption: Workflow for generating and validating a CRISPR-mediated CACNA2D2 knockout.
References
- 1. CACNA2D2 - Wikipedia [en.wikipedia.org]
- 2. Gene - CACNA2D2 [maayanlab.cloud]
- 3. Functional Properties of a New Voltage-dependent Calcium Channel α2δ Auxiliary Subunit Gene (CACNA2D2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas9 genome editing for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 Technology as a Modern Genetic Manipulation Tool for Recapitulating of Neurodegenerative Disorders in Large Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenotypic Characterization and Brain Structure Analysis of Calcium Channel Subunit α2δ-2 Mutant (Ducky) and α2δ Double Knockout Mice [frontiersin.org]
Application Notes: Selective N-Type Voltage-Gated Calcium Channel Antagonists in Neuroscience Research
Compound Class: Calcium Channel Antagonist 2 (CCA-2) Exemplar Compound: ω-conotoxin MVIIA (Ziconotide) Target: N-type (Cav2.2) voltage-gated calcium channels
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity.[1] The N-type (Cav2.2) VGCC is predominantly expressed at presynaptic nerve terminals in the central and peripheral nervous systems and plays a pivotal role in the transmission of pain signals.[2][3] Selective antagonists of these channels, herein referred to as this compound (CCA-2), represent a significant class of compounds for neuroscience research and therapeutic development, particularly for chronic and neuropathic pain.[4]
Ziconotide, the synthetic equivalent of ω-conotoxin MVIIA from the venom of the marine snail Conus magus, is a potent and selective peptide blocker of N-type calcium channels.[3] It is the first-in-class N-type calcium channel blocker approved for clinical use in treating severe chronic pain.[3] Its mechanism of action involves binding to the channel's pore, physically obstructing calcium ion influx into presynaptic terminals.[5] This blockade inhibits the release of pro-nociceptive neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP) in the dorsal horn of the spinal cord, thereby attenuating pain signal transmission.[3][5]
Applications in Neuroscience
The primary application of CCA-2 in neuroscience research is the study and management of pain. Due to their specific action on channels integral to nociceptive signaling, these antagonists are invaluable tools for:
-
Investigating Pain Pathways: Elucidating the role of N-type channels in the transmission and modulation of pain signals at the spinal level.[3]
-
Developing Novel Analgesics: Serving as a lead compound or benchmark for the development of new treatments for chronic and neuropathic pain that are refractory to conventional therapies like opioids.[4][6]
-
Neuroprotection Studies: Research has explored the neuroprotective effects of N-type channel blockers in models of ischemic brain injury and spinal cord injury.[7]
-
Other Neurological and Psychiatric Disorders: The role of N-type channels in modulating neurotransmitter release suggests potential research applications in conditions like epilepsy, anxiety, and depression.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data for N-type calcium channel antagonists, focusing on inhibitory potency and clinical efficacy in pain management.
Table 1: Inhibitory Potency of Select ω-Conotoxins on N-Type (Cav2.2) Channels
| Compound | IC50 | Cell Type / Preparation | Method |
| ω-conotoxin GVIA | 0.15 nM[9] | Not specified | Not specified |
| ω-conotoxin GVIA | 0.04 - 1.0 nM[10] | Not specified (Experimental) | Not specified |
| ω-conotoxin MVIIA (Ziconotide) | ~2x more potent than Bu8[11] | HEK293T cells expressing rat Cav2.2 | Whole-cell patch clamp |
| ω-conotoxin Bu8 | 89 nM[11] | HEK293T cells expressing rat Cav2.2 | Whole-cell patch clamp |
| SNX-331 (ω-CTx-MVIIC derivative) | >60% inhibition at 10 nM | Xenopus oocytes expressing N-type channels | Two-electrode voltage clamp |
Table 2: Summary of Ziconotide Efficacy in Clinical Trials for Chronic Pain
| Study Population | Primary Outcome Measure | Mean Pain Reduction (Ziconotide) | Mean Pain Reduction (Placebo) | Key Findings | Reference |
| Neuropathic Pain | Mean % improvement in VASPI* score | 15.7% to 31.6% | Not specified | Ziconotide monotherapy showed significant pain score improvement. | [6] |
| Severe Chronic Pain | Mean % reduction in VASPI* score from baseline | 53.1% | 6.79% | Ziconotide was associated with a mean pain reduction of 14.7% to 53.1%.[2] | [2][12] |
| Severe Chronic Pain (PRIZM Registry) | ≥30% reduction in NPRS** score | 17.4% of patients at 12 weeks | N/A (Observational study) | Clinically meaningful pain relief was observed. | [7] |
| Severe Chronic Pain (PRIZM Registry) | Mean % reduction in pain | 10.9% at 12 weeks | N/A (Observational study) | Patient-rated improvement was reported in 67% of patients at 12 weeks.[7] | [7] |
*VASPI: Visual Analogue Scale of Pain Intensity *NPRS: Numeric Pain Rating Scale
Table 3: Common Adverse Events Associated with Intrathecal Ziconotide
| Adverse Event | Incidence in Clinical Trials |
| Dizziness | 42%[8] |
| Nausea | 30%[8] |
| Confusional State | 25%[8] |
| Nystagmus | 23%[8] |
| Gait Abnormality | 16%[8] |
| Memory Impairment | 13%[8] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of a CCA-2, using Ziconotide as an example.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a CCA-2 on N-type calcium channel currents in cultured neurons (e.g., dorsal root ganglion - DRG neurons).[5]
Materials:
-
Cell Culture: Primary DRG neurons cultured on poly-D-lysine coated glass coverslips.
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).[13]
-
Test Compound: Ziconotide stock solution (e.g., 1 mM in water), serially diluted to final concentrations.
-
Equipment: Patch-clamp rig (inverted microscope, amplifier, micromanipulator, digitizer), data acquisition software (e.g., pCLAMP), borosilicate glass capillaries.[5]
Procedure:
-
Preparation: Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and begin continuous perfusion with the external solution.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[5]
-
Cell Approach: Under microscopic guidance, approach a single, healthy neuron with the patch pipette while applying slight positive pressure.
-
Seal Formation: Upon contacting the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (>1 GΩ), known as a "giga-seal".[14]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes.[5]
-
Baseline Recording: Clamp the membrane potential at a holding potential of -80 mV. Apply a depolarizing voltage step to 0 mV for 200 ms to elicit calcium channel currents.[13] Record the baseline currents for several minutes to ensure stability.
-
Compound Application: Perfuse the chamber with the external solution containing the lowest concentration of Ziconotide. Allow 2-3 minutes for equilibration.
-
Recording: Record the calcium channel currents again using the same voltage-clamp protocol.
-
Dose-Response: Repeat steps 7 and 8 with increasing concentrations of Ziconotide.
-
Washout: After the highest concentration, perfuse with the control external solution to check for reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and plot as a percentage of inhibition versus drug concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Fluorescent Calcium Imaging
Objective: To visualize and quantify the effect of a CCA-2 on depolarization-evoked intracellular calcium increases in a population of neurons.
Materials:
-
Cell Culture: Neurons cultured on glass-bottom dishes.
-
Loading Buffer: Calcium Ringer's solution (e.g., 155 mM NaCl, 4.5 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4) containing a fluorescent calcium indicator dye (e.g., 5 µM Fura-2 AM) and 0.02% Pluronic F-127.[13][15]
-
Depolarization Solution: Ringer's solution with an elevated KCl concentration (e.g., 50 mM KCl, with NaCl adjusted to maintain osmolarity).
-
Test Compound: Ziconotide solution.
-
Equipment: Fluorescence microscope with an excitation light source for ratiometric imaging (e.g., 340 nm and 380 nm for Fura-2) and an emission filter (~510 nm), image acquisition software.[13]
Procedure:
-
Dye Loading: Incubate the cultured neurons in the Loading Buffer for 30-45 minutes at 37°C in the dark.[13]
-
Washing: Gently wash the cells twice with normal Ringer's solution to remove extracellular dye.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Pre-incubation: Add Ziconotide at the desired final concentration to the dish and incubate for 10-15 minutes.
-
Stimulation and Recording: While continuously recording, perfuse the cells with the high-KCl Depolarization Solution to induce calcium influx.
-
Control Experiment: On a separate dish of cells, perform the same experiment without pre-incubating with Ziconotide (vehicle control).
-
Data Analysis: For each cell, calculate the ratio of fluorescence intensity at the two excitation wavelengths (340/380 nm). The change in this ratio from baseline upon depolarization reflects the change in intracellular calcium concentration. Compare the peak response in Ziconotide-treated cells to the control cells to determine the percentage of inhibition.
Protocol 3: In Vivo Assessment of Analgesia (Von Frey Test)
Objective: To assess the anti-allodynic effect of a CCA-2 in a rodent model of neuropathic pain (e.g., Spared Nerve Injury - SNI).
Materials:
-
Animals: Rats or mice with induced neuropathic pain (e.g., via SNI surgery) and sham-operated controls.
-
Test Compound: Ziconotide for intrathecal (i.t.) administration, dissolved in sterile saline.
-
Equipment: Von Frey filaments (a set of calibrated monofilaments of increasing stiffness), elevated wire mesh platform, testing chambers.[16]
Procedure:
-
Habituation: Place the animals in individual Plexiglas chambers on the elevated wire grid and allow them to acclimate for at least 30-60 minutes before testing.[17]
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT).
-
Start with a mid-range filament (e.g., 2.0 g for rats).
-
Apply the filament perpendicularly to the plantar surface of the hind paw (ipsilateral to the nerve injury) with enough force to cause it to bend. Hold for 2-3 seconds.[18]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method: if there is a positive response, use the next lower filament; if there is no response, use the next higher filament.[16]
-
Continue until the first change in response is observed, followed by 4-6 more measurements.
-
-
Drug Administration: Administer Ziconotide or vehicle via intrathecal injection.
-
Post-Drug Testing: At predetermined time points after administration (e.g., 30, 60, 120 minutes), repeat the von Frey test to determine the post-treatment PWT. The experimenter should be blind to the treatment groups.[16]
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold in grams for each animal at each time point using the formula: 50% threshold (g) = (10^(Xf + kδ)) / 10,000, where Xf is the value of the final filament used (in log units), k is a tabular value based on the pattern of responses, and δ is the mean difference between filaments in log units.[18]
-
Compare the PWT of the Ziconotide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). An increase in PWT indicates an analgesic/anti-allodynic effect.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for CCA-2 at the presynaptic terminal.
Experimental Workflow Diagram
References
- 1. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the Cav2.2 blocker Ziconotide in pain: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. benchchem.com [benchchem.com]
- 6. Intrathecal ziconotide for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and Safety of Intrathecal Ziconotide: Final Results of the Patient Registry of Intrathecal Ziconotide Management (PRIZM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ziconotide Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 10. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biomed-easy.com [biomed-easy.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of calcium channel antagonists (CCAs), with a focus on preclinical animal models. This document outlines the underlying signaling pathways, summarizes key pharmacokinetic data, and offers detailed experimental protocols for common delivery methods. For the purpose of these notes, "Calcium Channel Antagonist 2" (CCA2) will be represented by well-characterized CCAs such as amlodipine (a dihydropyridine) and verapamil/diltiazem (non-dihydropyridines).
Signaling Pathway of Calcium Channel Antagonists
Calcium channel antagonists exert their effects by blocking the influx of calcium (Ca2+) into cells through voltage-gated calcium channels, primarily the L-type calcium channels.[1][2][3] This blockade has significant downstream effects on both vascular smooth muscle and cardiac muscle.[1][2] In vascular smooth muscle, the inhibition of calcium entry prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation (vasodilation) and a decrease in peripheral vascular resistance.[4] In cardiac muscle, reduced calcium influx leads to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).[1][2]
References
"Calcium Channel Antagonist 2" use in studying cardiac arrhythmia models
Application Notes: Verapamil in Cardiac Arrhythmia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verapamil is a phenylalkylamine derivative, classified as a Class IV antiarrhythmic agent, that primarily functions by blocking L-type voltage-gated calcium channels.[1] These channels are critical for the normal electrophysiological function of the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.[1] By inhibiting the influx of calcium into cardiac cells, verapamil modulates cardiac action potentials, leading to a reduction in heart rate and contractility.[2][3] This mechanism makes it a valuable tool for studying and managing various cardiac arrhythmias, especially supraventricular tachycardias.[1][4]
Mechanism of Action
Verapamil's primary therapeutic effect in arrhythmias stems from its ability to block the slow inward calcium current (ICa,L) during phase 2 of the cardiac action potential.[5][6] This action has several important electrophysiological consequences:
-
SA Node Depression: It slows the rate of phase 4 depolarization in the SA node, leading to a decrease in the sinus rate.[7]
-
AV Node Conduction Slowing: Verapamil prolongs the effective refractory period and slows conduction velocity within the AV node, which is crucial for controlling the ventricular response in atrial fibrillation and flutter.[1][7]
-
Negative Inotropy: By reducing intracellular calcium availability, verapamil decreases the force of myocardial contraction.[3]
Recent studies also suggest that verapamil may have more complex actions, including inhibition of the ryanodine receptor (RyR), which could contribute to its antiarrhythmic effects in the context of ischemia-induced arrhythmias by suppressing spontaneous calcium release.[8] Furthermore, verapamil has been shown to interact with other ion channels, such as HERG potassium channels, which may influence cardiac action potential duration.[9]
Data Presentation
The following tables summarize the quantitative effects of verapamil in various cardiac arrhythmia models.
Table 1: Electrophysiological Effects of Verapamil on Isolated Cardiac Preparations
| Parameter | Species/Tissue | Verapamil Concentration | Effect | Reference |
| Atrial Effective Refractory Period (AERP) | Rabbit Langendorff Heart | 1 µM | Abolished stretch-induced AERP shortening | [10] |
| Action Potential Duration (APD) | Canine Purkinje Fibers | 1-2 µM | Increased APD | [11] |
| Phase 4 Depolarization | Canine Purkinje Fibers | 1-2 µM | Decreased rate of phase 4 depolarization | [11] |
| Sinoatrial Conduction Time | Rabbit Right Atrium | 1 x 10-7 M | Prolonged from 40.0 ± 4.8 ms to 50.0 ± 6.4 ms | [7] |
| IKv Current | Mouse Superior Cervical Ganglion Neurons | 50 µM | Reduced by 13.5 ± 2.92% | [12] |
| IA Current | Mouse Superior Cervical Ganglion Neurons | 50 µM | Inactivation TAU reduced by 22.9 ± 4.1% | [12] |
Table 2: Anti-arrhythmic Efficacy of Verapamil in In Vivo and Clinical Models
| Arrhythmia Model | Species | Verapamil Dose | Outcome | Reference |
| Ischemia-induced Ventricular Arrhythmias | Rat | 1 mg/kg i.v. | Significantly reduced incidence of ventricular arrhythmias and total arrhythmia scores | [13] |
| Atrial Fibrillation/Flutter (Ventricular Rate) | Human | 0.075 mg/kg i.v. | Mean ventricular rate decreased from 146 to 114 beats/min | [14] |
| Paroxysmal Supraventricular Tachycardia (PSVT) | Human | 0.075 mg/kg i.v. | Conversion to sinus rhythm in 14 of 29 patients | [14] |
| Exercise-induced Tachycardia in Atrial Fibrillation | Human | 240-480 mg/day (oral) | Heart rate at rest: 69 ± 13 (Verapamil) vs. 87 ± 20 (Placebo) beats/min | [15] |
Experimental Protocols
Protocol 1: Patch-Clamp Analysis of Verapamil on Isolated Cardiomyocytes
This protocol describes the whole-cell patch-clamp technique to measure the effect of verapamil on L-type calcium currents (ICa,L) in isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
Verapamil stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Isolate ventricular cardiomyocytes using standard enzymatic digestion protocols.
-
Allow cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (2-4 MΩ) filled with the internal solution.
-
Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate sodium channels, a pre-pulse to -40 mV for 500 ms can be applied.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).
-
Record baseline ICa,L for a stable period (e.g., 5 minutes).
-
Apply verapamil at the desired concentration (e.g., 1 µM) by adding it to the external solution and perfusing the chamber.
-
Record ICa,L in the presence of verapamil until a steady-state effect is observed.
-
Analyze the data by measuring the peak inward current at each voltage step before and after verapamil application to determine the percentage of block.
Protocol 2: Langendorff-Perfused Heart Model for Arrhythmia Induction
This protocol outlines the use of an isolated Langendorff-perfused rabbit heart to study the effect of verapamil on stretch-induced atrial arrhythmias.
Materials:
-
Rabbit heart
-
Langendorff perfusion system
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2 / 5% CO2
-
Verapamil stock solution
-
ECG recording system
-
Intra-atrial pressure monitoring system
Procedure:
-
Anesthetize the rabbit and rapidly excise the heart.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.
-
Insert a balloon into the left atrium to control and monitor intra-atrial pressure.
-
Place ECG electrodes on the heart to record a pseudo-ECG.
-
Allow the heart to stabilize for a baseline period (e.g., 20 minutes) at a low intra-atrial pressure (e.g., 2 cm H2O).
-
Induce atrial stretch by incrementally increasing the intra-atrial pressure (e.g., from 0 to 12 cm H2O) and measure the atrial effective refractory period (AERP) at each step.[10]
-
Return to low intra-atrial pressure and allow for a washout period.
-
Perfuse the heart with Krebs-Henseleit solution containing verapamil (e.g., 1 µM) for a specified duration (e.g., 15 minutes).
-
Repeat the atrial stretch protocol in the presence of verapamil and measure the AERP.
-
Analyze the data to compare the changes in AERP with and without verapamil.
Mandatory Visualizations
Caption: Mechanism of Verapamil's action on cardiomyocytes.
Caption: Workflow for a Langendorff heart arrhythmia study.
Caption: Logical relationship of Verapamil's anti-arrhythmic effects.
References
- 1. Verapamil - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Verapamil in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Verapamil prevents stretch-induced shortening of atrial effective refractory period in langendorff-perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of verapamil on action potentials of Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 13. Anti-Arrhythmic Effect of Verapamil Is Accompanied by Preservation of Cx43 Protein in Rat Heart | PLOS One [journals.plos.org]
- 14. Verapamil for control of ventricular rate in paroxysmal supraventricular tachycardia and atrial fibrillation or flutter: a double-blind randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and safety of oral verapamil to control exercise-induced tachycardia in patients with atrial fibrillation receiving digitalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cardiotoxicity with Calcium Channel Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cardiotoxicity of compounds by evaluating their effects on cardiac calcium channels. Understanding how a drug interacts with L-type calcium channels (CaV1.2), a key component of cardiac excitation-contraction coupling, is crucial for early safety assessment in drug development.[1][2] The protocols outlined below describe in vitro methods for measuring changes in cardiomyocyte calcium transients and contractility, providing a framework for identifying potential cardiotoxic liabilities.
Introduction to Calcium Channels and Cardiotoxicity
Calcium ions (Ca2+) are fundamental signaling molecules in cardiomyocytes, regulating everything from muscle contraction to gene expression.[2] The influx of Ca2+ through voltage-gated L-type calcium channels during the action potential is the primary trigger for calcium-induced calcium release from the sarcoplasmic reticulum, initiating myocyte contraction.[2]
Many drugs can inadvertently affect these channels, leading to cardiotoxicity.[3] For instance, some chemotherapeutic agents like doxorubicin can alter calcium handling, contributing to cardiac dysfunction.[3] Calcium channel antagonists (also known as calcium channel blockers) are a class of drugs that intentionally block these channels and are used to treat various cardiovascular conditions.[4][5] However, unintended blockade of these channels by other compounds can lead to adverse cardiac events. Therefore, assessing the effect of new chemical entities on calcium channel function is a critical component of preclinical safety pharmacology.
Key In Vitro Cardiotoxicity Assays
A variety of in vitro assays are available to assess the potential cardiotoxicity of a compound by investigating its effects on calcium channels and cardiomyocyte function.[6][7][8]
| Assay Type | Principle | Key Readouts | Throughput |
| Patch-Clamp Electrophysiology | Measures the flow of ions through specific ion channels (e.g., CaV1.2) in a single cell.[7] | Ion channel current, voltage-dependence of activation/inactivation. | Low |
| Fluorescent Calcium Imaging | Uses calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) to visualize and quantify intracellular calcium transients in beating cardiomyocytes.[6][9][10][11][12] | Peak amplitude, decay kinetics, frequency of calcium transients. | Medium to High |
| Video-Based Contractility Assays | Analyzes video recordings of beating cardiomyocytes to measure changes in their contractile motion.[8][10] | Contraction amplitude, velocity, and beat rate. | Medium to High |
| Impedance-Based Assays | Measures changes in electrical impedance as cardiomyocytes beat, providing an indirect measure of contractility and cell viability.[13] | Beat rate, amplitude, and rhythm. | High |
| Multi-Electrode Array (MEA) | Records the extracellular field potentials from a population of cardiomyocytes, providing information on electrophysiological properties. | Field potential duration, spike amplitude, and beat rate. | Medium to High |
Signaling Pathway: Excitation-Contraction Coupling
The following diagram illustrates the central role of L-type calcium channels in cardiomyocyte excitation-contraction coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium Channels in the Heart: Disease States and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers and cardiovascular outcomes: a meta-analysis of 175,634 patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Current status of safety and efficacy of calcium channel blockers in cardiovascular diseases: A critical analysis based… [ouci.dntb.gov.ua]
- 6. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of calcium transient [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Evaluation of Calcium Channel Antagonist 2 in a Heart-on-a-Chip Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel antagonists are a class of drugs widely used in the management of cardiovascular disorders such as hypertension, angina, and arrhythmias. The development of novel calcium channel blockers requires robust preclinical models that can accurately predict human responses. Organ-on-a-chip technology offers a physiologically relevant in vitro platform that recapitulates the complex microenvironment of human organs, providing a powerful tool for drug screening and toxicity testing.[1][2][3][4] This document provides a detailed protocol for the evaluation of a novel L-type calcium channel antagonist, designated "Calcium Channel Antagonist 2," using a human induced pluripotent stem cell (hiPSC)-derived cardiomyocyte-based heart-on-a-chip model.
Principle of the Assay
This protocol utilizes a microfluidic heart-on-a-chip device seeded with hiPSC-derived cardiomyocytes to create a three-dimensional, beating cardiac microtissue. The effects of "this compound" on cardiac function are assessed by measuring changes in intracellular calcium transients, beat rate, and contractility. These parameters provide key insights into the electrophysiological and mechanical responses of the cardiac tissue to the test compound, allowing for the evaluation of its efficacy and potential cardiotoxicity.[5][6]
Materials and Reagents
-
Human iPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Fibronectin
-
Matrigel
-
This compound (test compound)
-
Verapamil (positive control)
-
DMSO (vehicle control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Paraformaldehyde (for fixation)
-
Primary and secondary antibodies (for immunofluorescence)
Equipment
-
Heart-on-a-chip microfluidic devices
-
Perfusion system (syringe pump)
-
Inverted fluorescence microscope with a high-speed camera
-
Environmental chamber for temperature and CO2 control
-
Microelectrode array (MEA) system (optional, for electrophysiology)
-
Image analysis software
Experimental Protocols
Microfluidic Device Preparation and Cell Seeding
-
Sterilize the heart-on-a-chip devices with 70% ethanol followed by UV irradiation.
-
Coat the microchannels with 100 µg/mL fibronectin in PBS for 1 hour at 37°C to promote cell attachment.
-
Prepare a cell suspension of hiPSC-derived cardiomyocytes in cardiomyocyte maintenance medium at a density of 10-20 million cells/mL.
-
Gently inject the cell suspension into the cell culture chamber of the microfluidic device.
-
Incubate the device at 37°C and 5% CO2 to allow for cell attachment and self-assembly into a beating cardiac microtissue. This process typically takes 3-5 days.
-
Once the microtissues are beating synchronously, initiate continuous perfusion of culture medium at a low flow rate (e.g., 10-50 µL/hr) to mimic physiological shear stress and ensure nutrient supply.
Compound Preparation and Administration
-
Prepare stock solutions of "this compound" and Verapamil in DMSO.
-
Prepare a dilution series of the test and control compounds in pre-warmed cardiomyocyte maintenance medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Introduce the different concentrations of the compounds to the cardiac microtissues through the perfusion system.
-
Include a vehicle control (medium with 0.1% DMSO) in each experiment.
Calcium Transient Measurement
-
Load the cardiac microtissues with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30 minutes at 37°C.
-
Wash the microtissues with fresh medium to remove excess dye.
-
Acquire time-lapse fluorescence images of the beating microtissues using an inverted fluorescence microscope.
-
Analyze the fluorescence intensity changes over time to determine the amplitude, frequency, and duration of the calcium transients.[4][5]
Beat Rate and Contractility Analysis
-
Record bright-field or phase-contrast videos of the beating microtissues.
-
Analyze the videos using image analysis software to quantify the beat rate (beats per minute) and contractility (change in tissue area or displacement of embedded micro-posts).
Data Analysis
-
Normalize the data to the baseline measurements taken before compound administration.
-
Generate concentration-response curves for "this compound" and Verapamil for each measured parameter.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the evaluation of "this compound" compared to the known calcium channel blocker, Verapamil.
Table 1: Effect of this compound and Verapamil on Cardiomyocyte Beat Rate
| Compound | Concentration (µM) | Beat Rate (beats/min) | % Inhibition |
| Vehicle (0.1% DMSO) | - | 60 ± 5 | 0% |
| This compound | 0.1 | 55 ± 4 | 8.3% |
| 1 | 42 ± 6 | 30% | |
| 10 | 25 ± 5 | 58.3% | |
| Verapamil | 0.1 | 52 ± 5 | 13.3% |
| 1 | 35 ± 4 | 41.7% | |
| 10 | 18 ± 3 | 70% |
Table 2: Effect of this compound and Verapamil on Calcium Transient Amplitude
| Compound | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Vehicle (0.1% DMSO) | - | 1.5 ± 0.2 | 0% |
| This compound | 0.1 | 1.3 ± 0.1 | 13.3% |
| 1 | 0.9 ± 0.2 | 40% | |
| 10 | 0.5 ± 0.1 | 66.7% | |
| Verapamil | 0.1 | 1.2 ± 0.2 | 20% |
| 1 | 0.7 ± 0.1 | 53.3% | |
| 10 | 0.3 ± 0.1 | 80% |
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for evaluating this compound.
Discussion and Interpretation of Results
The expected results indicate that "this compound" exhibits a concentration-dependent inhibitory effect on the beat rate and calcium transient amplitude of human cardiac microtissues. By comparing its IC50 value to that of a known calcium channel blocker like Verapamil, researchers can assess its relative potency. A lower IC50 value for "this compound" would suggest higher potency.
This heart-on-a-chip model provides a more physiologically relevant system for preclinical drug evaluation compared to traditional 2D cell cultures or animal models.[1][3][4] The ability to assess multiple parameters of cardiac function in a human-based system allows for a more comprehensive understanding of a compound's potential efficacy and cardiotoxic liabilities early in the drug development pipeline. Further studies could involve co-culturing cardiomyocytes with other cardiac cell types, such as fibroblasts and endothelial cells, to create a more complex and predictive cardiac model.[1] Additionally, integrating microelectrode arrays can provide valuable data on the electrophysiological effects of the compound, such as changes in field potential duration, which can be indicative of pro-arrhythmic risk.[4]
References
- 1. Cardiovascular Organ-on-a-Chip Platforms for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards chamber specific heart-on-a-chip for drug testing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ittbiomed.com [ittbiomed.com]
- 4. Heart-on-a-chip: a revolutionary organ-on-chip platform for cardiovascular disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolomic Analysis of Calcium Channel Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel antagonists, a class of drugs that inhibit the movement of calcium ions (Ca2+) through calcium channels, are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1] By blocking calcium influx, these antagonists induce vasodilation and reduce heart rate and contractility.[2] Emerging evidence suggests that beyond their primary mechanism of action, calcium channel antagonists can induce significant changes in the cellular metabolome. This application note provides a detailed overview of the application of metabolomics techniques to study the effects of a representative "Calcium Channel Antagonist 2," a placeholder for a novel dihydropyridine calcium channel blocker.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful platform to elucidate the systemic effects of drug compounds.[3] By providing a functional readout of the physiological state, metabolomics can uncover novel mechanisms of drug action, identify biomarkers of efficacy and toxicity, and contribute to a more comprehensive understanding of a drug's pharmacological profile. This document outlines key metabolomic changes observed with calcium channel antagonist treatment and provides detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) based metabolomics analysis.
Key Metabolic Perturbations
Treatment with calcium channel antagonists has been shown to significantly alter several metabolic pathways. A notable example is the perturbation of Taurine and hypotaurine metabolism . Studies have identified this pathway as being significantly affected by this class of drugs.
Quantitative Metabolomic Data
The following tables summarize quantitative changes in key metabolites observed in plasma/serum samples following treatment with different calcium channel antagonists. These tables are compiled from various studies and are intended to provide a comparative overview. Experimental conditions and subject populations may vary between studies.
Table 1: Amlodipine Metabolite Concentrations in Human Plasma [4]
| Metabolite | Concentration Range (ng/mL) |
| Amlodipine | 6.5 - 20.9 |
| Dehydroamlodipine (DH-AML) | 1.4 - 10.9 |
| O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) | 5.6 - 38.3 |
Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters in Human Plasma [5]
| Parameter | Verapamil (Test Formulation) | Verapamil (Reference Formulation) | Norverapamil (Test Formulation) | Norverapamil (Reference Formulation) |
| Cmax (ng/mL) | 107.7 | 122.64 | 80.24 | 89.89 |
| AUC0-∞ (ng.h/mL) | 442.2 | 460.6 | - | - |
Table 3: Dysregulated Metabolites in A549 Lung Cancer Cells Treated with Amlodipine [3]
| Metabolite | Fold Change | p-value |
| Citramalic acid | Significantly Dysregulated | < 0.05 |
| L-Proline | Significantly Dysregulated | < 0.05 |
| dGMP | Significantly Dysregulated | < 0.05 |
| L-Glutamic acid | Significantly Dysregulated | < 0.05 |
| Niacinamide | Significantly Dysregulated | < 0.05 |
| L-Acetylcarnitine | Significantly Dysregulated | < 0.05 |
Signaling and Metabolic Pathways
Calcium Channel Blocker Signaling Pathway
Calcium channel antagonists exert their primary effect by blocking L-type calcium channels in vascular smooth muscle and cardiac myocytes.[2] This inhibition of calcium influx leads to a cascade of downstream events resulting in vasodilation and reduced cardiac workload.
Calcium Channel Blocker Signaling Pathway
Taurine and Hypotaurine Metabolism
Metabolomic studies have indicated that treatment with calcium channel blockers can lead to alterations in the taurine and hypotaurine metabolism pathway. This pathway is crucial for various physiological processes, including osmoregulation and antioxidation.
Taurine and Hypotaurine Metabolism Pathway
Experimental Protocols
The following are generalized protocols for untargeted metabolomics analysis of plasma or serum samples using LC-MS and NMR. These should be adapted and optimized based on the specific instrumentation and experimental goals.
LC-MS Based Metabolomics Protocol for Plasma/Serum
This protocol outlines the steps for sample preparation and analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) platform.
LC-MS Metabolomics Workflow
1. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (or another suitable organic solvent) to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Dry the supernatant completely using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS analysis.
- Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
- Transfer the supernatant to an autosampler vial for injection.
2. LC-MS Analysis:
- Chromatography: Use a reversed-phase C18 column for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute hydrophobic compounds, and then return to initial conditions for column re-equilibration.
- Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to cover a wide range of metabolites. Acquire data in full scan mode.
3. Data Processing and Analysis:
- Use appropriate software for peak picking, alignment, and normalization.
- Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify significantly altered metabolites.
- Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases.
NMR Based Metabolomics Protocol for Plasma/Serum
This protocol provides a general workflow for preparing and analyzing plasma or serum samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Metabolomics Workflow
1. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- To 300 µL of plasma/serum, add 300 µL of a phosphate buffer (e.g., 75 mM Na2HPO4, pH 7.4) prepared in D₂O. This buffer should contain a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
- Vortex the mixture for 10 seconds.
- Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
- Transfer 550 µL of the supernatant to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire one-dimensional (1D) ¹H NMR spectra using a standard pulse sequence with water suppression (e.g., NOESYPR1D or CPMG).
- Ensure proper shimming and tuning of the probe for each sample to achieve high-resolution spectra.
3. Data Processing and Analysis:
- Perform Fourier transformation, phase correction, and baseline correction on the raw NMR data.
- Reference the chemical shifts to the internal standard.
- Integrate the spectral regions corresponding to known metabolites.
- Use statistical software for multivariate analysis (e.g., PCA, PLS-DA) to identify spectral regions that differ between experimental groups.
- Identify and quantify metabolites using 2D NMR experiments (e.g., J-resolved, TOCSY, HSQC) and by comparing spectra to metabolomics databases.
Conclusion
Metabolomics provides an indispensable toolset for modern drug development, offering deep insights into the biochemical effects of pharmaceutical compounds. The application of LC-MS and NMR-based metabolomics to study the effects of "this compound" and other drugs in its class can reveal novel mechanisms of action, identify biomarkers for monitoring drug response and potential toxicity, and ultimately contribute to the development of safer and more effective therapies. The protocols and data presented herein serve as a foundational guide for researchers venturing into the metabolomic analysis of calcium channel antagonists.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Calcium Channel Antagonist 2 (CCA-2)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the representative dihydropyridine L-type calcium channel antagonist, CCA-2. The following information addresses common challenges related to its solubility and stability, using Nifedipine as a practical model.
Frequently Asked Questions (FAQs)
Q1: Why did my CCA-2 precipitate immediately after I added my DMSO stock solution to my aqueous cell culture medium?
A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it is poorly soluble. The rapid solvent exchange causes the compound to exceed its aqueous solubility limit and precipitate.[1]
To prevent this:
-
Decrease the final concentration: Ensure your target concentration does not exceed the maximum aqueous solubility of CCA-2.
-
Use pre-warmed media: Always add the stock solution to media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[1]
-
Optimize the dilution process: Add the stock solution dropwise into the vortex of the media or perform a serial dilution to avoid localized high concentrations that trigger precipitation.[1]
-
Check the final solvent concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining a tolerable solvent concentration can help improve compound solubility.[2]
Q2: What is the best solvent for preparing a stock solution of CCA-2?
A: Dihydropyridine calcium channel antagonists like Nifedipine are typically soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[3] They are practically insoluble in water.[4][5] For cell culture experiments, DMSO is the most common choice for preparing high-concentration stock solutions (e.g., 10-100 mM).[1][3]
Q3: My media looked fine initially, but I observed crystals after a few hours in the incubator. What is happening?
A: Delayed precipitation can occur for several reasons:
-
Temperature changes: Compounds may be less soluble at incubator temperatures compared to the temperature at which the solution was prepared.
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time to form insoluble complexes.[1]
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1]
-
Evaporation: Over long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit.[1][6]
Q4: How should I store my CCA-2 solutions to ensure stability?
A: Dihydropyridines like Nifedipine are highly sensitive to light.[7] Exposure to daylight or UV light can cause rapid degradation into inactive derivatives.[7]
-
Solid Compound: Store the solid powder at 2-8°C, protected from light.[7] It is expected to be stable for at least two years under these conditions.[4]
-
Stock Solutions: Prepare stock solutions in DMSO or ethanol and store them in amber vials or tubes wrapped in foil at -20°C for long-term stability.[3]
-
Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day due to poor stability and solubility.[3]
Troubleshooting Guides
Guide 1: Resolving Compound Precipitation
If you observe precipitation, it is crucial to identify the cause to ensure reproducible experimental results. Filtering the precipitate is not recommended as it removes an unknown amount of your active compound.[2]
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,5", ratio=fill]; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];
}
Caption: Troubleshooting decision tree for precipitation issues.
Guide 2: Ensuring Stability for Consistent Results
Inconsistent experimental outcomes can often be traced back to compound degradation. Dihydropyridines are notoriously light-sensitive.
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,5", ratio=fill]; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];
}
Caption: Workflow for preparing and handling CCA-2 solutions.
Data & Protocols
Quantitative Data Summary
The following tables summarize the solubility and stability of Nifedipine, a representative dihydropyridine calcium channel antagonist.
Table 1: Solubility of Nifedipine in Common Solvents
| Solvent | Solubility (at 20-25°C) | Reference |
|---|---|---|
| DMSO | ~50 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Acetone | 250 g/L (250 mg/mL) | [4][5] |
| Methylene Chloride | 160 g/L (160 mg/mL) | [4][5] |
| Chloroform | 140 g/L (140 mg/mL) | [4][5] |
| Ethanol | ~17-26 g/L (17-26 mg/mL) | [4][5] |
| Methanol | 26 g/L (26 mg/mL) | [4][5] |
| Water | Practically Insoluble (~0.0056 g/L at pH 7) |[4][5] |
Table 2: Stability Profile of Nifedipine
| Condition | Effect | Recommendation | Reference |
|---|---|---|---|
| Light (Daylight/UV) | Highly Unstable. Degrades to inactive nitro- and nitrosophenylpyridine derivatives. | Always protect from light. Use amber containers or wrap vessels in foil. | [4][7] |
| Temperature (Solid) | Stable for ≥ 2 years when stored at 2-8°C. | Store solid compound in a refrigerator. | [4][7] |
| Temperature (Solution) | Stable for up to 3 months in oral suspensions at 4°C or 25°C. | For lab use, frozen (-20°C) stock solutions are preferred for long-term stability. | [8] |
| pH (Aqueous) | Relatively stable at neutral pH. Increased degradation at highly acidic or basic pH. | Maintain solutions near physiological pH (7.2-7.4) for experiments. |[9] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Preparation: Perform all steps under subdued lighting or in a dark room to prevent photodegradation.
-
Weighing: Weigh out 17.3 mg of Nifedipine powder (Molecular Weight: 346.3 g/mol ).
-
Dissolution: Add the powder to a sterile 1.5 mL amber microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Protocol 2: General Assessment of Stability by HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
System Preparation: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of a phosphate buffer (pH 3.0) and methanol in a 50:50 ratio. The exact ratio should be optimized for your system.
-
Detection: Set the UV detector to a wavelength where the parent drug has maximum absorbance, such as 234 nm for Nifedipine.
-
Sample Preparation:
-
Prepare a solution of CCA-2 at a known concentration (e.g., 10 µg/mL) in the mobile phase. This is your T=0 sample.
-
Subject other samples to stress conditions (e.g., expose to UV light for 4 hours, store at 40°C for 24 hours, adjust pH to acidic or basic levels).
-
-
Analysis: Inject the T=0 sample and the stressed samples onto the HPLC system.
-
Evaluation: Compare the chromatograms. Stability is indicated if the peak area of the parent compound in the stressed samples decreases and new peaks (degradation products) appear.[10] The method is "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.
Mechanism of Action Visualization
Dihydropyridine calcium channel antagonists primarily block L-type voltage-gated calcium channels, which are crucial for muscle contraction.[11] By inhibiting these channels, they prevent the influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12]
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,5", ratio=fill]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];
} Caption: Signaling pathway of L-type calcium channel antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nifedipine =98 HPLC,powder 21829-25-4 [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rfppl.co.in [rfppl.co.in]
- 11. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 12. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Technical Support Center: Troubleshooting Off-Target Effects of Calcium Channel Antagonist 2 (CCA-2)
Welcome to the technical support center for Calcium Channel Antagonist 2 (CCA-2). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of CCA-2 in experimental settings. The following troubleshooting guides and FAQs will help ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CCA-2 and what are its known primary off-targets?
A1: CCA-2 is a potent antagonist of L-type voltage-gated calcium channels (Ca_v1.x), which are its intended on-target.[1][2][3][4] However, at concentrations above the optimal range, CCA-2 can exhibit off-target activity against other ion channels and receptors due to structural similarities in binding sites. The most well-characterized off-targets include T-type calcium channels (Ca_v3.x), hERG potassium channels, and certain G-protein coupled receptors (GPCRs).[1] Inhibition of these off-targets can lead to unintended effects on cellular electrophysiology, intracellular calcium dynamics, and cell signaling pathways.[1]
Q2: Why are my non-cardiac/non-neuronal cells showing changes in viability and proliferation when treated with CCA-2?
A2: This is a common observation and can be indicative of off-target effects. Many non-excitable cell types express various isoforms of L-type and T-type calcium channels which can play a role in cell cycle progression and viability.[1] If CCA-2 is affecting these channels in your specific cell line, it could inadvertently impact these processes. It is crucial to characterize the calcium channel expression profile of your cell model to distinguish between on-target and off-target effects.[1]
Q3: My compound shows high potency in my primary screen, but has a narrow therapeutic window in vivo. What could be the reason?
A3: A narrow therapeutic window in vivo, despite high on-target potency, is often attributed to off-target effects.[1] For instance, blockade of hERG potassium channels can pose a risk for cardiac arrhythmias, while interactions with L-type calcium channels in cardiovascular tissues can lead to side effects like hypotension.[1] Comprehensive selectivity profiling of your compound against a panel of relevant off-target channels is essential to understand and predict in vivo toxicity.[1]
Q4: How can I differentiate between on-target L-type channel blockade and off-target effects in my cellular assay?
A4: A multi-faceted approach is recommended to dissect on- and off-target effects.[1] This includes:
-
Using a structurally unrelated L-type calcium channel blocker: If two different classes of L-type antagonists produce the same effect, it is more likely to be an on-target effect.[1]
-
Employing a positive control: Use a well-characterized, highly selective L-type blocker, such as a low concentration of nifedipine, to establish a benchmark for on-target effects.[1]
-
Performing knockdown or knockout experiments: Techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the L-type calcium channel can confirm if the observed effect is dependent on the target's presence.[1]
-
Rescue experiments: Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[5]
Troubleshooting Guide for Specific Experimental Issues
Issue 1: I'm observing unexpectedly high levels of cell death in my experiment.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting:
-
Titrate CCA-2 Concentration: Use the lowest effective concentration that still engages the intended target. Correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[5]
-
Check Off-Target Expression: Verify the expression levels of known off-targets like T-type calcium channels or hERG channels in your cell line using methods like Western blot or proteomics data. If they are highly expressed and critical for survival in that cell line, consider using an alternative cell model.
-
Validate with siRNA: Use siRNA to knock down the intended L-type calcium channel target. If the cytotoxicity persists, it is likely an off-target effect.
-
-
-
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
-
Troubleshooting:
-
Run a Vehicle-Only Control: Treat cells with the same concentration of the solvent used for your highest CCA-2 dose to assess solvent-induced cytotoxicity.
-
Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically below 0.5%).[6]
-
-
Issue 2: My calcium imaging results are not what I expected.
-
Possible Cause 1: Off-target effects on other calcium channels.
-
Troubleshooting:
-
Characterize Channel Subtypes: Determine the expression profile of different calcium channel subtypes in your experimental system.
-
Use Selective Blockers: Include selective blockers for T-type channels as controls to isolate the contribution of different channel types.[1]
-
Use a Specific Cell Line: If possible, use a cell line that only expresses the L-type calcium channel of interest for more specific results.[1]
-
-
-
Possible Cause 2: Off-target effects on G-protein coupled receptors (GPCRs).
-
Troubleshooting:
-
Inhibit GPCR Signaling: Pre-incubate your cells with a broad-spectrum GPCR antagonist or a PLC inhibitor (e.g., U73122) to see if the unexpected calcium signal is diminished. A reduction in the response would suggest a GPCR-mediated off-target effect.[1]
-
Counter-Screen: Perform a counter-screen of CCA-2 against a panel of common GPCRs to identify specific off-target interactions.[1]
-
-
Data Presentation
Table 1: Selectivity Profile of CCA-2 and Other Common Calcium Channel Blockers (IC50 values in µM)
| Compound | L-type (Ca_v1.2) | T-type (Ca_v3.2) | hERG | Reference |
| CCA-2 (Hypothetical) | ~0.05 | ~2.5 | >10 | N/A |
| Mibefradil | ~1-2 | ~0.14-0.27 | >10 | [1] |
| Nifedipine | ~0.1 | ~10 | >10 | [7][8] |
| Verapamil | ~0.5 | ~5 | ~1 | [7] |
| Diltiazem | ~1 | ~8 | >10 | N/A |
Note: IC50 values can vary significantly depending on the experimental conditions (e.g., cell type, voltage protocol, temperature). This table provides approximate values for comparative purposes.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA
Objective: To determine if the observed phenotype (e.g., cytotoxicity) is mediated by the intended L-type calcium channel target.
Materials:
-
Cell line of interest
-
Complete growth medium
-
CCA-2 stock solution
-
siRNA targeting the L-type calcium channel alpha subunit (e.g., CACNA1C)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or similar reduced-serum medium
-
Antibodies for the L-type calcium channel and a loading control (e.g., beta-actin) for Western blot
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates for protein analysis and 96-well plates for the viability assay, allowing them to reach 50-60% confluency.
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes for both target-specific and non-targeting control siRNAs according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for 48-72 hours to allow for target protein knockdown.
-
-
Western Blot Validation:
-
After the incubation period, lyse the cells from the 6-well plates.
-
Perform a Western blot to confirm the knockdown of the L-type calcium channel protein in the cells treated with the target-specific siRNA compared to the non-targeting control.
-
-
Cell Viability Assay:
-
Treat the cells in the 96-well plates (both knockdown and control) with a concentration range of CCA-2.
-
Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
Perform the cell viability assay according to the kit's instructions.
-
-
Data Analysis: Compare the dose-response curves of CCA-2 in the knockdown cells versus the control cells. A rightward shift in the curve for the knockdown cells would indicate that the effect is, at least in part, on-target.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of CCA-2.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
"Calcium Channel Antagonist 2" experimental variability and reproducibility
Welcome to the technical support center for Calcium Channel Antagonist 2 (CCA-2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address experimental variability and enhance reproducibility when working with CCA-2 and other calcium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCA-2?
A1: this compound (CCA-2), like other dihydropyridine derivatives, primarily functions by blocking L-type voltage-gated calcium channels.[1] This inhibition prevents the influx of extracellular calcium ions into cells, particularly in vascular smooth muscle and cardiac myocytes.[1][2] The result is smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[2]
Q2: What are the common off-target effects observed with calcium channel antagonists?
A2: Off-target effects are a known source of experimental variability. Small molecule calcium channel blockers can interact with other ion channels, such as T-type and N-type calcium channels, hERG potassium channels, and voltage-gated sodium channels.[3][4] This can lead to unexpected electrophysiological responses or effects on cell viability in non-target cell lines.[4] For instance, some blockers may inadvertently affect L-type calcium channels in non-neuronal cells, influencing proliferation.[4]
Q3: How can I confirm that the observed effects are specific to L-type calcium channel blockade?
A3: To ensure specificity, it is recommended to use a combination of controls. A well-characterized, highly selective L-type calcium channel agonist, such as Bay K8644, can be used to induce channel activity that can then be blocked by CCA-2.[5] Additionally, using a cell line that does not express the target L-type calcium channel can serve as a negative control to identify off-target effects.[4]
Q4: My IC50 value for CCA-2 varies between experiments. What are the potential causes?
A4: IC50 variability is a common issue and can be influenced by several factors. The inhibitory effect of many calcium channel blockers is voltage-dependent, meaning the potency can change with the cell membrane potential.[3][6] Experimental conditions such as the stimulation protocol, cell health, passage number, and even the concentration of the vehicle (e.g., DMSO) can significantly alter the apparent IC50.[6][7]
Q5: Is CCA-2 light-sensitive or unstable in solution?
A5: Many 1,4-dihydropyridine calcium channel antagonists are known to be photolabile and can degrade upon exposure to light, forming inactive pyridine analogues.[8] It is crucial to prepare fresh solutions of CCA-2 daily, protect them from light, and store stock solutions appropriately to avoid degradation, which can lead to a loss of potency and inconsistent results.[1][8]
Troubleshooting Guides
Calcium Imaging Assays (e.g., Fluo-4, Fura-2)
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye. 2. Cells are overgrown or unhealthy. 3. Autofluorescence of the compound. | 1. Ensure thorough washing after dye loading or use a homogeneous assay kit with a quencher.[9] 2. Use cells at optimal confluency and verify viability.[10] 3. Check for compound autofluorescence at the assay wavelengths and subtract this value from the readings.[10] |
| Low Signal or No Response | 1. Insufficient dye loading. 2. Low expression of target calcium channels. 3. Inactive agonist or antagonist. | 1. Optimize dye concentration, loading time, and temperature for your specific cell type. The use of Pluronic F-127 can aid dye loading.[11] 2. Confirm channel expression using techniques like Western Blot or qPCR. 3. Prepare fresh agonist/antagonist solutions. Verify the activity of the agonist with a known antagonist. |
| Fluorescence Drop on Compound Addition | 1. Physical "addition artifact" from the liquid handling system. 2. Compound precipitates out of solution. | 1. Optimize the liquid handling parameters (e.g., dispense speed and height) of the plate reader.[10] 2. Check the solubility of CCA-2 in the final assay buffer. Ensure the vehicle (e.g., DMSO) concentration is low (typically <0.5%).[12] |
| Inconsistent Responses Across Wells | 1. Uneven cell seeding. 2. Temperature or pH fluctuations across the plate. 3. Edge effects due to evaporation. | 1. Ensure a homogenous cell suspension and use proper seeding techniques. Allow plates to sit at room temperature before incubation to ensure even settling.[13] 2. Allow the plate to equilibrate to room temperature before reading. Ensure assay buffer is properly buffered (e.g., with HEPES).[11] 3. Use the maximum well volume and consider placing plates in a hydration chamber for long incubations.[13] |
Patch-Clamp Electrophysiology
| Problem | Potential Cause | Recommended Solution |
| Unstable Seal Resistance (< 1 GΩ) | 1. Unhealthy cells or poor cell preparation. 2. Dirty pipette tip or solutions. 3. High vehicle (DMSO) concentration. | 1. Use cells from a fresh passage and optimize the dissociation protocol.[1][7] 2. Filter all solutions and pull fresh pipettes.[7] 3. Keep the final DMSO concentration at or below 0.3%.[7] |
| High Noise Levels in Recording | 1. Poor grounding or external electrical interference. 2. High access resistance. | 1. Ensure all equipment is properly grounded and use a Faraday cage.[1] Switch off unnecessary nearby equipment.[1] 2. Keep access resistance low (< 25 MΩ). Apply gentle suction after rupturing the membrane patch if needed.[1] |
| Current "Runs Down" Over Time | 1. Decline in cell health during recording. 2. Washout of essential intracellular components. | 1. Ensure recording solutions are fresh and properly oxygenated.[1] 2. Use the perforated patch technique (e.g., with nystatin or amphotericin B) to preserve the intracellular environment.[14] |
| Baseline Drift After Drug Application | 1. Unstable perfusion system (e.g., air bubbles). 2. Liquid junction potential difference between solutions. 3. The drug is slowly destabilizing the GΩ seal. | 1. Ensure a stable, bubble-free perfusion flow rate.[7] 2. Check for and minimize any significant differences in the liquid junction potential.[7] 3. Monitor seal resistance throughout the experiment.[7] |
Western Blotting for Channel Expression
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Low protein concentration in the sample. 2. Insufficient primary antibody concentration or incubation time. 3. Poor protein transfer from gel to membrane. | 1. Load more protein per well (20-30 µg for whole-cell extracts is a good starting point).[15][16] 2. Increase the primary antibody concentration or incubate overnight at 4°C.[15] 3. Confirm successful transfer by staining the membrane with Ponceau S.[15] |
| High Background | 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Excessive washing was not performed. | 1. Increase blocking time (e.g., 2 hours at RT or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk).[17] 2. Optimize the primary antibody concentration through titration.[18] 3. Increase the number and duration of wash steps after antibody incubations.[18] |
| Non-specific Bands | 1. Primary antibody is not specific enough. 2. Protein degradation in the sample. 3. Too much protein loaded per well. | 1. Use a different antibody or one that has been validated for the specific application. 2. Always use fresh samples and include protease inhibitors in the lysis buffer.[16] 3. Reduce the amount of protein loaded to minimize non-specific binding.[16] |
Quantitative Data
Table 1: Comparative IC50 Values of L-Type Calcium Channel Blockers
This table presents a synthesis of findings from multiple studies to provide a comparative overview. Actual values can vary based on experimental conditions.[19]
| Compound | Cell/Tissue Type | Stimulus | Approximate IC50 | Reference(s) |
| Amlodipine | Vascular Smooth Muscle | KCl-depolarization | ~1.6 x 10⁻⁹ M | [3] |
| Amlodipine | Oocytes (L-type Channel) | Voltage Clamp (-100 mV) | ~2.4 µM | [3] |
| Nifedipine | Coronary Lesions (in vivo) | N/A | Not specified | [3] |
| Nitrendipine | Cultured Heart Cells | Spontaneous Beating | ~23 nM | [20] |
| Verapamil | iPSC-Cardiomyocytes | Voltage Clamp | IC50 varies | [21] |
Note: IC50 values are highly dependent on the experimental protocol, including the holding potential in electrophysiology experiments.[3][6]
Detailed Experimental Protocols
Protocol 1: Cell-Based Calcium Influx Assay Using Fluo-4 AM
This protocol outlines a method to assess the inhibitory effect of CCA-2 on L-type calcium channels using a fluorescence microplate reader.[12]
1. Materials and Reagents:
-
Cells expressing L-type calcium channels (e.g., HEK293, Vascular Smooth Muscle Cells).[19]
-
96-well black, clear-bottom cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, pH 7.4.[11]
-
Dye Loading Solution: Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.[11]
-
CCA-2 Compound Plate: Serial dilutions of CCA-2 in Assay Buffer. Include vehicle control (e.g., 0.1% DMSO).
-
Depolarization Solution: High-concentration KCl solution in Assay Buffer (e.g., 100 mM).[12]
2. Cell Preparation:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[11]
3. Dye Loading:
-
Remove the culture medium and wash cells twice with 100 µL/well of Assay Buffer.[11]
-
Add 50 µL/well of the Dye Loading Solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[11]
-
After incubation, wash the cells twice with Assay Buffer, leaving a final volume of 80-100 µL/well.[11]
4. Compound Incubation:
-
Add CCA-2 dilutions (or vehicle) from the compound plate to the cell plate.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.[10][11]
5. Fluorescence Measurement:
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) capable of kinetic reads.[22]
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12]
-
Record a stable baseline fluorescence for 15-20 seconds.[12]
-
Use the instrument's automated pipettor to add the KCl depolarization solution to all wells to induce Ca²⁺ influx.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[11]
6. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control and plot a concentration-response curve to determine the IC50 of CCA-2.[10]
Protocol 2: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents
This protocol provides a general framework for recording L-type Ca²⁺ currents. Specific parameters may need optimization.
1. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Barium is often used to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Pipettes: Pulled from borosilicate glass with a resistance of 3-7 MΩ when filled with internal solution.[1]
2. Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and recording. Use cells during their log growth phase.
3. Recording Procedure:
-
Establish a whole-cell configuration with a GΩ seal (>1 GΩ).[1]
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit inward Ba²⁺ or Ca²⁺ currents.
-
Allow sufficient time between pulses for channel recovery.
4. Drug Application:
-
Obtain a stable baseline recording of the L-type current.
-
Perfuse the cell with the external solution containing CCA-2 at the desired concentration. Ensure complete solution exchange around the cell.[1]
-
Once the drug effect has reached a steady state, repeat the voltage-step protocol.
5. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of inhibition at each concentration to generate a dose-response curve and determine the IC50.
Mandatory Visualization
Caption: Signaling pathway for CCA-2 inhibition of smooth muscle contraction.
Caption: Experimental workflow for a cell-based calcium influx assay.
Caption: Logical workflow for troubleshooting IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. marinbio.com [marinbio.com]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Minimizing "Calcium Channel Antagonist 2" cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Calcium Channel Antagonist 2 (CCA-2). The information is designed to help minimize cytotoxicity and ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with CCA-2.
Q1: Why am I observing high levels of cell death at concentrations of CCA-2 that are reported to be non-toxic?
A1: Several factors could be contributing to unexpected cytotoxicity. Consider the following possibilities:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%. High concentrations of solvents can independently cause cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CCA-2. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Refer to Table 1 for a summary of IC50 values in common cell lines.
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent before adding CCA-2.[1] Stressed or confluent cells can be more susceptible to drug-induced toxicity.[1]
-
Compound Stability: Verify that your stock solution of CCA-2 has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.[1]
Q2: My cells are showing signs of stress (e.g., rounding up, detaching) but viability assays like MTT are not showing a significant decrease. What could be the reason?
A2: This discrepancy can occur because different assays measure different aspects of cell health.
-
The MTT assay measures metabolic activity, which may not always directly correlate with cell morphology or attachment in the early stages of toxicity.[2][3]
-
It's possible that CCA-2 is inducing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells) at the concentration used.
-
Consider using a complementary assay that measures membrane integrity, such as a Trypan Blue exclusion assay or an LDH release assay, to get a more complete picture of cell health.[4][5]
Q3: I have confirmed that CCA-2 is inducing apoptosis in my cells. Are there ways to reduce this effect while still studying its primary mechanism of action?
A3: Yes, it is possible to mitigate apoptosis. Blockade of T-type calcium channels has been shown to induce apoptosis in some cell lines.[6]
-
Co-treatment with Antioxidants: CCA-2-induced cytotoxicity can be linked to oxidative stress.[7] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce apoptosis. See Table 2 for illustrative data.
-
Use of Pan-Caspase Inhibitors: Since CCA-2-induced apoptosis is often caspase-dependent, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic pathway. This allows you to study the upstream effects of CCA-2 on calcium signaling without immediate cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CCA-2 induced cytotoxicity?
A1: The primary mechanism of CCA-2 induced cytotoxicity is the induction of apoptosis through the disruption of intracellular calcium homeostasis. By blocking L-type calcium channels, CCA-2 can lead to endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] This triggers the release of cytochrome c and the activation of the intrinsic caspase cascade, ultimately leading to programmed cell death.[7]
Q2: How should I prepare and store CCA-2?
A2: CCA-2 is typically supplied as a powder. We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q3: Can CCA-2 be used in combination with other drugs?
A3: Yes, CCA-2 can be used in combination with other compounds. In fact, some calcium channel blockers have been shown to enhance the cytotoxicity of certain anticancer drugs.[8][9] However, it is crucial to perform preliminary experiments to assess potential synergistic or antagonistic effects and to determine the optimal concentrations for your experimental setup.
Data Presentation
Table 1: Illustrative IC50 Values of CCA-2 in Various Cell Lines (48-hour treatment)
| Cell Line | Description | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 75.2 |
| HeLa | Human Cervical Cancer | 58.9 |
| SH-SY5Y | Human Neuroblastoma | 35.5 |
| MCF-7 | Human Breast Cancer | 82.1 |
This data is for illustrative purposes only. Users should determine the IC50 for their specific cell line and experimental conditions.
Table 2: Illustrative Effect of N-acetylcysteine (NAC) Co-treatment on the Viability of SH-SY5Y Cells Treated with CCA-2 (72 hours)
| Treatment | Cell Viability (% of Control) |
| Vehicle Control (0.1% DMSO) | 100% |
| CCA-2 (40 µM) | 45% |
| NAC (5 mM) | 98% |
| CCA-2 (40 µM) + NAC (5 mM) | 78% |
This data is for illustrative purposes and suggests that NAC can partially rescue cells from CCA-2 induced cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a colorimetric assay to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[2][3][10]
Materials:
-
96-well flat-bottom plates
-
CCA-2 stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of CCA-2 in complete medium.
-
Remove the medium from the wells and add 100 µL of the CCA-2 dilutions (including a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2][11]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][11]
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
6-well plates
-
CCA-2 stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat cells with the desired concentrations of CCA-2 (including a vehicle control) for the specified time.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution.[14]
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Proposed signaling pathway of CCA-2 induced apoptosis.
Caption: Experimental workflow for assessing cytotoxicity using an MTT assay.
Caption: Troubleshooting logic for unexpected cytotoxicity with CCA-2.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. T-type calcium channel blockade induces apoptosis in C2C12 myotubes and skeletal muscle via endoplasmic reticulum stress activation [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiotoxicity of calmidazolium chloride is attributed to calcium aggravation, oxidative and nitrosative stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel blocker enhancement of anticancer drug cytotoxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of calcium channel blockers on the acti... - Pergamos [pergamos.lib.uoa.gr]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-techne.com [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: CCA-2 Dosage Refinement for Improved In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of "Calcium Channel Antagonist 2" (CCA-2) for optimal in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial starting dose for CCA-2 in my in vivo study?
A1: Establishing a safe and effective starting dose is critical. For a novel compound like CCA-2, the initial dose is often estimated from in vitro data and extrapolated for an in vivo model. A common and recommended approach is to first determine the No-Observed-Adverse-Effect-Level (NOAEL) from preclinical toxicology studies.[1] If in vivo toxicology data is not available, in vitro cytotoxicity data can be used to estimate a starting dose for acute toxicity testing.[1]
A widely accepted method for converting doses between species is the Body Surface Area (BSA) normalization method.[1][2] Additionally, a literature review for compounds with similar mechanisms of action can provide guidance on typical dose ranges. For some calcium channel blockers, starting oral doses in mice can range from 4-20 mg/kg/day.[3] It is crucial to conduct a pilot study with a small group of animals to determine the dose-response curve, starting with a low dose and gradually increasing it while monitoring for both efficacy and adverse effects.[2]
Q2: What is the best way to prepare CCA-2 for oral administration?
A2: The preparation method for oral administration will depend on the solubility of your specific CCA-2 compound. If the compound is soluble in an aqueous solution, it can be dissolved in 0.9% sterile saline for oral gavage.[3] For compounds with lower aqueous solubility, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[3] A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to prepare the dosing solution fresh daily and use sonication to aid dissolution if necessary.[3]
Q3: My CCA-2 compound shows potent in vitro activity but has a narrow therapeutic window in vivo. What could be the reason?
A3: A narrow therapeutic window in vivo, despite high on-target potency, can often be attributed to off-target effects.[4] For instance, many small molecule N-type calcium channel blockers also interact with L-type calcium channels, which can lead to cardiovascular side effects like hypotension.[4] Blockade of hERG potassium channels is another common off-target effect that can pose a risk for cardiac arrhythmias.[4] A comprehensive selectivity profile of your compound against a panel of relevant off-target channels is essential to understand and mitigate these effects.
Q4: I am observing inconsistent in vivo efficacy with CCA-2. What are the potential causes?
A4: Inconsistent in vivo efficacy can stem from several factors. Variability in administration technique, such as oral gavage, can lead to inconsistent dosing.[3] Ensure that the administration volume and technique are consistent across all animals. Inter-individual differences in animal metabolism can also contribute to variability.[3] Increasing the number of animals per group can help improve statistical power.[3] Additionally, ensure that the animals are of a similar age and weight.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Toxicity or Adverse Effects at Predicted Efficacious Dose | The initial dose was too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose to a level that provides efficacy without significant side effects.[3] |
| The vehicle is causing local toxicity. | Conduct a vehicle tolerability study by administering the vehicle alone to a control group of animals.[3] | |
| Off-target effects of CCA-2. | Perform a comprehensive ion channel screen to assess the selectivity of your compound.[4] | |
| Lack of Efficacy at High Doses | Poor bioavailability of the compound. | Investigate different administration routes (e.g., intravenous, subcutaneous) or reformulate the compound to improve solubility and absorption. |
| Rapid metabolism of the compound. | Conduct pharmacokinetic studies to determine the half-life of the compound and adjust the dosing frequency accordingly. | |
| Unexpected In Vivo Effects (e.g., changes in heart rate, blood pressure) | Off-target activity on other calcium channel subtypes (e.g., L-type, T-type). | Characterize the expression of different calcium channel subtypes in your experimental system. Use selective blockers for other channel types as controls.[4] |
| Interaction with other ion channels (e.g., sodium, potassium channels). | Use specific blockers for other ion channels to see if the unexpected effects are mitigated.[4] | |
| Precipitation of Compound in Vehicle | The compound has exceeded its solubility limit. | Decrease the concentration of the compound in the vehicle. Use sonication or gentle heating to aid dissolution. Prepare fresh solutions for each administration.[3] |
| The pH of the vehicle is not optimal for solubility. | Adjust the pH of the vehicle to improve the solubility of the compound. |
Experimental Protocols
Dose-Response Study Protocol for Oral Gavage Administration
-
Preparation of Dosing Solution:
-
Calculate the required amount of CCA-2 based on the desired dose (e.g., 5, 10, 20, 40, 80 mg/kg) and the body weight of the animals.[2]
-
Accurately weigh the CCA-2 powder.
-
Add the required volume of the chosen vehicle (e.g., 0.9% saline or a DMSO/PEG300/Tween 80/saline mixture).[3]
-
Vortex vigorously to create a homogenous suspension or solution. Sonication may be used if necessary to aid dissolution.[3]
-
Prepare the solution fresh before each use.[3]
-
-
Animal Dosing:
-
Ensure animals are of similar age and weight.
-
Administer the calculated volume of the dosing solution via oral gavage, ensuring the tip of the gavage needle reaches the stomach.[3]
-
Include a vehicle control group that receives the vehicle without the compound.
-
-
Monitoring and Data Collection:
-
Monitor animals for any adverse effects and record observations.
-
Measure the desired efficacy endpoint at predetermined time points.
-
Collect tissue or blood samples for pharmacokinetic analysis if required.
-
In Vivo Calcium Channel Blocker Activity Assessment
A method to distinguish calcium channel blockers from other agents in vivo involves using the cardioaccelerator response in pithed rats.[5]
-
Animal Preparation:
-
Use pithed rats to eliminate central nervous system influences on heart rate.
-
-
Experimental Procedure:
-
Induce a sustained cardioaccelerator response through electrical stimulation.
-
Administer the test compound (CCA-2) and observe any reduction in the cardioaccelerator response. Known calcium channel blockers like diltiazem, verapamil, and nifedipine can be used as positive controls.[5]
-
Infuse calcium gluconate. A reversal of the reduction in the cardioaccelerator response by calcium gluconate is indicative of a calcium channel blocking mechanism.[5]
-
Visualizations
Caption: General experimental workflow for in vivo dosage refinement.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
Caption: Simplified signaling pathway of a calcium channel antagonist.
References
"Calcium Channel Antagonist 2" protocol modifications for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium channel antagonists. The following information is designed to address specific issues that may be encountered during in vitro experiments.
Troubleshooting Guide
This guide addresses common problems encountered during calcium imaging experiments involving calcium channel antagonists.
| Issue | Potential Cause | Suggested Solution |
| No discernible response to the antagonist. | 1. Inappropriate Antagonist Concentration: The concentration may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[1][2] - As a starting point for L-type calcium channel blockers, concentrations can range from nanomolar to micromolar.[1][2][3] |
| 2. Low Expression of Target Calcium Channels: The cell type being used may not express the specific calcium channel subtype that the antagonist targets. | - Verify the expression of the target calcium channel (e.g., L-type, T-type, N-type) in your cell line using techniques like qPCR or Western blotting.[4] - Consider using a cell line known to express the target channel at high levels. | |
| 3. Antagonist Inactivity: The antagonist may have degraded due to improper storage or handling. | - Prepare fresh antagonist solutions from a reliable stock. - Ensure proper storage conditions (e.g., protection from light, appropriate temperature). | |
| 4. Issues with Calcium Imaging Dye: The fluorescent calcium indicator (e.g., Fura-2 AM) may not be loaded or functioning correctly. | - Optimize the Fura-2 AM loading protocol for your cell type (see detailed protocols below).[5][6][7] - Confirm dye loading and responsiveness with a known agonist (e.g., ionomycin or a relevant neurotransmitter). | |
| High background fluorescence in calcium imaging. | 1. Incomplete Removal of Extracellular Dye: Residual Fura-2 AM in the medium can contribute to high background. | - Ensure thorough washing of cells after the dye loading step to remove all extracellular Fura-2 AM.[8] - Use a phenol red-free medium during the imaging experiment.[8][9] |
| 2. Dye Leakage: Some cell types can actively extrude the de-esterified dye.[10] | - Include an organic anion transport inhibitor, such as probenecid (1-2.5 mM), in the incubation and imaging buffers to prevent dye leakage.[11][12][13] | |
| 3. Dye Compartmentalization: The AM ester form of the dye can accumulate in organelles like mitochondria, especially at higher loading temperatures.[14][15] | - Perform the dye loading at room temperature instead of 37°C to minimize compartmentalization.[5][14] | |
| Unexpected Cell Death or Changes in Viability. | 1. Antagonist Cytotoxicity: High concentrations of some antagonists can be toxic to cells. | - Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the antagonist for your specific cell line. - Use the lowest effective concentration determined from your dose-response curve. |
| 2. Off-Target Effects: The antagonist may be interacting with other ion channels or cellular pathways crucial for cell survival.[4] | - Review the literature for known off-target effects of your specific antagonist. - Use a more selective antagonist if available. - Employ specific blockers for suspected off-target channels as controls.[16] | |
| Inconsistent or Variable Results. | 1. Inconsistent Cell Health and Passage Number: Cellular responses can vary with cell health and the number of passages. | - Use cells from a consistent and low passage number range.[4] - Ensure cells are healthy and have a consistent morphology before each experiment. |
| 2. Variations in Experimental Conditions: Minor changes in temperature, incubation times, or solution preparation can lead to variability. | - Standardize all experimental parameters, including incubation times, temperatures, and solution preparation methods.[17] - Prepare fresh solutions for each experiment. | |
| 3. Phototoxicity: Excessive exposure to excitation light can damage cells and affect their response. | - Minimize the exposure of cells to UV light during imaging.[7] - Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Protocol Modifications for Specific Cell Types
Q1: How do I need to modify my calcium channel antagonist protocol for primary neurons compared to a cultured cell line?
A1: Primary neurons are generally more sensitive than many immortalized cell lines. Key modifications include:
-
Fura-2 AM Loading: Use a lower concentration of Fura-2 AM (e.g., 1-4 µM) and a shorter incubation time (e.g., 30 minutes) to avoid cytotoxicity.[7]
-
Antagonist Concentration: Start with lower concentrations of the antagonist, as neurons can be sensitive to off-target effects. For example, neuroprotective effects of nifedipine in cultured neurons have been observed at concentrations as low as 0.1 to 1 nM.[3]
-
Solutions: Use a physiological buffer appropriate for neurons, such as an artificial cerebrospinal fluid (ACSF), during the experiment.[18]
Q2: What are the key considerations when applying calcium channel antagonists to cardiomyocytes?
A2: Cardiomyocytes have a distinct physiology, and protocols should be adapted accordingly:
-
Fura-2 AM Loading: For freshly isolated adult cardiomyocytes, loading with 1-2 µM Fura-2 AM at room temperature for about 20 minutes is often effective.[5][6] For iPSC-derived cardiomyocytes, a lower concentration of 0.5-1 µM and incubation at 37°C for 15 minutes may be necessary as they may not tolerate room temperature loading.[5]
-
Antagonist Concentration: The effective concentration can vary. For example, verapamil has been shown to have an IC50 for contractility in the nanomolar to micromolar range in different cardiomyocyte preparations.[2][19]
-
Functional Readouts: In addition to calcium transients, consider measuring functional outcomes like contraction amplitude and beat rate, as these are directly affected by calcium channel blockade in cardiomyocytes.[2][19]
Q3: Are there specific protocol adjustments for smooth muscle cells?
A3: Yes, for smooth muscle cells, consider the following:
-
Cell Culture: Ensure smooth muscle cells have adopted a contractile phenotype in culture, as this can influence the expression of calcium channels.
-
Antagonist Selection: Dihydropyridine calcium channel blockers like nifedipine are particularly effective in vascular smooth muscle.[20]
-
Stimulation: Depolarization with a high concentration of KCl is a common method to induce calcium influx through L-type channels in smooth muscle cells for antagonist studies.
General Questions
Q4: What are the main classes of calcium channel antagonists I should be aware of for my experiments?
A4: Calcium channel blockers are broadly classified into two main types:
-
Dihydropyridines (DHPs): These, such as nifedipine and amlodipine, primarily target L-type calcium channels in vascular smooth muscle, leading to vasodilation.[20]
-
Non-dihydropyridines (Non-DHPs): This class includes phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). They also block L-type calcium channels but have more pronounced effects on the heart, reducing heart rate and contractility.[20] There are also antagonists that target other types of calcium channels, such as N-type and T-type, which are more commonly involved in neuronal signaling.[4][16]
Q5: How can I differentiate between on-target and off-target effects of my calcium channel antagonist?
A5: This is a critical aspect of drug research. Here are a few strategies:
-
Use a Structurally Different Inhibitor: If another inhibitor with a different chemical structure that targets the same channel produces a similar effect at equipotent concentrations, the effect is more likely to be on-target.[16]
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the target calcium channel can help confirm on-target activity. The loss of the drug's effect in these modified cells would support an on-target mechanism.[4][16]
-
Use Specific Blockers for Suspected Off-Targets: If you suspect your antagonist is affecting other channels (e.g., sodium or potassium channels), pre-treating the cells with known blockers of those channels can help to isolate the effect of your compound.[16]
Quantitative Data Summary
The following tables summarize typical concentration ranges for common calcium channel antagonists and Fura-2 AM loading parameters for different cell types. Note that these are starting points, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Recommended Starting Concentrations of Common Calcium Channel Antagonists
| Antagonist | Class | Target Channel | Cell Type | Typical In Vitro Concentration Range | Reference |
| Nifedipine | Dihydropyridine | L-type | Neurons | 0.1 nM - 10 µM | [3][21][22] |
| Cardiomyocytes | 10 nM - 10 µM | [23] | |||
| Smooth Muscle Cells | 10 nM - 1 µM | [24] | |||
| Verapamil | Phenylalkylamine (Non-DHP) | L-type | Neurons | 1 µM - 100 µM | [21] |
| Cardiomyocytes | 10 nM - 10 µM | [2][19][25] | |||
| Diltiazem | Benzothiazepine (Non-DHP) | L-type | Cardiomyocytes | 1 µM - 100 µM | [26] |
Table 2: Fura-2 AM Loading Protocols for Different Cell Types
| Cell Type | Fura-2 AM Concentration | Incubation Time | Incubation Temperature | Notes | Reference |
| Primary Neurons | 1 - 4 µM | 30 minutes | 37°C | Use of a physiological buffer like ACSF is recommended. | [7] |
| Adult Cardiomyocytes (freshly isolated) | 1 - 2 µM | 20 minutes | Room Temperature | Helps to minimize dye compartmentalization. | [5][6] |
| iPSC-derived Cardiomyocytes | 0.5 - 1 µM | 15 minutes | 37°C | These cells may be less tolerant of room temperature loading. | [5] |
| General Cultured Cell Lines | 1 - 5 µM | 15 - 60 minutes | Room Temperature or 37°C | Optimal conditions should be determined empirically. Probenecid (1-2.5 mM) can be added to reduce dye leakage. | [11][12] |
Experimental Protocols
Key Experiment: Measuring Intracellular Calcium Changes with Fura-2 AM
This protocol provides a general framework for assessing the effect of a calcium channel antagonist on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., primary neurons, cultured cardiomyocytes, or smooth muscle cells) plated on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
Physiological buffer (e.g., HBSS, Tyrode's solution, or ACSF)
-
Calcium channel antagonist of interest
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
Procedure:
-
Fura-2 AM Stock Solution Preparation:
-
Cell Loading with Fura-2 AM (refer to Table 2 for cell-specific recommendations):
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in the appropriate physiological buffer to the desired final concentration (typically 1-5 µM).
-
If using, add Pluronic F-127 (final concentration ~0.02%) and/or Probenecid (final concentration 1-2.5 mM) to the loading buffer.[11][12]
-
Remove the culture medium from the cells and wash gently with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells and incubate for the recommended time and temperature, protected from light.
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer (containing probenecid, if used) to remove any extracellular dye.[11]
-
Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM within the cells.[6][11]
-
-
Application of Calcium Channel Antagonist and Data Acquisition:
-
Mount the coverslip onto the microscope stage or place the microplate in the plate reader.
-
Perfuse the cells with the physiological buffer and establish a stable baseline fluorescence recording.
-
Apply the calcium channel antagonist at the desired concentration.
-
Record the changes in fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) over time.
-
At the end of the experiment, you can perform a calibration to convert the fluorescence ratio to intracellular calcium concentrations using a calcium ionophore like ionomycin in the presence of high and low calcium concentrations.
-
Data Analysis:
-
Calculate the ratio of the fluorescence emission at the two excitation wavelengths (F340/F380).
-
An increase in this ratio typically corresponds to an increase in intracellular calcium concentration.
-
Plot the fluorescence ratio over time to visualize the effect of the antagonist.
Visualizations
Caption: General mechanism of action of a calcium channel antagonist.
Caption: Troubleshooting workflow for a lack of response to a calcium channel antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ionoptix.com [ionoptix.com]
- 6. ionoptix.com [ionoptix.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. abpbio.com [abpbio.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 19. A versatile high-throughput assay based on 3D ring-shaped cardiac tissues generated from human induced pluripotent stem cell derived cardiomyocytes [elifesciences.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. ahajournals.org [ahajournals.org]
- 24. T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Studies Indicate Intravenous Lipid Emulsion Acts as Lipid Sink in Verapamil Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Different effects of calcium-antagonists on automaticity in single pacemaker cells and in synchronized networks of cultured embryonic heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Calcium Channel Antagonist 2" interference with common laboratory reagents
Disclaimer: The term "Calcium Channel Antagonist 2" does not correspond to a standard pharmacological classification. This guide addresses common interferences observed with the broad class of small molecules known as Calcium Channel Antagonists (CCAs), also called Calcium Channel Blockers (CCBs), in common laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a Calcium Channel Antagonist can interfere with my assay?
Small molecules, including CCAs, can cause assay interference through several mechanisms, leading to false-positive or false-negative results.[1] Key mechanisms include:
-
Autofluorescence: The compound itself emits light at the same wavelength used for detection in a fluorescence-based assay, leading to a false positive signal.[1]
-
Fluorescence Quenching: The compound absorbs light emitted by the assay's fluorescent reporter, leading to a false negative result.[2]
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt proteins, causing a false positive inhibition signal.[3][4]
-
Chemical Reactivity: The compound may react directly with assay reagents, such as the substrate or reporter enzyme (e.g., luciferase), leading to signal inhibition.[5]
-
Spectral Interference: The compound's absorbance or excitation spectrum overlaps with that of a fluorescent dye, confounding measurements. A noted example is the interference of the CCA amlodipine with the calcium indicator dye Fura-2 due to overlapping excitation spectra.[6][7]
-
Off-Target Biological Effects: The CCA may interact with unintended biological targets in your system, such as other ion channels or GPCRs, leading to unexpected cellular responses.[8]
Q2: My fluorescent calcium indicator dye (e.g., Fura-2) is giving unexpected results with my CCA. What could be the cause?
This is a well-documented issue. Some CCAs, particularly dihydropyridines like amlodipine, have been shown to interfere with the signal from fura-based dyes.[6] This is because their excitation spectra can overlap, confounding the interpretation of the fluorescent signal.[6][7] To mitigate this, it is crucial to use alternative, longer-wavelength dyes such as Cal-520, which have been shown to be less susceptible to this type of artifact.[6][7]
Q3: My luciferase reporter assay shows significant inhibition after adding my CCA. How can I be sure this is a real on-target effect?
This could be a false positive. Many small molecules are known to directly inhibit the luciferase enzyme.[1] To validate your result, you must perform a counter-screen using purified luciferase enzyme. If your compound inhibits the purified enzyme in a cell-free system, the activity seen in your primary cell-based assay is likely an artifact of direct enzyme inhibition and not related to the intended biological pathway.[1]
Q4: I'm observing unexpected changes in cell proliferation or viability. Could my CCA be responsible?
Yes. While you may be studying a specific subtype of calcium channel (e.g., N-type), your compound could have off-target effects on other subtypes, like L-type channels, which are involved in regulating cell proliferation and viability in many cell types.[8] Additionally, at higher concentrations, some compounds can induce general cytotoxicity. It is essential to run cytotoxicity assays and to characterize the expression profile of calcium channel subtypes in your specific cell model.[8]
Q5: How do I distinguish a true biological "hit" from a false positive caused by interference?
A multi-step validation process is essential.[1]
-
Confirm the Dose-Response: Repeat the experiment to ensure the effect is reproducible and concentration-dependent.
-
Perform Counter-Screens: Run experiments specifically designed to detect common interference mechanisms (e.g., autofluorescence, luciferase inhibition, aggregation).[9]
-
Use Orthogonal Assays: Confirm the biological activity using an assay that relies on a different detection technology or biological readout to ensure the result is not an artifact of the primary assay's format.[1][10]
Troubleshooting Guides
Issue 1: Unexpected Signal in a Fluorescence-Based Assay
-
Symptom: A strong, dose-dependent signal increase or decrease in a fluorescence assay.
-
Possible Cause: The compound is autofluorescent or acts as a quencher.[2]
-
Troubleshooting Protocol:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Dispense the dilutions into a microplate.
-
Add buffer to the wells, omitting all other biological reagents (e.g., cells, enzymes).
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence using the same instrument settings (filters, gain) as the primary assay.
-
Interpretation: A dose-dependent change in signal from the compound alone confirms interference.[4]
-
Issue 2: Potent, Non-Specific Inhibition in a Biochemical Assay
-
Symptom: A very steep, non-sigmoidal dose-response curve; high variability between replicates.[4]
-
Possible Cause: The compound is forming colloidal aggregates that non-specifically inhibit the target protein.[3][11]
-
Troubleshooting Protocol:
-
Repeat the primary assay exactly as before.
-
Run a parallel experiment that is identical except for the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[4]
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, the original result is likely due to aggregation.[11]
-
Issue 3: Inconsistent Results in Calcium Flux Assays
-
Symptom: Unstable or non-reproducible calcium signals when using ratiometric dyes like Fura-2.
-
Possible Cause: Direct spectral interference between the compound and the fluorescent dye.[6]
-
Troubleshooting Protocol:
-
Switch to a longer-wavelength calcium indicator dye (e.g., Cal-520) that is less prone to spectral overlap with small molecules.[6][7]
-
Alternatively, run a spectrum scan of your compound to identify its excitation and emission peaks and compare them to those of your chosen dye to assess the potential for interference.
-
Interpretation: Consistent and reproducible results with an alternative dye suggest the initial findings were an artifact of spectral interference.
-
Quantitative Data on CCA Interference
The following table summarizes documented examples of interference caused by Calcium Channel Antagonists.
| Calcium Channel Antagonist | Assay / Reagent Affected | Observed Effect & Mechanism | Reference |
| Amlodipine | Fura-2 Calcium Indicator | False Signal. The excitation spectra of amlodipine and fura-based dyes overlap, confounding the interpretation of the fluorescent signal. | [6][7] |
| Nifedipine | Sample Stability | Compound Degradation. Nifedipine solutions can degrade significantly (up to 96% in 2 hours) when exposed to standard laboratory light. | [12] |
| Verapamil, Nifedipine, Diltiazem | T-Cell Proliferation Assay | Inhibition. These CCAs inhibit T-cell proliferation by blocking mitogen-induced calcium influx, an on-target physiological effect that can be an unintended activity in some experimental systems. | [13] |
| General CCAs | Luciferase Reporter Assays | False Inhibition. Many small molecules can directly inhibit the luciferase enzyme, independent of the intended biological pathway. | [1] |
| General CCAs | High-Concentration Screening | False Inhibition. At high concentrations, compounds can form colloidal aggregates that cause non-specific protein inhibition. | [3][4] |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if a test compound intrinsically fluoresces at the assay's detection wavelengths.[1]
Methodology:
-
Prepare a serial dilution of the test compound in the assay buffer, covering the same concentration range used in the primary experiment.
-
Dispense the compound dilutions into the wells of a microplate identical to the one used in the primary assay.
-
Add assay buffer to the wells. Do not add cells, enzymes, or fluorescent substrates. Include wells with buffer only as a negative control.
-
Incubate the plate under the same temperature and time conditions as the primary assay.
-
Measure the fluorescence intensity of the plate using the exact same instrument settings (e.g., excitation/emission wavelengths, gain) as the primary assay.
-
Analysis: Subtract the signal from the buffer-only wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates.[11]
Methodology:
-
Prepare two identical sets of serial dilutions for the hit compound in assay microplates.
-
To the first set of plates ("- Detergent"), add the complete assay buffer as used in the primary screen.
-
To the second set of plates ("+ Detergent"), add the complete assay buffer containing a final concentration of 0.01% Triton X-100.
-
Add all other assay components (e.g., enzyme, substrate, cells) to all wells in both sets.
-
Incubate the plates and measure the signal as per the primary assay protocol.
-
Analysis: Compare the dose-response curves. A significant rightward shift or complete loss of potency in the "+ Detergent" condition is strong evidence that the compound's activity is caused by aggregation.[4][11]
Visualizations
Signaling and Experimental Workflows
Caption: L-Type Calcium Channel signaling cascade.
Caption: Experimental workflow for hit validation.
Caption: Troubleshooting logic for assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The interference of T cell activation by calcium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Channel Antagonist 2 Data Analysis and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of experimental data involving "Calcium Channel Antagonist 2" (CCA2).
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with novel calcium channel antagonists and how can they confound my data?
A1: Off-target effects are a significant challenge in the interpretation of data from calcium channel antagonists. The most frequently observed off-target interactions are with other voltage-gated ion channels due to structural similarities in drug-binding sites. For instance, N-type calcium channel blockers have been reported to interact with L-type (Cav1.x) and T-type (Cav3.x) calcium channels, as well as hERG potassium channels and voltage-gated sodium channels.[1] These unintended interactions can lead to misleading results in cellular and electrophysiological assays. For example, what appears to be a potent and specific effect on one channel subtype might be a cumulative effect of interactions with multiple channels.[1] Furthermore, some antagonists can interact with G-protein coupled receptors (GPCRs), leading to the release of calcium from intracellular stores, which can mask the intended effect of blocking voltage-gated calcium entry.[1]
Q2: My patch-clamp recordings show inconsistent results or rapid "rundown" of the calcium current. What could be the cause?
A2: Inconsistent patch-clamp recordings and current rundown are common issues. Several factors can contribute to this:
-
Poor Cell Health: Ensure that cells are healthy and not overly confluent.[2] Use cells from a fresh passage for optimal results.
-
Unstable Seal: A high-resistance "giga-ohm" seal (at least 1 GΩ) is critical for low-noise recordings.[2] If the seal is unstable, try using a new pipette and ensure your solutions are clean and filtered.
-
High Access Resistance: Access resistance should be kept as low as possible, ideally below 25 MΩ.[2] Gentle suction after rupturing the membrane patch can sometimes help lower it.
-
Current Rundown: The gradual decrease in current amplitude over time can be due to declining cell health or the washout of essential intracellular components.[2] Ensure your recording solutions are fresh and properly oxygenated. Some rundown can be inherent to the channel being studied; in such cases, it is crucial to have a stable baseline before drug application and to perform control experiments to quantify the rate of rundown.
Q3: I am observing unexpected changes in cell viability in my non-neuronal cell line after applying a supposedly neuron-specific N-type calcium channel blocker. Why is this happening?
A3: This phenomenon is often due to the expression of other calcium channel subtypes in your "non-excitable" cell line. Many non-neuronal cells express L-type calcium channels, which are involved in processes like proliferation and viability.[1] If your N-type blocker has off-target activity on L-type channels, it could inadvertently affect these cellular processes.[1] It is crucial to characterize the calcium channel expression profile of your specific cell line using techniques like RT-PCR or western blotting and to use highly selective control compounds to differentiate between on-target and off-target effects.[1]
Troubleshooting Guides
Issue 1: Unexpected Calcium Transients in Calcium Imaging Experiments
Symptom: Application of a calcium channel antagonist leads to an unexpected increase or complex changes in intracellular calcium concentration, as measured by fluorescent indicators like Fura-2.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Fluorescent Dye Artifacts | Some calcium channel blockers, such as amlodipine, can accumulate in the cytoplasm and interfere with the fluorescence of certain calcium dyes, mimicking a calcium transient.[3] To mitigate this, consider using a different calcium indicator with a longer wavelength, such as Cal-520.[3] |
| Off-Target GPCR Activation | The antagonist may be activating a GPCR, leading to the release of calcium from intracellular stores via the phospholipase C (PLC) pathway.[1] Pre-incubate cells with a broad-spectrum GPCR antagonist or a PLC inhibitor like U73122 to see if the unexpected signal is diminished.[1] |
| Activation of Other Calcium Channels | The compound might be inadvertently activating other calcium channels present in the cell model.[1] Use selective blockers for other calcium channel subtypes as controls to dissect the source of the calcium increase. |
Issue 2: Difficulty in Determining Antagonist IC50 Values from Electrophysiology Data
Symptom: The concentration-response curve for the antagonist is shallow, or the IC50 value varies significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Voltage-Dependence of Block | The potency of many calcium channel blockers is voltage-dependent. Ensure you are using a consistent voltage protocol across all experiments. The modulated receptor theory suggests that the affinity of some blockers varies with the membrane potential.[4][5] |
| Use-Dependence of Block | Some antagonists exhibit "use-dependence," meaning their blocking effect increases with repeated channel activation. If your stimulation frequency is not consistent, this can lead to variability. Apply a consistent stimulation protocol to allow the block to reach a steady state. |
| Incomplete Solution Exchange | Ensure your perfusion system allows for rapid and complete exchange of the solution around the cell.[2] Incomplete exchange can lead to an underestimation of the antagonist's potency. |
| Drug Stability | Some compounds may be unstable in solution or sensitive to light.[2] Prepare fresh drug solutions for each experiment and protect them from light if necessary. |
Experimental Protocols
Protocol 1: Assessing Compound Selectivity using Manual Patch-Clamp Electrophysiology
Objective: To determine the IC50 of a test compound on N-type, L-type, and T-type calcium channels.
Materials:
-
HEK293 cells stably expressing human Cav2.2 (N-type), Cav1.2 (L-type), or Cav3.2 (T-type) channels.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
External and internal recording solutions.
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[2]
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Estimate and compensate for 70-80% of the series resistance.[2]
-
Apply a voltage protocol to elicit the specific calcium current (e.g., for L-type channels, hold at -80 mV and apply depolarizing steps).[2]
-
-
Data Acquisition:
-
Record a stable baseline current in the control external solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Perform a washout by perfusing with the control solution to check for reversibility.[2]
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.[2]
-
Quantitative Data Summary
Table 1: Comparative IC50 Values (in µM) of Select Calcium Channel Antagonists
| Compound | N-type (Cav2.2) | L-type (Cav1.2) | T-type (Cav3.x) |
| Mibefradil | ~0.14-0.27 | >10 | - |
| Cilnidipine | ~3-30 | ~0.01-10 | - |
| Amlodipine | 5.8 | 2.4 | >10 |
| NNC 55-0396 | 0.23 | 2.7 | 0.08 |
| Ziconotide | 0.001-0.01 | >100 | >100 |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, voltage protocol, and temperature). This table provides approximate values for comparative purposes.[1]
Visualizations
References
Technical Support Center: Improving the Bioavailability of "Calcium Channel Antagonist 2" in Animal Studies
Welcome to the Technical Support Center for "Calcium Channel Antagonist 2" (CCA2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo animal studies, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of CCA2 typically low in my animal studies?
A1: The low oral bioavailability of CCA2, a representative poorly soluble drug, is often multifactorial. Key contributing factors include:
-
Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II/IV compound, CCA2 has low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1]
-
First-Pass Metabolism: Calcium channel blockers are known to undergo extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme system.[2][3] This metabolic process can significantly reduce the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its net absorption.[4]
Q2: What are the most effective formulation strategies to improve the bioavailability of CCA2?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of CCA2. The choice of strategy often depends on the specific physicochemical properties of the compound.[5] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[7][8] This can improve the solubilization and absorption of lipophilic drugs like CCA2.[8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[1][9]
Q3: How does food intake affect the bioavailability of CCA2 in animal studies?
A3: Food can have a significant and variable impact on the bioavailability of poorly soluble drugs. For lipophilic compounds like CCA2, the presence of food can delay gastric emptying and stimulate the secretion of bile salts, which can enhance solubilization and absorption.[4] However, to ensure consistency and reduce variability between subjects, it is standard practice to fast animals overnight before dosing.[4]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Homogeneity | For suspensions, ensure vigorous and consistent mixing before each animal is dosed to prevent settling of the active pharmaceutical ingredient (API). |
| Inaccurate Oral Gavage Technique | Verify the correct placement of the gavage needle to ensure the full dose is delivered to the stomach.[10][11] Ensure all personnel are adequately trained in the procedure. |
| Physiological Differences Between Animals | Acclimatize animals to the housing and handling procedures for a sufficient period before the study to minimize stress-induced physiological changes.[4] Monitor animal health throughout the study. |
| Inconsistent Fasting | Strictly adhere to a standardized fasting protocol for all animals to minimize food-related effects on drug absorption.[4] |
Issue 2: A chosen formulation strategy (e.g., nanosizing) did not lead to a significant improvement in bioavailability.
| Potential Cause | Troubleshooting Step |
| Permeability-Limited Absorption | If the compound is a BCS Class IV drug (low solubility, low permeability), improving solubility alone may not be sufficient.[4] Re-evaluate in vitro permeability data. Consider formulations that include permeation enhancers. |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters in the gut wall.[4] Consider co-administering a P-gp inhibitor (in exploratory studies) or using formulation components that can inhibit P-gp. |
| Extensive First-Pass Metabolism | The improvement in absorption may be masked by high hepatic first-pass metabolism.[2][3] Consider formulation strategies that can promote lymphatic transport, thereby partially bypassing the liver. |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration
This protocol describes a low-energy method for preparing a nanoemulsion to enhance the oral delivery of hydrophobic drugs like CCA2.[12][13]
Materials:
-
This compound (CCA2)
-
Oil Phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of the Organic Phase: Dissolve CCA2 in the selected oil at a predetermined concentration. Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.
-
Formation of the Nanoemulsion: Slowly titrate the organic phase into the aqueous phase (PBS) under constant, gentle magnetic stirring.
-
Spontaneous Emulsification: Continue stirring until a translucent nanoemulsion is formed. The small droplet size is achieved through spontaneous emulsification at the oil-water interface.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of different CCA2 formulations.[4][14]
Animal Model:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial blood sampling (n=5 per group).
Acclimatization and Fasting:
-
Acclimatize animals to the facility for at least 3 days prior to the study.
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
Dosing Groups:
-
Group 1 (IV): Administer CCA2 dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.
-
Group 2 (Oral Suspension): Administer a micronized suspension of CCA2 in a vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Group 3 (Oral Nanoemulsion): Administer the nanoemulsion formulation of CCA2 via oral gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify CCA2 concentrations in plasma using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of CCA2 Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Absolute Bioavailability (F%) |
| Solution | 1 | IV | 1500 ± 250 | 0.08 | 3500 ± 450 | 100% |
| Suspension | 10 | PO | 350 ± 80 | 2.0 | 2100 ± 500 | 6% |
| Nanoemulsion | 10 | PO | 1200 ± 210 | 1.0 | 8750 ± 1100 | 25% |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium antagonists. Pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 14. benchchem.com [benchchem.com]
"Calcium Channel Antagonist 2" and its interaction with plasticware and tubing
Technical Support Center: Calcium Channel Antagonist 2 (CCA-2)
Welcome to the technical support center for this compound (CCA-2). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and experimental use of CCA-2, with a specific focus on its interactions with laboratory plasticware and tubing.
Frequently Asked Questions (FAQs)
Q1: My final concentration of CCA-2 is lower than expected. What could be the cause?
A: A decrease in the expected concentration of CCA-2 is often due to its adsorption to the surface of plastic labware. Being a hydrophobic compound, CCA-2 has a tendency to bind to the surfaces of certain plastics, particularly polystyrene and polyvinyl chloride (PVC).[1][2] This non-specific binding can lead to a significant reduction of the compound available in your solution. The extent of this loss is dependent on the type of plastic, the solvent used, and the duration of contact.[1]
Q2: Which types of plastic are most likely to interact with CCA-2?
A: Based on general principles for hydrophobic compounds, the plastics most likely to cause significant adsorption of CCA-2 are:
-
Polystyrene (PS): Commonly used for petri dishes, multi-well plates, and some tubes. It is known to cause substantial loss of basic and hydrophobic drugs.[1][3]
-
Polyvinyl Chloride (PVC): Often used for tubing and infusion bags. Besides adsorption, PVC is known for leaching plasticizers like di(2-ethylhexyl)phthalate (DEHP), which can contaminate your solution and interfere with assays.[4][5][6]
Plastics that are generally more resistant to non-specific binding include:
-
Polypropylene (PP): A good alternative for tubes and containers, showing less adsorption for many basic drugs compared to polystyrene.[1][7]
-
Polyolefins (PO) / Polyethylene (PE): Often show lower drug sorption compared to PVC.[8]
-
Glass: Borosilicate glass is the most inert option and is recommended for preparing stock solutions or when maximum accuracy is required, as it shows minimal drug adsorption.[1]
Q3: Can the solvent I use affect the interaction between CCA-2 and plasticware?
A: Absolutely. Studies have shown that using a buffer solution can significantly reduce the adsorption of drugs to plastic surfaces compared to using deionized water.[1] The ions in the buffer can compete with the drug for binding sites on the plastic, thereby minimizing the loss of your compound. The pH of the buffer can also play a role in the interaction by altering the charge of the drug and the plastic surface.
Q4: I am using PVC tubing for my perfusion experiment and am concerned about contamination. What is "leaching"?
A: Leaching is the process where chemical components, such as plasticizers, migrate from the plastic material into the solution it is in contact with.[9] PVC tubing, for example, can contain a high percentage of plasticizers like DEHP to make it flexible.[5] These molecules are not chemically bonded to the polymer and can leach into your experimental solution, potentially affecting cellular responses or interfering with analytical measurements.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell-Based Assays
You observe high variability between wells in a polystyrene 96-well plate when treating cells with CCA-2.
Possible Cause: Differential adsorption of CCA-2 to the wells of the plate, leading to inconsistent dosing.
Troubleshooting Steps:
-
Quantify Adsorption: Perform a control experiment without cells. Add your CCA-2 solution to several wells and incubate for the same duration as your cell-based assay. At various time points, collect the supernatant and measure the concentration of CCA-2 using a suitable analytical method like HPLC. Compare this to the concentration in a glass vial.
-
Switch Plate Material: Repeat the experiment using a polypropylene or a certified low-adsorption plate. These materials typically exhibit lower non-specific binding for hydrophobic compounds.[1]
-
Pre-condition the Plate: Before adding your CCA-2 solution, you can try pre-conditioning the wells. Incubate the wells with a buffer solution containing a high concentration of a non-interfering protein (like Bovine Serum Albumin, BSA) or a surfactant. This can block the non-specific binding sites on the plastic. Aspirate the pre-conditioning solution immediately before adding your drug solution.
-
Increase Drug Concentration: Research has shown that proportional drug loss is lower at higher concentrations, suggesting a finite number of binding sites on the plastic.[1][3] If your experimental design allows, increasing the initial concentration of CCA-2 might mitigate the impact of adsorption.
References
- 1. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes in Administration Sets Using a Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of "Calcium Channel Antagonist 2"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Calcium Channel Antagonist 2" (CCA2), a potent, selective, dihydropyridine-class L-type calcium channel blocker. Batch-to-batch variability, a common challenge with photosensitive small molecules, can arise from differences in purity, isomeric ratio, and degradation. This guide offers structured solutions to ensure experimental consistency and data reliability.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My dose-response curve has shifted to the right with a new batch of CCA2. What is the likely cause and how can I fix it?
Answer: A rightward shift in the dose-response curve, indicating a decrease in potency (higher IC50), is a primary indicator of batch-to-batch variability.
-
Possible Causes:
-
Lower Purity: The new batch may have a lower percentage of the active compound.
-
Altered Isomeric Ratio: CCA2 is a chiral compound, and different ratios of its isomers can exhibit varied biological activity.
-
Degradation: Improper storage or handling, particularly exposure to light, can degrade the compound.[1]
-
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CofA): Compare the purity and isomeric ratio on the CofA for the new batch against the previous, well-performing batch. Refer to Table 1 for key specifications.[2]
-
Perform Quality Control (QC): If you have the capability, perform an in-house QC check using High-Performance Liquid Chromatography (HPLC) to confirm the purity and isomeric ratio.[3]
-
Prepare Fresh Stock Solutions: Degradation can occur in solution.[1] Always prepare fresh stock solutions from the solid compound for each experiment. Do not use old stock solutions with a new batch of the compound.
-
Confirm Experimental Conditions: Ensure all other experimental parameters, such as cell passage number, reagent sources, and incubation times, are consistent with previous experiments.[3]
-
Question 2: I'm observing unexpected cytotoxicity in my cell cultures after treatment with CCA2. Is this related to the compound batch?
Answer: Unexpected cytotoxicity can indeed be linked to the specific batch of a compound.
-
Possible Causes:
-
Toxic Impurities: The synthesis process might leave behind toxic intermediates or byproducts that vary between batches.
-
Solvent Effects: High concentrations of residual solvents from purification (e.g., DMSO, ethyl acetate) can be toxic to cells.
-
Off-Target Effects: While CCA2 is selective for L-type calcium channels, high concentrations of impurities could lead to off-target activity on other channels or receptors.[4]
-
-
Troubleshooting Steps:
-
Review CofA for Impurities: Check the CofA for data on residual solvents and identified impurities.
-
Run a Dose-Response Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) with the new batch and compare it to a previous batch or a vehicle control. This will help determine the toxic concentration range.
-
Use a Positive Control: Include a well-characterized L-type calcium channel blocker with a known toxicity profile as a positive control.[5]
-
Contact Technical Support: If the issue persists and you suspect a quality issue with the batch, contact the supplier's technical support with your batch number and experimental data.
-
Question 3: The CCA2 stock solution appears to lose activity after a few days, even when stored at -20°C. Why is this happening?
Answer: CCA2 is a photosensitive compound, and its stability in solution can be compromised by light exposure and temperature.[1][6]
-
Possible Causes:
-
Photodegradation: Exposure to ambient light during handling (weighing, dilution, addition to plates) can cause rapid degradation.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound in solution.
-
Solvent Choice: The choice of solvent can impact the long-term stability of the compound.
-
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and its solutions under dim light. Use amber vials or wrap tubes and plates in aluminum foil.[8]
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Confirm Storage Conditions: For optimal stability, store stock solutions at -80°C. Refer to Table 2 for detailed stability data.
-
Perform a Stability Study: To confirm degradation, you can incubate an aliquot of the stock solution under your normal experimental conditions for the duration of your assay and then test its activity compared to a freshly prepared solution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CCA2 stock solutions? A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM). For aqueous working solutions, ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically <0.5%.[3]
Q2: How should I properly store the solid compound and its stock solutions? A2: Store the solid CCA2 compound at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C, protected from light.[8]
Q3: What are the most critical QC checks to perform on a new batch before starting a large-scale experiment? A3: Before committing a new batch to extensive experiments, it is highly recommended to perform a small-scale functional validation. Run a dose-response curve in your primary assay and compare the IC50 value to that of a previous, trusted batch. This functional check is the most direct way to confirm consistent biological activity.
Q4: How does light exposure specifically affect CCA2? A4: Like many dihydropyridine compounds, CCA2 can undergo photo-oxidation, leading to the formation of inactive or even potentially toxic byproducts. This process is irreversible and can significantly reduce the compound's potency.[1][6] Therefore, minimizing light exposure at all stages of handling is critical.[7]
Data Presentation
Table 1: Certificate of Analysis - Key Quality Control Specifications for CCA2
| Parameter | Method | Acceptable Range | Typical Batch Value |
| Purity | HPLC (254 nm) | ≥ 98.0% | 99.2% |
| Identity | ¹H-NMR, LC-MS | Conforms to Structure | Conforms |
| Isomeric Ratio | Chiral HPLC | 95:5 to 100:0 (S:R) | 99.5:0.5 |
| Residual Solvents | GC-MS | < 500 ppm | < 100 ppm |
| Appearance | Visual | Yellow Crystalline Solid | Conforms |
Table 2: Stability of CCA2 in DMSO (10 mM Stock Solution)
| Storage Condition | Time | % Degradation (Protected from Light) | % Degradation (Exposed to Ambient Light) |
| -80°C | 3 Months | < 1% | Not Recommended |
| -20°C | 1 Month | < 2% | Not Recommended |
| 4°C | 24 Hours | < 5% | > 20% |
| Room Temp (22°C) | 8 Hours | ~10% | > 50% |
Mandatory Visualizations
Caption: Mechanism of action for this compound (CCA2).
Caption: Recommended workflow for quality control of a new CCA2 batch.
Caption: Logical flowchart for troubleshooting inconsistent CCA2 results.
Experimental Protocols
Protocol 1: Quality Control - Functional Validation via Calcium Influx Assay
This protocol describes how to validate the potency of a new batch of CCA2 by generating a dose-response curve and determining its IC50 value.[9]
-
Objective: To confirm the biological activity of a new CCA2 batch is consistent with a previously validated reference batch.
-
Methodology:
-
Cell Culture: Plate cells that endogenously or recombinantly express L-type calcium channels (e.g., HEK293 cells expressing Cav1.2) in a 96-well black, clear-bottom plate and culture overnight.[10]
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 45-60 minutes at 37°C, protected from light.[10]
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.[10]
-
Compound Preparation: Prepare serial dilutions of the new CCA2 batch and the reference batch in assay buffer at 2x the final desired concentration. Include a "vehicle only" (DMSO) control.
-
Antagonist Pre-incubation: Add 100 µL of the diluted CCA2 or vehicle to the appropriate wells. Incubate for 15-20 minutes at room temperature, protected from light.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads and liquid injection.
-
Set the instrument to measure fluorescence at an appropriate excitation/emission wavelength for your dye (e.g., 494 nm/516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject a calcium channel agonist (e.g., Bay K 8644 or a high concentration of KCl) to stimulate calcium influx and immediately begin recording the fluorescence signal for at least 120 seconds.[10]
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data to the "vehicle only" control (0% inhibition) and a "no agonist" control (100% inhibition).
-
Plot the normalized response against the log of the CCA2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 of the new batch to the reference batch. A difference of more than half a log unit may indicate significant batch variability.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [Review of the stabitlity of photosensitive medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Influx Assay to Measure Mitochondrial Calcium Uptake in Cultured Cells [jove.com]
- 10. benchchem.com [benchchem.com]
"Calcium Channel Antagonist 2" optimization for long-term cell culture experiments
Technical Support Center: Calcium Channel Antagonist 2 (CCA2)
Disclaimer: "this compound (CCA2)" is a placeholder name for a novel L-type calcium channel antagonist. The information, protocols, and data provided herein are representative of a typical compound in this class and are intended for research and experimental guidance only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCA2? A1: CCA2 is a highly selective L-type calcium channel antagonist. It binds to the α1 subunit of L-type voltage-gated calcium channels (VGCCs), which are prevalent in tissues like cardiac and smooth muscle.[1][2][3] By blocking these channels, CCA2 inhibits the influx of extracellular calcium (Ca2+) into the cell.[4][[“]] This reduction in intracellular Ca2+ leads to decreased muscle contraction and vasodilation.[1][[“]]
Q2: What is the recommended solvent and storage condition for CCA2? A2: CCA2 is supplied as a crystalline solid. For stock solutions, we recommend using DMSO at a concentration of up to 10 mM. Store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[6] Under these conditions, the stock solution is stable for up to 24 months.[6] For cell culture experiments, dilute the stock solution in your culture medium to the final working concentration immediately before use. The final DMSO concentration in the medium should ideally be below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Is CCA2 light-sensitive? A3: Yes, like many dihydropyridine-derived compounds, CCA2 is photolabile.[7] Exposure to laboratory light or UV light can lead to oxidation of the dihydropyridine ring, rendering the compound inactive.[7] It is crucial to prepare solutions in amber vials and minimize light exposure during all experimental procedures, including incubation.[7]
Q4: Can CCA2 be used in serum-free media? A4: Yes, CCA2 can be used in serum-free media. However, it's important to note that cells in serum-free conditions can be more susceptible to stress. Calcium homeostasis is critical, and alterations by CCA2 could have more pronounced effects. We recommend performing a dose-response curve to re-optimize the working concentration in your specific serum-free medium.
Q5: What are the expected off-target effects of CCA2? A5: While CCA2 is designed for high selectivity towards L-type calcium channels, cross-reactivity with other voltage-gated calcium channels (e.g., T-type or N-type) can occur at higher concentrations.[8] Such off-target effects could lead to unexpected changes in cell viability or function, especially in cell types that express multiple channel subtypes.[8][9][10] If you observe anomalous results, consider using highly selective blockers for other channel types as controls to dissect the on-target versus off-target effects.[8]
Troubleshooting Guide
| Problem / Observation | Possible Cause | Suggested Solution |
| Reduced Cell Viability or Increased Apoptosis | 1. CCA2 concentration is too high: L-type calcium channels are involved in cell viability pathways in some cell types.[9] 2. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 3. Off-target effects: At high concentrations, CCA2 might affect other essential ion channels or cellular processes.[8] | 1. Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 and optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., 1 nM to 100 µM). 2. Ensure the final DMSO concentration in your culture medium is ≤0.1%. Run a vehicle control (medium with the same DMSO concentration but without CCA2). 3. Verify the expression profile of calcium channel subtypes in your cell line. Use more selective L-type antagonists or co-incubate with blockers for other channels to isolate the effect.[8] |
| Loss of CCA2 Efficacy Over Time in Long-Term (>48h) Culture | 1. Compound degradation: CCA2 may not be stable in culture medium at 37°C for extended periods. 2. Cellular adaptation/compensation: Cells may upregulate the expression of calcium channels to compensate for the blockade, reducing the drug's effectiveness over time.[11] 3. Photodegradation: The compound may have degraded due to repeated exposure to light during incubator checks.[7] | 1. Replenish the culture medium with freshly diluted CCA2 every 24-48 hours. 2. Measure L-type calcium channel expression (e.g., via qPCR or Western blot) at different time points during the experiment. Consider increasing the concentration of CCA2 for later time points if compensation is observed. 3. Protect culture plates from light by wrapping them in foil and minimizing exposure during handling. |
| Inconsistent or Irreproducible Results Between Experiments | 1. Variability in stock solution: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Inconsistent cell passage number or density: Cellular responses to stimuli can vary with passage number and confluency. 3. Precipitation of CCA2: The compound may precipitate in the aqueous culture medium, especially at higher concentrations. | 1. Aliquot the DMSO stock solution upon first use and store at -80°C. Use a fresh aliquot for each experiment. 2. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them at the same density for all experiments. 3. Visually inspect the medium for precipitation after adding CCA2. If precipitation occurs, try lowering the final concentration or preparing the final dilution in a pre-warmed medium with vigorous mixing. |
| Unexpected Changes in Intracellular Calcium Levels in Imaging Assays | 1. Off-target effects on other channels or receptors: CCA2 could be interacting with other pathways that modulate intracellular calcium, such as release from internal stores.[8][12] 2. Fluorescent dye artifacts: Some calcium-sensitive dyes can interact with pharmacological compounds. | 1. Use specific inhibitors for other pathways (e.g., thapsigargin for SERCA pumps) to determine the source of the calcium signal. 2. Verify that CCA2 does not interfere with the fluorescence of your chosen calcium indicator (e.g., Fura-2 AM, Fluo-4 AM). Run a control in a cell-free system.[13] |
Data Presentation
Table 1: Recommended Starting Concentrations for CCA2 in Various Cell Lines Note: These are suggested starting points. Optimal concentrations must be determined experimentally for each specific cell line and assay.
| Cell Line | Cell Type | Recommended Starting Concentration | Maximum Non-Toxic Conc. (72h) |
| H9c2 | Rat Cardiomyoblast | 1 µM | 10 µM |
| A7r5 | Rat Vascular Smooth Muscle | 500 nM | 5 µM |
| HEK293 | Human Embryonic Kidney | 5 µM | 25 µM |
| Primary Cardiomyocytes | Human iPSC-derived | 100 nM | 1 µM |
Table 2: Stability of CCA2 in Solution
| Solvent | Storage Temperature | Concentration | Stability (Time to >10% degradation) |
| DMSO | -80°C | 10 mM | > 24 months |
| DMSO | -20°C | 10 mM | ~ 12 months[6] |
| Culture Medium (DMEM + 10% FBS) | 37°C | 10 µM | < 48 hours |
| PBS | 4°C | 10 µM | < 72 hours |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of CCA2 using MTT Assay
This protocol determines the concentration range of CCA2 that is non-toxic to a chosen cell line over a 72-hour period.
Materials:
-
Adherent cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
CCA2 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of CCA2 in complete culture medium from your 10 mM DMSO stock. Aim for final concentrations ranging from 1 nM to 100 µM. Prepare a vehicle control (medium with the highest percentage of DMSO used in the dilutions, e.g., 0.1%).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CCA2 or the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control wells ((Abs_sample / Abs_vehicle_control) * 100). Plot the viability percentage against the log of CCA2 concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for CCA2, an L-type voltage-gated calcium channel blocker.
Caption: Experimental workflow for determining CCA2 cytotoxicity using an MTT assay.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. selleckchem.com [selleckchem.com]
- 7. Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells [biomolther.org]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do calcium channel blockers applied to cardiomyocytes cause increased channel expression resulting in reduced efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium channel antagonist effect on in vitro meningioma signal transduction pathways after growth factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating In Vivo Target Engagement of Novel L-Type Calcium Channel Antagonists
This guide provides a comprehensive framework for validating the in vivo target engagement of a novel, hypothetical L-type calcium channel antagonist, "Calcium Channel Antagonist 2" (CCA2). For comparative purposes, we benchmark CCA2 against Amlodipine, a well-established, third-generation dihydropyridine L-type calcium channel blocker (CCB) known for its efficacy in treating hypertension and angina.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology.
Introduction to L-Type Calcium Channels and Target Engagement
Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating intracellular calcium concentration, which in turn governs processes like muscle contraction and neurotransmission.[4][5] The Cav1.2 isoform is the predominant LTCC in the cardiovascular system, controlling vascular resistance and heart contractility.[6] Antagonists of these channels, or CCBs, are a cornerstone of cardiovascular therapy.[6][7]
Validating that a drug candidate binds to its intended molecular target within a living organism—a concept known as target engagement—is a critical step in drug discovery.[8] It provides direct evidence of the drug's mechanism of action and helps establish a clear relationship between pharmacokinetics (PK), pharmacodynamics (PD), and efficacy. This guide outlines key in vivo methodologies for assessing target engagement of LTCC antagonists.
Signaling Pathway of L-Type Calcium Channels
The diagram below illustrates the signaling cascade initiated by the opening of L-type calcium channels in a vascular smooth muscle cell and the mechanism of action for antagonists like CCA2 and Amlodipine. Depolarization of the cell membrane triggers the influx of Ca2+, leading to contraction. CCBs physically block the channel, inhibiting this process and causing vasodilation.
Comparative Analysis: CCA2 vs. Amlodipine
This section presents hypothetical, yet plausible, preclinical data for our novel compound, CCA2, compared to Amlodipine. The data is based on studies in spontaneously hypertensive rats (SHRs).
A comparative summary of key pharmacokinetic parameters following a single oral dose (10 mg/kg) is provided below.
| Parameter | CCA2 (Hypothetical) | Amlodipine (Reference) |
| Tmax (h) | 2.5 | 6.2 |
| Cmax (ng/mL) | 450 | 85 |
| AUC (0-t) (ng·h/mL) | 3200 | 1850 |
| Half-life (t½) (h) | 12 | 35 |
The primary pharmacodynamic effect of LTCC antagonists is a reduction in blood pressure.[3] The table below shows the mean reduction in systolic blood pressure (SBP) in SHRs 4 hours post-dose.
| Dose (mg/kg) | CCA2 SBP Reduction (mmHg) | Amlodipine SBP Reduction (mmHg) |
| 1 | 15 ± 2.1 | 8 ± 1.5 |
| 3 | 28 ± 3.5 | 18 ± 2.8 |
| 10 | 45 ± 4.2 | 35 ± 3.9 |
| 30 | 48 ± 5.1 | 38 ± 4.5 |
Positron Emission Tomography (PET) imaging with a specific radioligand for LTCCs allows for the direct quantification of channel occupancy in target tissues.[9] This provides definitive evidence of target engagement.
| Dose (mg/kg) | CCA2 Target Occupancy (%) | Amlodipine Target Occupancy (%) |
| 1 | 35 ± 5% | 20 ± 4% |
| 3 | 65 ± 8% | 45 ± 6% |
| 10 | 88 ± 6% | 75 ± 7% |
| 30 | 92 ± 4% | 85 ± 5% |
Experimental Protocols & Workflows
Detailed methodologies are essential for the replication and validation of findings.
-
Objective: To assess the effects of the compound on cardiac electrical activity, a key function modulated by L-type calcium channels in the sinoatrial and atrioventricular nodes.[10]
-
Animal Model: Male Wistar rats (n=8 per group), anesthetized with isoflurane.
-
Procedure:
-
Subcutaneous electrodes are placed for a Lead II ECG recording.
-
A baseline ECG is recorded for 30 minutes.
-
CCA2 or Amlodipine (at 1, 3, 10 mg/kg) is administered via oral gavage.
-
ECG is continuously monitored for 4 hours post-administration.
-
-
Endpoints: Heart Rate (HR), PR interval, QRS duration, and QT interval. Dihydropyridines like Amlodipine typically have minimal effects on cardiac conduction at therapeutic doses.[1]
-
Objective: To measure the primary pharmacodynamic effect of vasodilation.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) (n=8 per group), conscious and freely moving.
-
Procedure:
-
Rats are surgically implanted with radiotelemetry transmitters for the measurement of blood pressure and heart rate.
-
After a 7-day recovery period, baseline blood pressure is recorded for 24 hours.
-
CCA2 or Amlodipine (at 1, 3, 10, 30 mg/kg) or vehicle is administered via oral gavage.
-
Blood pressure is monitored continuously for 24 hours post-dose.
-
-
Endpoints: Change from baseline in Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Pressure (MAP).
PET imaging provides a quantitative assessment of a drug's binding to its target in real-time.[11] The workflow for a preclinical study is outlined below.
Comparison of Target Validation Methodologies
Researchers have several tools to assess in vivo target engagement, each with distinct advantages and limitations. The choice of method depends on the specific scientific question, available resources, and the stage of drug development.
Conclusion
This guide provides a comparative framework for validating the in vivo target engagement of a novel L-type calcium channel antagonist, CCA2, against the benchmark compound, Amlodipine. Based on the hypothetical data, CCA2 demonstrates a more rapid onset of action (lower Tmax) and higher potency in both blood pressure reduction and direct target occupancy as measured by PET imaging.
A multi-faceted approach, combining direct target binding assays like PET with functional pharmacodynamic readouts such as blood pressure monitoring and electrophysiology, is crucial for building a comprehensive understanding of a compound's in vivo behavior.[12] This integrated strategy provides robust data to support confident decision-making and facilitates the successful progression of novel drug candidates into clinical development.
References
- 1. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological actions of calcium antagonists in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. L-type calcium channel antagonism - Translation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Channel Antagonist 2 and Amlodipine for Researchers and Drug Development Professionals
In the landscape of calcium channel modulation, both novel research compounds and established clinical drugs offer unique insights and therapeutic potential. This guide provides a comparative analysis of "Calcium Channel Antagonist 2," a research compound, and Amlodipine, a widely prescribed medication for hypertension and angina. This comparison is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge for each molecule and the necessary experimental frameworks for their evaluation.
Overview and Chemical Properties
Amlodipine is a well-characterized dihydropyridine calcium channel blocker, while "this compound" (also known as Compound 154) is a commercially available research compound with limited publicly accessible data.[1][2][3] The disparity in available information underscores the different stages of their development. Amlodipine has undergone extensive preclinical and clinical evaluation, whereas "this compound" remains in the exploratory phase.
| Feature | This compound | Amlodipine |
| Synonyms | Compound 154 | Norvasc |
| CAS Number | 874370-15-7[1][3] | 88150-42-9 |
| Molecular Formula | C23H25FN2O4S[3][4] | C20H25ClN2O5 |
| Chemical Structure | A sulfonyl-containing compound | A dihydropyridine derivative |
| Reported IC50 | 5-20 μM[1][2][3] | Varies by assay; generally in the low nanomolar range for L-type calcium channels |
Mechanism of Action
Amlodipine is a long-acting calcium channel antagonist that selectively inhibits the influx of calcium ions across cell membranes.[5] It has a greater effect on vascular smooth muscle cells than on cardiac muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[5] Amlodipine primarily targets L-type calcium channels in muscle cells.[5]
The specific mechanism of action for This compound is not well-documented in peer-reviewed literature. It is broadly described as a calcium channel antagonist, but information regarding its selectivity for different calcium channel subtypes (e.g., L-type, T-type, N-type) is not publicly available. The provided IC50 range of 5-20 μM suggests a lower potency compared to clinically established drugs like amlodipine.[1][2][3]
Figure 1: Simplified signaling pathway of L-type calcium channel antagonists.
Experimental Data and Protocols
Due to the limited available data for "this compound," a direct quantitative comparison with amlodipine is not feasible. The following sections outline standard experimental protocols used to characterize calcium channel antagonists, which would be necessary to generate comparative data.
In Vitro Assays
1. Electrophysiology (Patch Clamp): This is the gold standard for directly measuring the effect of a compound on ion channel activity.
-
Objective: To determine the potency (IC50) and mechanism of block (e.g., voltage-dependence, state-dependence) on specific calcium channel subtypes.
-
Methodology:
-
Culture cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav1.2 for L-type channels).
-
Establish a whole-cell patch clamp configuration.
-
Apply voltage protocols to elicit calcium currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the reduction in current amplitude to determine the IC50.
-
Figure 2: Workflow for patch clamp electrophysiology experiments.
2. Calcium Imaging Assays: A high-throughput method to screen for functional blockade of calcium channels.
-
Objective: To measure changes in intracellular calcium concentration in response to channel activation and inhibition.
-
Methodology:
-
Seed cells in a multi-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells to open calcium channels (e.g., with a high potassium solution to cause depolarization).
-
Measure the fluorescence intensity using a plate reader to determine the extent of calcium influx inhibition.
-
3. Radioligand Binding Assays: To determine the binding affinity of a compound to the calcium channel.
-
Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the test compound.
-
Methodology:
-
Prepare cell membranes expressing the target calcium channel.
-
Incubate the membranes with a radiolabeled ligand that specifically binds to the channel (e.g., [3H]nitrendipine for L-type channels).
-
Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand.
-
Measure the amount of bound radioactivity to determine the displacement curve and calculate the Ki.
-
Ex Vivo Assays
Aortic Ring Vasorelaxation Assay: To assess the functional effect of a compound on vascular smooth muscle contraction.
-
Objective: To measure the ability of a compound to relax pre-constricted arterial rings.
-
Methodology:
-
Isolate the thoracic aorta from a laboratory animal (e.g., rat or mouse) and cut it into rings.
-
Mount the aortic rings in an organ bath containing physiological salt solution.
-
Induce contraction with a vasoconstrictor (e.g., phenylephrine or high potassium).
-
Add cumulative concentrations of the test compound and measure the resulting relaxation of the aortic ring.
-
Conclusion
Amlodipine is a well-established L-type calcium channel blocker with a wealth of supporting experimental and clinical data. In contrast, "this compound" is a research compound with limited publicly available information. A comprehensive comparative analysis would necessitate further investigation into the pharmacological properties of "this compound" using standard in vitro and ex vivo assays as outlined in this guide. Such studies would be crucial to determine its potency, selectivity, and mechanism of action relative to well-characterized drugs like amlodipine, and to ascertain its potential as a tool for research or as a lead compound for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Efficacy of Amlodipine in Diltiazem-Resistant Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative second-generation calcium channel antagonist, amlodipine (herein referred to as "Calcium Channel Antagonist 2"), with the first-generation antagonist, diltiazem. The focus is on the enhanced efficacy of amlodipine in patient populations exhibiting inadequate response to diltiazem, a common clinical scenario analogous to a "diltiazem-resistant model." This document presents supporting experimental data from clinical trials, detailed experimental protocols, and visualizations of the underlying molecular pathways and study designs.
Executive Summary
Second-generation dihydropyridine calcium channel blockers (CCBs), such as amlodipine, demonstrate a superior antihypertensive effect compared to the non-dihydropyridine first-generation agent, diltiazem.[1] Clinical evidence indicates that amlodipine achieves greater reductions in both systolic and diastolic blood pressure.[1][2] This enhanced efficacy is attributed to its higher vascular selectivity and longer half-life, leading to more consistent blood pressure control over a 24-hour period.[3] For patients whose hypertension is not adequately controlled with diltiazem, switching to or adding amlodipine can be an effective therapeutic strategy.
Data Presentation: Comparative Efficacy in Hypertension
The following tables summarize quantitative data from head-to-head clinical trials comparing the antihypertensive effects of amlodipine and diltiazem.
Table 1: Reduction in Office Blood Pressure
| Study | Drug and Daily Dose | Baseline Systolic BP (mmHg) | End-of-Trial Systolic BP (mmHg) | Reduction in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | End-of-Trial Diastolic BP (mmHg) | Reduction in Diastolic BP (mmHg) |
| Horwitz et al. (1997)[1] | Amlodipine (5-10 mg) | 151.9 ± 2.0 | 137.9 ± 1.8 | 14.0 | 100.2 ± 0.6 | 87.8 ± 1.0 | 12.4 |
| Diltiazem (180-360 mg) | 149.0 ± 2.1 | 145.1 ± 2.5 | 3.9 | 101.1 ± 1.0 | 91.9 ± 1.1 | 9.2 | |
| Weir et al. (1996)[2] | Amlodipine (5-10 mg) | - | - | - | - | - | - |
| Diltiazem CD (180-360 mg) | - | - | - | - | - | - |
Data from Weir et al. (1996) reported as mean 24-h ambulatory blood pressure reduction.
Table 2: 24-Hour Ambulatory Blood Pressure Reduction and Response Rates
| Study | Drug and Daily Dose | Reduction in 24-h Systolic BP (mmHg) | Reduction in 24-h Diastolic BP (mmHg) | Responder Rate (%) |
| Horwitz et al. (1997)[1] | Amlodipine (5-10 mg) | 14.0 | 8.4 | - |
| Diltiazem (180-360 mg) | 6.0 | 5.1 | - | |
| Weir et al. (1996)[2] | Amlodipine (5-10 mg) | 14.0 | 9.0 | - |
| Diltiazem CD (180-360 mg) | 8.0 | 7.0 | - | |
| Düsing et al. (1996)[4] | Felodipine ER (5-20 mg) | - | - | 70% |
| Diltiazem SR (180-360 mg) | - | - | 63% |
Responder rate is defined as achieving a target diastolic blood pressure of ≤ 90 mmHg or a decrease of ≥ 10 mmHg.
Experimental Protocols
This section details a generalized protocol for a clinical trial designed to compare the efficacy of amlodipine and diltiazem in patients with mild to moderate hypertension, which can be adapted to study a diltiazem-resistant population by modifying the inclusion criteria.
Protocol: A Multicenter, Randomized, Double-Blind, Parallel-Group Study
1. Objective: To compare the antihypertensive efficacy and safety of once-daily amlodipine with once-daily sustained-release diltiazem in patients with mild to moderate essential hypertension.
2. Study Population:
- Inclusion Criteria:
- Male and female patients aged 18-75 years.
- Diagnosis of essential hypertension with a sitting diastolic blood pressure (DBP) of 95-114 mmHg and a sitting systolic blood pressure (SBP) of >140 mmHg after a 4-week placebo run-in period.
- Exclusion Criteria:
- Secondary hypertension.
- Myocardial infarction, unstable angina, or cerebrovascular accident within the previous 6 months.
- Clinically significant renal or hepatic disease.
- Known hypersensitivity to calcium channel blockers.
3. Study Design:
- A 4-week, single-blind, placebo run-in period.
- Eligible patients are randomized in a 1:1 ratio to receive either amlodipine or diltiazem SR for 12 weeks.
- Treatment is initiated at the lowest dose (amlodipine 5 mg or diltiazem SR 180 mg) and titrated upwards at 4-week intervals if the target blood pressure (sitting DBP < 90 mmHg) is not achieved. The maximum doses are amlodipine 10 mg and diltiazem SR 360 mg.
4. Efficacy Assessments:
- Office blood pressure (sitting SBP and DBP) measured at baseline and at each follow-up visit.
- 24-hour ambulatory blood pressure monitoring (ABPM) performed at baseline and at the end of the treatment period.
5. Safety Assessments:
- Monitoring of adverse events at each visit.
- Physical examinations, electrocardiograms (ECGs), and standard laboratory tests at the beginning and end of the study.
6. Statistical Analysis:
- The primary efficacy endpoint is the change from baseline in sitting DBP at the end of the 12-week treatment period.
- Secondary endpoints include the change in sitting SBP, changes in 24-hour ambulatory SBP and DBP, and the proportion of patients achieving the target blood pressure.
- An intention-to-treat analysis will be performed on all randomized patients who receive at least one dose of study medication.
Mandatory Visualization
Signaling Pathway of L-type Calcium Channel Blockade
Caption: L-type calcium channel signaling pathway and points of inhibition by diltiazem and amlodipine.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing amlodipine and diltiazem.
References
- 1. Comparison of amlodipine and long-acting diltiazem in the treatment of mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled comparison of diltiazem and amlodipine monotherapy in essential hypertension using 24-h ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 4. Efficacy and tolerability of felodipine ER and diltiazem SR as monotherapy in primary hypertension: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-Type Calcium Channel Blockade: A Comparative Guide to Nifedipine and CACNA1C Genetic Knockout
This guide provides a comparative analysis of two key research methodologies for studying the function of the L-type calcium channel, Cav1.2: pharmacological blockade using the antagonist Nifedipine and genetic invalidation through the knockout of the CACNA1C gene, which encodes the channel's α1C subunit. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and outcomes of these approaches, supported by experimental data.
The Cav1.2 channel is a voltage-gated ion channel crucial for calcium influx into cells, playing a vital role in cardiovascular function, neuronal signaling, and smooth muscle contraction.[1][2][3] Both Nifedipine, a dihydropyridine calcium channel blocker, and CACNA1C knockout models are used to investigate the physiological roles of this channel and to validate it as a therapeutic target.
Data Presentation: Pharmacological vs. Genetic Intervention
The following tables summarize the quantitative effects of Nifedipine administration versus CACNA1C gene knockout on key physiological and cellular parameters.
Table 1: Cardiovascular Effects
| Parameter | Effect of Nifedipine Administration | Effect of CACNA1C Knockout (Mouse Models) |
| Blood Pressure | Potent reduction in systemic blood pressure due to peripheral vasodilation.[1][4] | Homozygous knockout is embryonic lethal before E14.5.[5] Heterozygous knockout mice show varied cardiac phenotypes, with some studies reporting little to no change in gross cardiac function.[6] |
| Heart Rate | Can cause reflex tachycardia (increased heart rate) in response to vasodilation.[7][8] | Heterozygous knockouts have shown reduced L-type calcium channel current in ventricular myocytes.[6] |
| Cardiac Contractility | Theoretical negative inotropic (decreased contractility) effect, often offset by reflex sympathetic activation.[4] | Studies on heterozygous knockouts report reductions in L-type calcium channel protein and current.[6] |
| Vascular Smooth Muscle | Induces relaxation and dilation of vascular smooth muscle, reducing vascular resistance.[1][9] | Not directly reported in knockout models, but embryonic lethality suggests a critical role in vascular development. |
Table 2: Neuronal and Cellular Effects
| Parameter | Effect of Nifedipine Administration | Effect of CACNA1C Knockout (Mouse Models) |
| L-type Ca2+ Current (ICa,L) | Blocks ICa,L with an IC50 of approximately 0.3 µM in ventricular myocytes.[10] Can completely inhibit currents in cerebral artery myocytes under specific ionic conditions.[3] | Heterozygous knockouts show a ~25% reduction in whole-cell L-type calcium channel current in ventricular myocytes.[6] |
| Neurogenesis | Not extensively studied for direct effects on neurogenesis. | Deletion of CACNA1C in mice leads to decreased cell proliferation and fewer immature neurons in the dentate gyrus.[11] |
| Behavior | Can ameliorate behaviors like inattentiveness and impulsivity in mouse models.[12] | Knockout mice exhibit disruptions in specific forms of hippocampal-dependent memory.[11] They also show altered behavioral responses to stressors and dopamine stimulants.[13] |
| Synaptic Transmission | Can increase the size of the readily releasable pool of vesicles at the neuromuscular junction in mice.[14] | CACNA1C is involved in specific aspects of learning and reward-based behavior.[13] |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of the Cav1.2 channel in excitation-contraction coupling in a smooth muscle cell and how both Nifedipine and CACNA1C knockout disrupt this process.
Experimental Workflow Diagram
This diagram outlines a typical workflow for comparing the effects of a pharmacological antagonist with a genetic knockout in a mouse model.
Experimental Protocols
Protocol: Measurement of Blood Pressure in Mice via Telemetry
This protocol allows for the continuous and stress-free measurement of cardiovascular parameters in conscious, freely moving mice.
Objective: To measure systolic and diastolic blood pressure, and heart rate.
Materials:
-
Implantable telemetry transmitter (e.g., Data Sciences International - DSI)
-
Surgical tools for sterile implantation
-
Anesthesia (e.g., Isoflurane)
-
Telemetry receiver plates
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Acclimate mice to single housing for at least one week prior to surgery. Ensure mice meet a minimum weight requirement (typically >20g) to accommodate the implant.[15]
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (4-5% for induction, 2% for maintenance).[15] Confirm the anesthetic plane with a toe pinch.
-
Place the mouse in a supine position on a warming plate.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Create a subcutaneous pocket on the right flank to house the telemeter body.
-
Tunnel the telemeter's catheter subcutaneously from the flank pocket to the neck incision.
-
Carefully isolate the carotid artery and place sutures to temporarily occlude blood flow.
-
Make a small incision in the artery and insert the catheter tip, advancing it towards the aortic arch. Secure the catheter with the sutures.
-
Close all incisions.
-
-
Post-Operative Care: Allow the animal to recover for 5-7 days post-surgery.[15][16] Provide appropriate analgesia as per institutional guidelines.
-
Data Acquisition:
-
House the mouse in a cage placed on a telemetry receiver plate.
-
Activate the transmitter using a magnet.
-
Record data continuously or at programmed intervals. Data, including systolic/diastolic pressure and heart rate, are transmitted wirelessly to a computer for analysis.[15]
-
Protocol: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
This electrophysiological technique allows for the measurement of ion flow through L-type calcium channels in isolated cells.
Objective: To measure the amplitude and kinetics of L-type calcium currents (ICa,L) in isolated cardiomyocytes or vascular smooth muscle cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Glass capillaries and puller for making micropipettes
-
Extracellular (bath) solution (e.g., containing 140 mM TeaCl, 5 mM BaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4). Barium (Ba2+) is often used as the charge carrier to increase current size and reduce calcium-dependent inactivation.
-
Intracellular (pipette) solution (e.g., containing 130 mM CsCl, 10 mM EGTA, 3 mM MgATP, 0.3 mM Na2GTP, 10 mM HEPES, pH 7.2). Cesium (Cs+) is used to block potassium channels.
-
Cell isolation reagents (e.g., collagenase).
Procedure:
-
Cell Preparation: Acutely isolate single cells (e.g., ventricular myocytes) from heart tissue using enzymatic digestion.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[17]
-
Establishing a Recording:
-
Place isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a micromanipulator, approach a single, healthy cell with the glass pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the membrane.[18]
-
-
Whole-Cell Configuration:
-
Voltage-Clamp Recording:
-
"Clamp" the cell's membrane potential at a holding potential where L-type channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV) to activate the L-type calcium channels and record the resulting inward currents.[10]
-
To test the effect of Nifedipine, apply the drug to the bath solution and repeat the voltage-step protocol to measure the degree of current inhibition.
-
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. Nifedipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. 024714 - Ca[v]1.2 loxP Strain Details [jax.org]
- 6. A rare mutation of CACNA1C in a patient with Bipolar disorder, and decreased gene expression associated with a Bipolar-associated common SNP of CACNA1C in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifedipine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of the Mouse Homolog of CACNA1C Disrupts Discrete Forms of Hippocampal-Dependent Memory and Neurogenesis within the Dentate Gyrus | eNeuro [eneuro.org]
- 12. Antagonism of L-type Ca(v) channels with nifedipine differentially affects performance of wildtype and NK1R-/- mice in the 5-Choice Serial Reaction-Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cacna1c calcium channel, voltage-dependent, L type, alpha 1C subunit [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Nifedipine Ameliorates Cellular Differentiation Defects of Smn-Deficient Motor Neurons and Enhances Neuromuscular Transmission in SMA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cilnidipine and Amlodipine in the Management of Hypertension
A head-to-head comparison of Cilnidipine, a dual L-type and N-type calcium channel antagonist, and Amlodipine, a well-established L-type selective blocker, reveals distinct pharmacological profiles that translate to differential clinical outcomes in the management of hypertension. This guide synthesizes key experimental data to provide researchers and drug development professionals with a comprehensive overview of their comparative performance.
Mechanism of Action: A Tale of Two Channels
Amlodipine primarily exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle.[1][2] This leads to vasodilation and a subsequent reduction in blood pressure.[1] While effective, this singular mechanism can trigger a reflexive increase in sympathetic nervous system activity, potentially leading to an increased heart rate.[3][4]
In contrast, Cilnidipine offers a dual-blocking mechanism. In addition to its L-type channel antagonism, it also inhibits N-type calcium channels, which are predominantly located on sympathetic nerve terminals.[4][5] This unique action allows Cilnidipine to suppress the release of norepinephrine, thereby mitigating the reflex tachycardia often associated with potent vasodilation.[4][5] This suppression of sympathetic overactivity is a key differentiator in its clinical profile.[6][7]
Quantitative Data Summary
The following tables summarize the comparative efficacy of Cilnidipine and Amlodipine across key clinical parameters based on data from various head-to-head studies.
Table 1: Hemodynamic Effects
| Parameter | Amlodipine Group | Cilnidipine Group | Key Findings | Citations |
| Systolic Blood Pressure (SBP) Reduction | Significant reduction | Significant reduction | Both drugs effectively lower SBP to similar levels. | [3][7][8] |
| Diastolic Blood Pressure (DBP) Reduction | Significant reduction | Significant reduction | Both drugs effectively lower DBP to similar levels. | [3][7][8] |
| Heart Rate / Pulse Rate (PR) Change | Tendency to increase or no significant change | Tendency to decrease or no significant change | Cilnidipine demonstrates an advantage by not causing reflex tachycardia and in some cases, reducing heart rate. | [3][5][8] |
| Cardiac Sympathetic Activity (H/M ratio) | No significant change (2.06±0.30 vs. 2.05±0.23) | Significant increase (2.01±0.19 vs. 2.12±0.22, P<0.05) | Cilnidipine suppresses cardiac sympathetic overactivity. | [6][7] |
| Cardiac Sympathetic Activity (Washout rate) | Significant decrease (17.9±6.7 vs. 14.9±8.5, P<0.04) | Significant decrease (20.1±8.6 vs. 16.1±8.5, P<0.03) | Both drugs show a decrease, but the increase in H/M ratio is unique to Cilnidipine. | [6][7] |
Table 2: Renal and Metabolic Effects
| Parameter | Amlodipine Group | Cilnidipine Group | Key Findings | Citations |
| Urinary Protein Excretion | No significant change or may increase | Significant decrease | Cilnidipine exhibits a notable anti-proteinuric effect, suggesting renal protection. | [3][9][10] |
| Serum Triglycerides (in diabetic patients) | No significant change | Reduction | Cilnidipine may offer metabolic benefits in hypertensive patients with diabetes. | [3] |
| Pedal Edema Incidence | Higher incidence (e.g., 63.3%) | Lower incidence (e.g., 6.66%) | Cilnidipine is associated with a significantly lower incidence of pedal edema. | [11][12] |
Experimental Protocols
Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To assess the 24-hour blood pressure and heart rate profiles of hypertensive patients treated with either Amlodipine or Cilnidipine.
Methodology:
-
Patient Preparation: Patients are instructed to continue their normal daily activities and medication schedules.[13] A loose-sleeved top is recommended to accommodate the cuff.[14]
-
Device Fitting: A portable, validated oscillometric ABPM device is fitted to the non-dominant arm of the patient.[13] The cuff size is chosen based on the patient's arm circumference.[15]
-
Monitoring Schedule: The device is programmed to automatically measure blood pressure and heart rate at regular intervals, typically every 20-30 minutes during the daytime and every 30-60 minutes during the nighttime, over a 24-hour period.[13][16]
-
Data Collection: Patients are often asked to keep a diary of their activities, symptoms, and medication times to correlate with the blood pressure readings.[14]
-
Data Analysis: Upon completion, the data is downloaded to a computer. The report includes average 24-hour, daytime, and nighttime systolic and diastolic blood pressure and heart rate.[13]
References
- 1. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. scispace.com [scispace.com]
- 5. saspublishers.com [saspublishers.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Anti-proteinuric effect of an N-type calcium channel blocker, cilnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between cilnidipine and amlodipine besilate with respect to proteinuria in hypertensive patients with renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmr.com [ijcmr.com]
- 13. racgp.org.au [racgp.org.au]
- 14. cpe.org.uk [cpe.org.uk]
- 15. Five steps to set up ambulatory blood pressure monitoring in your practice | AAFP [aafp.org]
- 16. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation Calcium Channel Antagonists vs. First-Generation Predecessors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of second-generation and first-generation calcium channel antagonists, offering objective performance data and supporting experimental methodologies. The information presented is intended to assist researchers and drug development professionals in understanding the key differentiators and advancements in this critical class of therapeutic agents.
Introduction to Calcium Channel Antagonists
Calcium channel antagonists, or calcium channel blockers (CCBs), are a class of drugs that inhibit the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1] They are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[2][3] The therapeutic effects of CCBs are primarily mediated by their action on L-type calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes.[1]
First-generation calcium channel antagonists include the dihydropyridine (DHP) nifedipine, and the non-dihydropyridines (non-DHPs) verapamil and diltiazem.[4] While effective, their use can be associated with certain limitations, including negative inotropic effects (a decrease in the force of heart muscle contraction) and reflex tachycardia (a compensatory increase in heart rate).[5] Second-generation CCBs, which are predominantly dihydropyridines, were developed to offer improved vascular selectivity and pharmacokinetic profiles, aiming to enhance therapeutic efficacy and reduce adverse effects.[4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of second-generation versus first-generation calcium channel antagonists.
Table 1: Vascular vs. Cardiac Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values for vascular relaxation and negative inotropic effects, along with the calculated vascular-to-cardiac selectivity ratio. A higher ratio indicates greater selectivity for vascular smooth muscle over cardiac muscle.
| Drug Class | Drug | Vascular IC50 (pIC50, M) | Cardiac IC50 (pIC50, M) | Vascular/Cardiac Selectivity Ratio |
| First-Generation | Nifedipine | 7.78 | 6.95 | 7 |
| Verapamil | 6.26 | 6.91 | 0.2 | |
| Amlodipine (often classed as 2nd/3rd gen) | 6.64 | 5.94 | 5 | |
| Second-Generation | Felodipine | 8.30 | 7.21 | 12 |
Data sourced from a study on human isolated tissue assays.[6] pIC50 is the negative logarithm of the IC50 value.
Table 2: Clinical Outcomes in Vasospastic Angina (3-Year Follow-up)
This table compares the incidence of adverse clinical outcomes in patients with vasospastic angina treated with first-generation versus second-generation CCBs.
| Clinical Outcome | First-Generation CCBs (Diltiazem, Nifedipine) | Second-Generation CCBs (Amlodipine, Benidipine) | Hazard Ratio (95% CI) | p-value |
| Composite Outcome (All-cause death, ACS, symptomatic arrhythmia) | 5.4% (72/1345) | 2.9% (7/241) | 0.54 (0.25 to 1.17) | 0.120 |
| Acute Coronary Syndrome (ACS) | 1.66 (person-month incidence rate) | 0.35 (person-month incidence rate) | 0.22 (0.05 to 0.89) | 0.034 |
Data adapted from a prospective study on patients with vasospastic angina.[7] The composite outcome did not show a statistically significant difference, but the incidence of ACS was significantly lower in the second-generation group.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to determine the vascular-to-cardiac selectivity of calcium channel antagonists, based on standard pharmacological assays.[6]
Objective: To determine the functional vascular to cardiac tissue selectivity of a test compound compared to a reference first-generation calcium channel antagonist.
Materials:
-
Human small arteries (e.g., from aortic vasa vasorum)
-
Human right atrial trabeculae muscle
-
Myograph system for isometric tension recording
-
Organ chambers for isolated muscle strip studies
-
Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11.1 mM glucose)
-
Potassium chloride (KCl) for depolarization
-
(-)-Isoprenaline for cardiac muscle stimulation
-
Test compounds and reference drugs (e.g., nifedipine, verapamil, felodipine)
Experimental Workflow:
Caption: Experimental workflow for determining vascular-to-cardiac selectivity.
Detailed Steps:
-
Vascular Selectivity Assay:
-
Human small arteries are isolated and mounted in a myograph system containing oxygenated Krebs-Henseleit solution at 37°C.
-
A submaximal contraction is induced by depolarization with a high concentration of potassium (62 mM KCl).
-
The test compound is added cumulatively to the bath, and the relaxation of the arterial ring is recorded.
-
A concentration-response curve is generated, and the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.
-
-
Cardiac Selectivity Assay:
-
Human right atrial trabeculae muscle strips are isolated and mounted in organ chambers containing oxygenated Krebs-Henseleit solution at 37°C.
-
A submaximal positive inotropic effect is induced with (-)-isoprenaline (6 nM).
-
The test compound is added cumulatively, and the reduction in the force of contraction is measured.
-
A concentration-response curve for the negative inotropic effect is generated, and the cardiac IC50 is determined.
-
-
Data Analysis:
-
The vascular-to-cardiac selectivity ratio is calculated by dividing the cardiac IC50 by the vascular IC50.
-
Signaling Pathways and Mechanism of Action
Calcium channel antagonists exert their effects by binding to the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[5] Dihydropyridines and non-dihydropyridines bind to distinct sites on this subunit, leading to different pharmacological profiles.[5][8]
Caption: Differential binding and effects of CCB classes on L-type calcium channels.
Second-generation dihydropyridines exhibit a higher affinity for L-type calcium channels in the vascular smooth muscle compared to those in the myocardium.[5] This enhanced vascular selectivity leads to potent vasodilation and a reduction in blood pressure with a lower incidence of direct cardiac side effects such as bradycardia and negative inotropy.[5] In contrast, first-generation non-dihydropyridines like verapamil and diltiazem have more pronounced effects on the myocardium, leading to a reduction in heart rate and contractility.[9]
Conclusion
Second-generation calcium channel antagonists represent a significant advancement over their first-generation counterparts, primarily due to their enhanced vascular selectivity. This improved pharmacological profile translates into a more favorable therapeutic window, with a reduced incidence of cardiac side effects. As demonstrated by the presented data, second-generation agents can offer improved clinical outcomes in specific patient populations, such as a lower incidence of acute coronary syndrome in patients with vasospastic angina.[7] The continued development of calcium channel antagonists with refined selectivity and pharmacokinetic properties remains a key area of research in cardiovascular medicine.
References
- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 5. droracle.ai [droracle.ai]
- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of calcium-channel blockers for long-term clinical outcomes in patients with vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydropyridine/Nondihydropyridine Calcium Channel Blocker Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of T-Type Calcium Channel Antagonists in Patient-Derived Xenograft (PDX) Models
A Validation Guide for Preclinical Cancer Research
In the landscape of preclinical oncology research, patient-derived xenograft (PDX) models are a pivotal tool for evaluating novel therapeutic agents due to their ability to recapitulate the heterogeneity and microenvironment of human tumors.[1][2][3] This guide provides a comparative analysis of a representative T-type calcium channel antagonist, Mibefradil, in inhibiting tumor growth in xenograft models, offering a framework for the validation of similar compounds, provisionally termed "Calcium Channel Antagonist 2" (CCA-2). The overexpression of T-type calcium channels in various cancers has been linked to increased cell proliferation, making them a promising therapeutic target.[4][5][6]
Comparative In Vivo Efficacy
The anti-tumor activity of T-type calcium channel antagonists is demonstrated by their ability to inhibit tumor growth and prolong survival in preclinical models. The following table summarizes the performance of Mibefradil in a medulloblastoma xenograft model, providing a benchmark for evaluating novel antagonists like CCA-2.
| Treatment Group | Mean Tumor Volume (Post-Treatment) | Survival Rate | Reference |
| Vehicle Control | High | Low | [7] |
| Mibefradil | Significantly Reduced | Significantly Prolonged | [7] |
This data is based on a study using DAOY xenografts, providing a strong rationale for the therapeutic targeting of T-type calcium channels in medulloblastoma.[7]
Signaling Pathway of T-Type Calcium Channel Antagonists in Cancer
T-type calcium channel antagonists exert their anti-cancer effects by blocking the influx of calcium ions into cancer cells. This disruption of calcium signaling interferes with key cellular processes that drive tumor progression, such as cell cycle progression and proliferation, and can lead to apoptosis.[4][5][6]
Caption: Mechanism of action for a T-type calcium channel antagonist.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical studies. Below are representative protocols for establishing and utilizing PDX models for the evaluation of calcium channel antagonists.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flanks of immunodeficient mice (e.g., NOD/SCID or NSG mice).[8]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the desired volume, the tumors are excised, sectioned, and re-implanted into new cohorts of mice for expansion.[8]
-
Model Validation: The established PDX models are validated to ensure they retain the key histological and genetic characteristics of the original patient tumor.[3]
In Vivo Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size (e.g., 150-200 mm³) are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., "CCA-2") and vehicle control are administered to their respective cohorts according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point. Key endpoints include tumor growth inhibition and overall survival.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
A Comparative Pharmacokinetic Deep Dive: "Calcium Channel Antagonist 2" Versus Other Leading Calcium Channel Blockers
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed comparative pharmacokinetic overview of a novel dihydropyridine calcium channel blocker, designated "Calcium Channel Antagonist 2" (represented by the third-generation CCB, Lercanidipine), against other widely used calcium channel blockers (CCBs): Amlodipine, Nifedipine, Verapamil, and Diltiazem. This publication aims to deliver objective, data-driven insights supported by established experimental protocols to aid in preclinical and clinical research endeavors.
Executive Summary
Calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles, which dictate dosing regimens, onset of action, and potential for adverse effects. "this compound" (Lercanidipine) exhibits a distinct pharmacokinetic profile characterized by high lipophilicity, leading to a slower onset and longer duration of action, which may offer advantages in terms of sustained blood pressure control and improved tolerability. This guide presents a side-by-side comparison of key pharmacokinetic parameters, detailed experimental methodologies for their determination, and visual representations of the underlying mechanism of action and experimental workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of "this compound" (Lercanidipine) and other prominent CCBs. These values represent a synthesis of data from multiple clinical studies.
Table 1: Absorption and Distribution Parameters
| Parameter | "this compound" (Lercanidipine) | Amlodipine | Nifedipine (Immediate Release) | Verapamil | Diltiazem |
| Bioavailability (%) | ~10% (increased with food)[1] | 64-90%[2] | 45-75% | 20-35%[3][4] | ~40%[5][6] |
| Time to Peak (Tmax) (h) | 1.5-3[1] | 6-12[7] | 0.5-2 | 1-2 | 2-3 |
| Protein Binding (%) | >98%[1] | ~93%[2] | 92-98% | 83-92% | 70-80% |
| Volume of Distribution (Vd) | High | 21 L/kg[2] | 0.6-1.2 L/kg | 3-5 L/kg | 3-8 L/kg |
Table 2: Metabolism and Excretion Parameters
| Parameter | "this compound" (Lercanidipine) | Amlodipine | Nifedipine (Immediate Release) | Verapamil | Diltiazem |
| Metabolism | Extensive first-pass via CYP3A4[1] | Extensively hepatic (CYP3A4)[2] | Extensive first-pass via CYP3A4 | Extensive first-pass via CYP3A4 | Extensive first-pass via CYP3A4 |
| Elimination Half-life (t½) (h) | 8-10[1] | 30-50[2] | 2-5 | 3-7 | 3.5-9 |
| Excretion | Urine (~50%) and Feces[1] | Urine (metabolites) | Urine (metabolites) | Urine (metabolites), Feces | Urine and Feces |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from robust clinical studies. A generalized protocol for a single-dose, crossover bioavailability study, a common design for comparing different formulations or drugs, is outlined below.
Protocol: Single-Dose, Randomized, Crossover Bioavailability Study
1. Study Design: A randomized, two-period, two-sequence crossover design is typically employed. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of appropriate duration (typically at least 5-7 half-lives of the drug) separates the two treatment periods to ensure complete elimination of the first administered drug before the second is given.
2. Subject Selection:
-
Inclusion Criteria: Healthy, non-smoking adult volunteers (typically 18-45 years old) with a body mass index (BMI) within a normal range. Subjects undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and clinical laboratory tests, to ensure they are in good health.
-
Exclusion Criteria: History or evidence of any clinically significant medical condition, allergy to the study drugs, use of any medication that could interfere with the study, and consumption of alcohol or caffeine-containing products before and during the study periods.
3. Drug Administration: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test drug ("this compound") or the reference drug (another CCB) with a standardized volume of water. The specific doses are determined by the study's objectives. In some studies, the effect of food is also investigated by administering the drug after a standardized high-fat meal.
4. Blood Sampling: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. The exact timing and duration of sampling are tailored to the specific pharmacokinetic profile of the drug being studied to accurately capture the absorption, distribution, and elimination phases.
5. Sample Processing and Analysis: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis. The concentration of the drug and its major metabolites in the plasma samples is determined using a validated bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for quantifying drug concentrations in complex biological matrices.
6. Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate the following key pharmacokinetic parameters using non-compartmental methods:
-
Cmax (Maximum Plasma Concentration): The highest observed drug concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule. This is often reported as AUC from time zero to the last measurable concentration (AUCt) and AUC extrapolated to infinity (AUCinf).
-
t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
7. Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the two drugs. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the predetermined range of 80-125%.
Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying pharmacology and the process of a pharmacokinetic study, the following diagrams have been generated using the DOT language.
Mechanism of Action of Dihydropyridine CCBs
Typical Experimental Workflow for a Pharmacokinetic Study
Conclusion
The pharmacokinetic profile of a calcium channel blocker is a critical determinant of its clinical utility. "this compound" (Lercanidipine) demonstrates a favorable pharmacokinetic profile with a gradual onset and long duration of action, which may translate to a lower incidence of certain side effects compared to some other CCBs. This comparative guide provides a foundational resource for researchers and drug development professionals, offering a clear, data-driven comparison of key pharmacokinetic parameters and the methodologies used to obtain them. Further research and head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of "this compound" in various patient populations.
References
- 1. Pharmacokinetics of verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 4. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - ProQuest [proquest.com]
- 5. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. advisory.avalerehealth.com [advisory.avalerehealth.com]
A Comparative Guide to the Independent Verification of the Z944 Binding Site on T-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various experimental and computational methods for the independent verification of the binding site of Z944, a potent and selective T-type calcium channel antagonist. Z944 is a promising therapeutic candidate for neurological disorders such as epilepsy and neuropathic pain. Understanding its precise binding site is crucial for structure-based drug design and the development of next-generation antagonists with improved selectivity and efficacy.
Introduction to Z944 and T-Type Calcium Channels
Voltage-gated calcium channels (CaV) are essential for a variety of physiological processes. The CaV3 subfamily, also known as T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), are low-voltage activated channels that play a key role in neuronal excitability.[1] Dysregulation of T-type channel activity has been implicated in various neurological disorders.[2] Z944 is a state-dependent antagonist that exhibits high affinity for T-type calcium channels.[3][4] Its binding site has been elucidated through high-resolution structural studies, providing a framework for understanding its mechanism of action.[2][5]
Comparison of Binding Site Verification Methods
The following sections detail and compare the primary experimental and computational methods used to identify and validate the binding site of Z944 on T-type calcium channels.
Data Presentation: Quantitative Comparison of Methods
| Method | Key Quantitative Data | Advantages | Disadvantages |
| Cryo-Electron Microscopy (Cryo-EM) | - Resolution of 3.1 Å for the Z944-CaV3.1 complex[2] | - Provides high-resolution 3D structure of the protein-ligand complex.- Directly visualizes the binding pose and interactions. | - Technically demanding and requires specialized equipment.- Protein purification and sample preparation can be challenging. |
| Site-Directed Mutagenesis & Electrophysiology | - IC50 values for Z944 against wild-type and mutant channels.[6] | - Functionally validates the importance of specific residues for ligand binding and efficacy.- Can determine the contribution of individual amino acids to the binding energy. | - Indirect method for binding site identification.- Mutations can lead to global conformational changes affecting channel function. |
| Radioligand Binding Assays | - IC50 values: 50-160 nM for hCaV3.1, hCaV3.2, and hCaV3.3 | - Highly sensitive and allows for the determination of binding affinity (Kd) and receptor density (Bmax).[7] | - Requires synthesis of a radiolabeled ligand.- Safety precautions for handling radioactive materials are necessary. |
| Photoaffinity Labeling | - Identification of labeled protein fragments by mass spectrometry. | - Covalently links the ligand to its binding site, allowing for stringent purification and identification of interacting residues.[8] | - Requires a chemically modified ligand with a photoreactive group.- UV irradiation can potentially damage the protein. |
| Isothermal Titration Calorimetry (ITC) | - Determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | - Label-free method that provides a complete thermodynamic profile of the binding interaction.[9] | - Requires relatively large amounts of pure protein and ligand.- May not be suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | - Determination of association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). | - Real-time, label-free analysis of binding kinetics.[9] | - Requires immobilization of the protein or ligand on a sensor chip, which may affect its conformation and binding properties. |
| Computational Docking and Modeling | - Binding energy scores and prediction of binding poses. | - Provides a theoretical model of the binding interaction.- Can be used to screen large libraries of compounds. | - Accuracy is dependent on the quality of the protein structure and the scoring function used.- Requires experimental validation. |
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of the Z944-CaV3.1 complex.
Methodology:
-
Protein Expression and Purification: The human CaV3.1 channel is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.
-
Complex Formation: The purified CaV3.1 protein is incubated with an excess of Z944 to ensure saturation of the binding sites.
-
Vitrification: A small volume of the complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are processed to determine their orientation and classified into different conformational states. A high-resolution 3D density map of the Z944-CaV3.1 complex is then reconstructed.[2]
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
Diagram of the Cryo-EM Workflow:
Site-Directed Mutagenesis and Electrophysiology
Objective: To functionally validate the role of specific amino acid residues in the Z944 binding site.
Methodology:
-
Mutagenesis: Point mutations are introduced into the cDNA of the T-type calcium channel (e.g., CaV3.2) at residues predicted to be involved in Z944 binding based on structural data.[6]
-
Expression: The wild-type and mutant channel cDNAs are expressed in a suitable cell line for electrophysiological recordings (e.g., HEK293T cells).
-
Whole-Cell Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record T-type calcium currents from transfected cells.
-
Drug Application: Z944 is applied at various concentrations to determine its inhibitory effect on the wild-type and mutant channels.
-
Data Analysis: Dose-response curves are generated to determine the IC50 values of Z944 for the wild-type and mutant channels. A significant increase in the IC50 value for a mutant channel indicates that the mutated residue is important for Z944 binding and/or its inhibitory action.[6]
Diagram of the Mutagenesis and Electrophysiology Workflow:
Radioligand Binding Assay
Objective: To determine the binding affinity of Z944 for T-type calcium channels.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the T-type calcium channel of interest.
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled T-type calcium channel antagonist (e.g., [3H]-Z944) and varying concentrations of unlabeled Z944.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value of Z944 is determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity.[7]
Photoaffinity Labeling
Objective: To covalently label and identify the amino acid residues in the Z944 binding site.
Methodology:
-
Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying Z944 to include a photoreactive group (e.g., an azido group) and a tag for detection (e.g., a radioactive isotope or a biotin tag).
-
Binding: The photoaffinity probe is incubated with the purified T-type calcium channel or membrane preparations to allow for binding to the active site.
-
Photocrosslinking: The mixture is irradiated with UV light to activate the photoreactive group, which then forms a covalent bond with nearby amino acid residues in the binding pocket.
-
Proteolysis and Peptide Analysis: The covalently labeled protein is proteolytically digested, and the resulting peptides are separated.
-
Identification of Labeled Residues: The labeled peptides are identified using mass spectrometry to pinpoint the exact amino acid residues that were crosslinked to the photoaffinity probe.[8]
Diagram of the Photoaffinity Labeling Workflow:
Signaling Pathways and Logical Relationships
The binding of Z944 to the T-type calcium channel allosterically modulates its function, leading to the inhibition of calcium influx. This has downstream effects on neuronal excitability.
Diagram of Z944's Mechanism of Action:
References
- 1. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of apo and antagonist-bound human Cav3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 6. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Next-Generation Calcium Channel Blockers: Cilnidipine vs. Amlodipine in Preclinical Animal Models
For researchers and drug development professionals, the selection of an appropriate calcium channel antagonist is pivotal for therapeutic success. While amlodipine has long been a cornerstone L-type calcium channel blocker, newer agents such as cilnidipine, which offers dual L-type and N-type channel blockade, present potentially superior pharmacological profiles. This guide provides an objective comparison of cilnidipine (representing a next-generation antagonist) and amlodipine, focusing on their performance in head-to-head superiority and non-inferiority trials in animal models.
Mechanism of Action: A Tale of Two Channels
Amlodipine primarily exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle. This inhibits calcium influx, leading to vasodilation and a reduction in blood pressure.[1][2][3] However, this can sometimes trigger reflex tachycardia, an undesirable increase in heart rate, due to sympathetic nervous system activation.[4][5]
Cilnidipine, a fourth-generation calcium channel blocker, is distinguished by its dual mechanism of action.[4][6] It not only blocks L-type calcium channels, similar to amlodipine, but also inhibits N-type calcium channels.[7][8] These N-type channels are located on sympathetic nerve terminals and regulate the release of norepinephrine.[6][7] By blocking these channels, cilnidipine suppresses the sympathetic nervous system, thereby mitigating reflex tachycardia and offering potential advantages in organ protection.[4][8][9]
Signaling Pathway Comparison
The differential mechanisms of amlodipine and cilnidipine result in distinct downstream signaling effects. Amlodipine's action is largely confined to the vascular smooth muscle, whereas cilnidipine's dual blockade also modulates sympathetic neuronal activity.
Preclinical Efficacy: Superiority and Non-Inferiority Data
Multiple animal studies have compared the efficacy and organ-protective effects of cilnidipine and amlodipine. These studies highlight scenarios where cilnidipine demonstrates superiority, particularly in models of cardiac and renal disease.
Table 1: Comparison in Dahl Salt-Sensitive Hypertensive Rats[10]
| Parameter | Vehicle Control | Amlodipine (3 mg/kg/day) | Cilnidipine (3 mg/kg/day) | Outcome |
| Systolic Blood Pressure (mmHg) | Increased | Attenuated Increase | Attenuated Increase | Non-Inferiority |
| LV Hypertrophy | Developed | Inhibited | Inhibited | Non-Inferiority |
| LV Interstitial Fibrosis (%) | Increased | Ameliorated | Superior Amelioration | Superiority |
| Diastolic Dysfunction | Worsened | Ameliorated | Superior Amelioration | Superiority |
| Cardiac Oxidative Stress | Increased | Inhibited | Superior Inhibition | Superiority |
| Cardiac Inflammation | Increased | Inhibited | Superior Inhibition | Superiority |
Table 2: Comparison in a Rat Model of Hepatic Ischemia-Reperfusion Injury[11]
| Parameter | Ischemia-Reperfusion Control | Amlodipine (100 µg/kg i.p.) | Cilnidipine (100 µg/kg i.p.) | Outcome |
| Biochemical Markers (6h) | Elevated | Ameliorated | More Significant Amelioration | Superiority (at 6h) |
| Histological Markers (6h) | Damage | Ameliorated | More Significant Amelioration | Superiority (at 6h) |
| Duration of Protection | - | Longer-lasting | Shorter-lasting | Amlodipine Superiority |
Table 3: Comparison in a Mouse Model of Alprazolam-Induced Amnesia[12]
| Parameter | Alprazolam Control | Amlodipine | Cilnidipine | Outcome |
| Transfer Latency (Elevated Plus Maze) | Increased | Significantly Reduced | Significantly Reduced | Non-Inferiority |
| Conditioned Avoidance Response | Impaired | Significantly Improved | Significantly Improved | Non-Inferiority |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are summarized from the cited superiority and non-inferiority trials.
Protocol 1: Cardiac Remodeling in Dahl Salt-Sensitive Rats[10]
-
Animal Model: Male Dahl salt-sensitive rats.
-
Experimental Design: Rats were fed a high-salt (8% NaCl) diet from 6 weeks of age to induce hypertension and left ventricular hypertrophy (LVH). From 7 to 11 weeks of age, rats were randomly assigned to three groups and treated daily by oral gavage:
-
Vehicle (Control)
-
Amlodipine (3 mg/kg/day)
-
Cilnidipine (3 mg/kg/day)
-
-
Key Measurements:
-
Systolic blood pressure was measured weekly using the tail-cuff method.
-
At 11 weeks, echocardiography was performed to assess cardiac function and structure.
-
Following euthanasia, hearts were excised for histological analysis (fibrosis), and tissue samples were collected for measurement of oxidative stress markers, inflammatory cytokines, and renin-angiotensin system (RAS) gene expression.
-
Protocol 2: Hepatic Ischemia-Reperfusion in Rats[11]
-
Animal Model: Male Wistar rats.
-
Experimental Design: Animals were pretreated with either amlodipine (100 μg/kg), cilnidipine (100 μg/kg), or vehicle via intraperitoneal (i.p.) injection 45 minutes before inducing ischemia.
-
Surgical Procedure: Hepatic ischemia was induced by clamping the portal triad for 60 minutes. After 60 minutes, the clamp was removed to allow reperfusion.
-
Sample Collection: Animals were euthanized at 6 and 24 hours post-reperfusion. Blood and liver tissue samples were collected.
-
Key Measurements:
-
Serum levels of liver enzymes (ALT, AST).
-
Tissue markers of oxidative stress (e.g., malondialdehyde).
-
Serum levels of inflammatory cytokines (TNF-α, IL-1β).
-
Histopathological examination of liver tissue.
-
Apoptosis markers (e.g., caspase-3 activity).
-
Conclusion
The available preclinical data indicate that while cilnidipine and amlodipine exhibit non-inferiority in their primary function of blood pressure reduction, cilnidipine demonstrates superiority in animal models of organ damage.[10] Its unique N-type calcium channel blockade, which suppresses sympathetic overactivity, appears to confer additional cardioprotective and renoprotective benefits beyond what is achieved with L-type blockade alone.[8][10] These findings suggest that for research focused on mitigating end-organ damage associated with hypertension, cilnidipine presents a compelling pharmacological alternative to traditional L-type calcium channel blockers like amlodipine. The choice between these agents in a preclinical setting should be guided by the specific pathological mechanisms under investigation.
References
- 1. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. About amlodipine - NHS [nhs.uk]
- 4. droracle.ai [droracle.ai]
- 5. scispace.com [scispace.com]
- 6. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 8. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 9. scispace.com [scispace.com]
- 10. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Second-Generation Calcium Channel Antagonists: A Guide for Researchers
This guide provides a comparative toxicological overview of a representative second-generation calcium channel antagonist, Amlodipine (referred to as "Calcium Channel Antagonist 2" for the purpose of this guide), alongside other prominent in-class drugs, including the first-generation antagonists Verapamil and Diltiazem, and the second-generation antagonist Nifedipine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety profiles of these compounds.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the preclinical and clinical toxicity of the selected calcium channel blockers.
Table 1: Preclinical Acute Toxicity Data (Oral LD50)
| Compound | Animal Model | Oral LD50 (mg/kg) |
| Amlodipine | Rat (Male) | 393[1][2] |
| Rat (Female) | 686[3] | |
| Mouse | 37[3] | |
| Nifedipine | Rat | 1022[1] |
| Mouse | 494[3] | |
| Verapamil | Rat | 114 |
| Mouse | 68 | |
| Diltiazem | Rat | 560 - 810 |
| Mouse | 415 - 740 |
Table 2: Clinical Comparative Toxicity Data
| Drug | Study Type | Key Toxicological Findings | Incidence/Outcome |
| Amlodipine vs. Nifedipine Retard | Multicenter, three-way, cross-over study in 97 patients with mild-to-moderate hypertension | Incidence of treatment-related side effects | Amlodipine: 27%, Nifedipine Retard: 41% |
| Headache and flushing | Significantly fewer reports with Amlodipine | ||
| Amlodipine, Diltiazem, Verapamil | Review of overdose cases (2014-2023) | Most common agent in overdose | Amlodipine |
| Most severe toxicity in overdose | Diltiazem and Verapamil | ||
| ICU Admission Rate in Overdose | Diltiazem: 52%, Verapamil: 30% |
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below.
In Vitro Cytotoxicity Assay: MTT Assay on H9c2 Cardiomyoblasts
This protocol outlines a standard procedure to assess the cytotoxicity of calcium channel antagonists on a rat cardiomyocyte cell line (H9c2).
1. Cell Culture and Treatment:
-
H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Amlodipine, Nifedipine, Verapamil, Diltiazem) and incubated for a further 24 hours.
2. MTT Assay:
-
Following the 24-hour treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.
In Vivo Acute Oral Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)
This protocol describes a stepwise procedure to assess the acute oral toxicity of a substance in rodents.
1. Animals and Housing:
-
Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old) are used.
-
Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days before the study.
-
Animals have free access to standard laboratory diet and drinking water.
2. Dosing and Administration:
-
Animals are fasted overnight (food, but not water, withheld) prior to dosing.
-
The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is typically 300 mg/kg.
3. Observation:
-
Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours.
-
Observations are continued daily for a total of 14 days.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.
4. Stepwise Procedure:
-
The procedure is conducted in a stepwise manner using 3 animals per step.
-
The outcome of the first step (mortality or no mortality) determines the next step:
-
If mortality occurs, the next step is to dose at a lower fixed dose level.
-
If no mortality occurs, the next step is to dose at a higher fixed dose level.
-
-
This process continues until the dose causing mortality or the highest dose with no mortality is identified.
5. Data Analysis:
-
The LD50 is estimated based on the dose levels at which mortality is observed.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for calcium channel blockers is the inhibition of L-type voltage-gated calcium channels.[4][5] However, the specific tissue selectivity and the consequences of overdose differ between the classes of these drugs.
Dihydropyridine vs. Non-dihydropyridine Toxicity
Dihydropyridines, such as Amlodipine and Nifedipine, exhibit greater selectivity for vascular smooth muscle at therapeutic doses, leading to vasodilation.[2] In overdose situations, this selectivity can be lost, resulting in cardiotoxic effects. Non-dihydropyridines, like Verapamil and Diltiazem, have a more pronounced effect on the myocardium, leading to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects even at therapeutic doses.
Caption: Comparative primary mechanisms of action for dihydropyridine and non-dihydropyridine calcium channel blockers.
Cellular Mechanism of Verapamil Cardiotoxicity
Verapamil's cardiotoxicity stems from its direct inhibition of calcium influx into cardiac myocytes. This disrupts the excitation-contraction coupling process.
Caption: Simplified signaling pathway of Verapamil-induced negative inotropy in cardiac myocytes.
Experimental Workflow for In Vivo Acute Toxicity Assessment
The following diagram illustrates the typical workflow for an acute oral toxicity study in rodents.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. TTOXICOLOGICAL EVALUATION OF COMBINATION OF AMLODIPINE CALCIUM CHANNELS BLOCKER WITH ANGIOTENSIN RECEPTOR BLOCKERS - Avdeeva - Toxicological Review [innoscience.ru]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Calcium Channel Antagonists
This document provides essential safety and logistical information for the proper disposal of calcium channel antagonists (CCAs) in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection. The potent biological activity of CCAs necessitates that they be managed as potentially hazardous waste to prevent environmental contamination and adverse effects on wildlife.[1][2]
Regulatory Framework for Pharmaceutical Waste
The disposal of laboratory chemical waste, including pharmaceuticals like CCAs, is governed by federal and state regulations. The primary federal regulations in the United States are managed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[3] Certain pharmaceuticals may be classified as hazardous waste based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically listed.[3] A critical EPA regulation is the nationwide ban on sewering (flushing) hazardous waste pharmaceuticals for healthcare facilities, a rule that represents best practice for all research laboratories.[4][5]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[6] While most calcium channel antagonists are not DEA-controlled substances, laboratories must verify the status of their specific compounds. Even if not controlled, adopting secure disposal practices is advisable. The DEA mandates that controlled substances be rendered "non-retrievable."[6][7]
The following table summarizes the key regulatory considerations:
| Regulatory Body | Governing Act/Regulation | Key Requirements for Pharmaceutical Disposal | Relevance to Calcium Channel Antagonists |
| EPA | Resource Conservation and Recovery Act (RCRA) | - Identification of hazardous waste. - Cradle-to-grave management. - Prohibition on sewering (flushing) of hazardous waste pharmaceuticals.[3][4] | CCAs must be evaluated to determine if they meet the definition of RCRA hazardous waste. Disposal via sink or drain is prohibited. |
| DEA | 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317 | - Secure and responsible disposal to prevent diversion. - Waste must be rendered "non-retrievable."[6][7] - Strict documentation (e.g., DEA Form 41).[8] | Primarily applies if the CCA is a controlled substance or is mixed with one. Secure handling is a best practice regardless. |
Disposal Protocol for Calcium Channel Antagonists
This protocol provides a step-by-step methodology for the safe disposal of non-controlled calcium channel antagonists from a research or drug development laboratory.
Objective: To safely collect, segregate, and dispose of waste containing calcium channel antagonists in compliance with EPA regulations and laboratory best practices.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated, sealed, and properly labeled hazardous waste container.
-
Waste accumulation log.
-
Chemical inventory and Safety Data Sheet (SDS) for the specific CCA.
Procedure:
-
Waste Characterization:
-
Consult the Safety Data Sheet (SDS) for the specific CCA to identify any RCRA hazardous characteristics (e.g., toxicity).
-
Assume all unused, expired, or contaminated CCAs are hazardous pharmaceutical waste. This is the most conservative and compliant approach.
-
-
Segregation of Waste Streams:
-
Pure Drug/Stock Solutions: Place all non-controlled, unused, or expired pure CCA compounds and concentrated stock solutions into a designated hazardous waste container labeled "Hazardous Pharmaceutical Waste" and listing the chemical contents.
-
Contaminated Labware:
-
Acutely Hazardous Waste (P-listed): If the CCA is an acute hazardous waste (P-listed), containers that held it must be triple-rinsed. The rinsate must be collected and managed as hazardous waste.[4]
-
Non-Acutely Hazardous Waste: For other CCAs, dispose of grossly contaminated items (e.g., weigh boats, pipette tips, vials) in the designated solid hazardous waste container. Empty containers can be disposed of in regular lab glass waste, provided they are not acutely hazardous.
-
-
Contaminated PPE: Dispose of gloves, bench paper, and other contaminated PPE in the solid hazardous waste stream.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is clearly labeled with its contents and the date accumulation began.
-
Maintain a log of all waste added to the container.
-
-
Final Disposal:
-
Arrange for pickup of the hazardous waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Do NOT dispose of CCAs by flushing them down the drain or placing them in the regular trash.[3] Pharmaceutical waste can contaminate waterways, harm aquatic ecosystems, and contribute to broader public health challenges.[9][10]
-
Visualizations
Mechanism of Action and Environmental Risk
Calcium channel antagonists function by blocking L-type calcium channels, which are critical for cellular function in cardiac and vascular smooth muscle.[11] This potent biological activity is why their release into the environment is a concern; they can disrupt physiological processes in non-target organisms.[1]
Caption: Simplified diagram of a Calcium Channel Antagonist blocking Ca²+ influx.
Laboratory Disposal Workflow for CCAs
The following flowchart outlines the decision-making process for the proper disposal of calcium channel antagonist waste generated in a laboratory setting.
Caption: Decision workflow for the disposal of Calcium Channel Antagonists in labs.
References
- 1. epa.gov [epa.gov]
- 2. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. epa.gov [epa.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. imjhealth.org [imjhealth.org]
- 11. Management of calcium channel antagonist overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Calcium Channel Antagonists
Essential safety protocols and operational plans are critical for laboratory personnel working with Calcium Channel Antagonists (CCAs). This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and comprehensive disposal plans to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these guidelines, laboratories can foster a culture of safety and minimize the risk of exposure to these potent pharmaceutical compounds.
Calcium channel antagonists, a class of drugs used to treat cardiovascular conditions, can pose significant health risks if handled improperly. The primary routes of occupational exposure are inhalation of aerosols or dust, and dermal contact. Therefore, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to Calcium Channel Antagonists. The following table summarizes the recommended PPE for handling these compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | To prevent skin contact with the compound. The outer glove should be removed immediately after handling. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield should be worn over safety glasses when there is a risk of splashes. | To protect the eyes and face from splashes, sprays, and aerosols of hazardous drugs.[1] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-lint, impervious material. Cuffs should be tucked under the inner glove. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling powders outside of a containment device. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosolization. | To prevent inhalation of airborne particles of the active pharmaceutical ingredient (API). |
Occupational Exposure Control
While specific Occupational Exposure Limits (OELs) have not been established for many Calcium Channel Antagonists, a risk-based approach using occupational exposure banding is recommended. Based on their pharmacological activity and potential for toxicity, Calcium Channel Antagonists can be provisionally placed in an occupational exposure band that suggests a target airborne concentration range to protect worker health. This approach helps in selecting appropriate engineering controls and PPE.
Experimental Protocols: Step-by-Step Guidance
Adherence to standardized procedures is crucial for minimizing exposure and ensuring experimental reproducibility. The following are detailed methodologies for common laboratory tasks involving Calcium Channel Antagonists.
Preparation of Stock Solutions from Powder
This protocol outlines the steps for safely preparing a stock solution from a powdered form of a Calcium Channel Antagonist.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within a certified chemical fume hood or a biological safety cabinet.
-
Cover the work surface with a disposable, absorbent bench liner.
-
-
Weighing the Compound:
-
Use a calibrated analytical balance inside the containment device.
-
Carefully weigh the desired amount of the powdered compound onto a weigh paper or into a suitable container.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Decontamination Protocol).
-
-
Solubilization:
-
Carefully add the solvent to the container with the weighed powder.
-
Gently swirl or vortex the container to dissolve the compound completely. Avoid splashing.
-
Once dissolved, transfer the solution to a clearly labeled, sealed container.
-
-
Cleanup:
-
Dispose of all contaminated materials (weigh paper, pipette tips, bench liner) in a designated hazardous waste container.
-
Decontaminate all surfaces and equipment used in the procedure.
-
Administering Calcium Channel Antagonists to Cell Cultures
This protocol provides a step-by-step guide for the safe administration of a Calcium Channel Antagonist solution to cell cultures.
-
Preparation:
-
Work within a certified biological safety cabinet (BSC).
-
Don appropriate PPE, including double gloves and a lab coat.
-
Prepare the final dilution of the Calcium Channel Antagonist solution in a sterile tube.
-
-
Administration:
-
Carefully open the cell culture plate or flask inside the BSC.
-
Using a sterile pipette, add the required volume of the drug solution to the cell culture medium.
-
Avoid touching the pipette tip to the surface of the medium to prevent cross-contamination.
-
-
Incubation and Waste Disposal:
-
Return the culture plate or flask to the incubator.
-
Dispose of all contaminated materials (pipette tips, tubes) in a designated biohazardous waste container that is also labeled for chemical waste.
-
Disposal Plan: Managing Calcium Channel Antagonist Waste
Proper segregation and disposal of waste contaminated with Calcium Channel Antagonists are critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the Calcium Channel Antagonist (e.g., gloves, gowns, pipette tips, vials, bench paper) must be considered hazardous waste.[2] These items should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Calcium Channel Antagonists should be collected in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used. Do not dispose of these solutions down the drain.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Disposal Procedure:
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for the disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the contents, including the name of the Calcium Channel Antagonist and any associated hazards.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the workflows for donning and doffing PPE, and the disposal of contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
